molecular formula C9H6Cl2O2 B071971 2,4-Dichlorocinnamic acid CAS No. 1201-99-6

2,4-Dichlorocinnamic acid

Cat. No.: B071971
CAS No.: 1201-99-6
M. Wt: 217.05 g/mol
InChI Key: MEBWABJHRAYGFW-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorocinnamic acid is a versatile chlorinated cinnamic acid derivative prized in organic synthesis and medicinal chemistry research. Its core value lies in its role as a key synthetic intermediate and a privileged scaffold for the development of novel bioactive molecules. The compound features two chlorine atoms at the 2- and 4-positions of the phenyl ring, which significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBWABJHRAYGFW-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [MSDSonline]
Record name 2,4-Dichlorocinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3446
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1201-99-6, 20595-45-3
Record name 2,4-Dichlorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorocinnamic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20595-45-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-DICHLOROCINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichlorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-2,4-Dichlorocinnamic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DICHLOROCINNAMIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C09KK5D2T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-DICHLOROCINNAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2811
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichlorocinnamic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid, exists as two geometric isomers: (E)-2,4-Dichlorocinnamic acid (trans) and (Z)-2,4-Dichlorocinnamic acid (cis). These compounds are of significant interest in organic synthesis and are being explored for their potential pharmacological activities. Cinnamic acid and its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of chlorine atoms onto the phenyl ring can significantly modify the molecule's physicochemical properties and biological activity, making this compound a subject of interest for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on providing detailed information for research and development purposes.

Chemical Structure and Identification

The core structure of this compound consists of a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, attached to a propenoic acid moiety. The geometry of the double bond determines whether the isomer is the (E) or (Z) form.

Table 1: Structural Identifiers for (E)- and (Z)-2,4-Dichlorocinnamic Acid

Identifier(E)-2,4-Dichlorocinnamic acid(Z)-2,4-Dichlorocinnamic acid
IUPAC Name (2E)-3-(2,4-dichlorophenyl)prop-2-enoic acid(Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid[1]
SMILES C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O[2]C1=CC(=C(C=C1Cl)Cl)/C=C\C(=O)O[1]
InChI InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+[2]InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2-[1]
InChIKey MEBWABJHRAYGFW-DUXPYHPUSA-N[2]MEBWABJHRAYGFW-RQOWECAXSA-N[1]
CAS Number 1201-99-620595-46-4[1][3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of (E)- and (Z)-2,4-Dichlorocinnamic Acid

Property(E)-2,4-Dichlorocinnamic acid(Z)-2,4-Dichlorocinnamic acid
Molecular Formula C₉H₆Cl₂O₂[2]C₉H₆Cl₂O₂[1][3]
Molecular Weight 217.05 g/mol [2]217.05 g/mol [3]
Appearance White to Almost white powder to crystalData not available
Melting Point 233-235 °CData not available
Boiling Point (Predicted) 359.4 ± 27.0 °CData not available
pKa (Predicted) 4.17 ± 0.13Data not available
Solubility Insoluble in water; soluble in ethanol and ethyl acetateData not available

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Signals for the three protons on the dichlorinated phenyl ring are expected in the aromatic region (δ 7.0-8.0 ppm). The splitting pattern will be complex due to the substitution pattern.

  • Vinylic Protons: Two doublets corresponding to the protons on the carbon-carbon double bond are expected. For the (E)-isomer, the coupling constant (J) is typically larger (~16 Hz) compared to the (Z)-isomer (~12 Hz).

  • Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected around δ 165-175 ppm.

  • Vinylic Carbons: Two signals for the carbons of the double bond are expected in the range of δ 115-145 ppm.

  • Aromatic Carbons: Signals for the six carbons of the dichlorinated phenyl ring are expected in the aromatic region (δ 120-140 ppm), including two signals for the carbons bearing the chlorine atoms which will be shifted downfield.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch: A broad band from the carboxylic acid O-H group is expected in the region of 2500-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹.

  • C=C Stretch: A medium intensity band for the alkene C=C stretch is expected around 1620-1640 cm⁻¹.

  • C-Cl Stretch: Absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (Predicted):

  • Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 216, with characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺).

  • Fragmentation: Common fragmentation patterns would include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), and cleavage of the propenoic acid chain.

Experimental Protocols for Synthesis

Two common methods for the synthesis of cinnamic acid derivatives are the Perkin reaction and the Knoevenagel-Doebner condensation.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

Detailed Methodology:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dichlorobenzaldehyde (1 mole), acetic anhydride (1.5-2.0 moles), and anhydrous sodium acetate (1.0 mole).

  • Reaction: Heat the mixture to 180°C and maintain this temperature with constant stirring for 5-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to approximately 100°C and pour it into a large volume of water to hydrolyze the excess acetic anhydride.

    • Boil the aqueous mixture for a short period to ensure complete hydrolysis.

    • If unreacted aldehyde is present, perform a steam distillation to remove it.

    • Cool the solution, and the crude this compound will precipitate.

  • Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to obtain the purified product.

Perkin_Reaction_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product aldehyde 2,4-Dichlorobenzaldehyde mix Mix Reactants aldehyde->mix anhydride Acetic Anhydride anhydride->mix base Sodium Acetate base->mix heat Heat to 180°C (5-8 hours) mix->heat hydrolyze Hydrolyze with Water heat->hydrolyze steam_distill Steam Distillation (optional) hydrolyze->steam_distill precipitate Precipitate Product steam_distill->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base like pyridine or piperidine.

Detailed Methodology:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichlorobenzaldehyde (1 mole) and malonic acid (1.1 moles) in a suitable solvent such as pyridine.

  • Catalyst: Add a catalytic amount of piperidine.

  • Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the product.

  • Purification:

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product aldehyde 2,4-Dichlorobenzaldehyde mix Mix Reactants aldehyde->mix malonic_acid Malonic Acid malonic_acid->mix base Pyridine/Piperidine base->mix reflux Reflux mix->reflux acidify Acidify with HCl reflux->acidify precipitate Precipitate Product acidify->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound via Knoevenagel-Doebner condensation.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, the broader class of cinnamic acid derivatives has been shown to possess a range of biological activities. The mechanisms of action are generally attributed to their antioxidant, anti-inflammatory, and direct antimicrobial properties.

Antimicrobial Activity: Cinnamic acid and its derivatives are known to disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular contents. They can also inhibit essential microbial enzymes, such as ATPases, thereby interfering with cellular energy metabolism. The presence of chlorine atoms on the phenyl ring is often associated with enhanced antimicrobial activity.

Anticancer Activity: Some cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death) through the activation of caspase cascades and the modulation of cell cycle progression.

Signaling Pathway Interactions (General for Cinnamic Acid Derivatives): Research on various cinnamic acid derivatives has implicated their interaction with several key signaling pathways, including:

  • NF-κB Signaling Pathway: Cinnamic acid derivatives have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

  • MAPK Signaling Pathway: Modulation of mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation, differentiation, and apoptosis, has been observed.

  • PI3K/Akt Signaling Pathway: Some derivatives have been found to interfere with the PI3K/Akt pathway, which is crucial for cell growth and survival.

It is important to note that the specific effects and the potency of these interactions are highly dependent on the substitution pattern of the cinnamic acid derivative. Further research is required to elucidate the specific signaling pathways modulated by this compound and to determine its therapeutic potential.

Conclusion

This compound is a versatile chemical compound with potential applications in various fields, including medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and synthetic methodologies. While the biological activities of the broader class of cinnamic acids are well-documented, further investigation into the specific mechanisms of action and signaling pathway interactions of this compound is warranted to fully explore its therapeutic potential. The experimental protocols and data presented herein serve as a valuable resource for researchers embarking on studies involving this compound.

References

An In-depth Technical Guide to (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid, including its IUPAC name, synonyms, and relevant chemical data. The guide also details a general experimental protocol for its synthesis and discusses the known biological activities of related compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (2Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid .

Synonyms:

While specific synonyms for the (Z)-isomer are not widely documented, based on common naming conventions for cinnamic acid derivatives, likely synonyms include:

  • (Z)-2,4-Dichlorocinnamic acid

  • cis-3-(2,4-dichlorophenyl)acrylic acid

  • cis-2,4-Dichlorocinnamic acid

Data Presentation:

PropertyValue
Molecular Formula C₉H₆Cl₂O₂
Molecular Weight 217.05 g/mol
CAS Number 20595-45-3
Appearance White crystals
Melting Point 87-94 ºC
XLogP3 2.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 215.9744848 Da
Monoisotopic Mass 215.9744848 Da
Topological Polar Surface Area 37.3 Ų
Heavy Atom Count 13

Data for (E)-3-(2,4-dichlorophenyl)prop-2-enoic acid[1][2][3][4]

Experimental Protocols: Synthesis

The synthesis of (Z)-alkenes can be challenging due to the thermodynamic stability of the corresponding (E)-isomer. The Wittig reaction, utilizing non-stabilized ylides, is a well-established method for the stereoselective synthesis of (Z)-alkenes.[5] A general protocol for the synthesis of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid via a Wittig-type reaction is detailed below.

Protocol: Synthesis of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid via Wittig Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired yield.

Materials:

  • (Triphenylphosphoranylidene)acetic acid ethyl ester (or a similar stabilized ylide that can be hydrolyzed)

  • 2,4-Dichlorobenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Ylide Generation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (triphenylphosphoranylidene)acetic acid ethyl ester (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction:

    • In a separate flask, dissolve 2,4-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the prepared ylide solution at 0°C.

    • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up and Ester Hydrolysis:

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Add an aqueous solution of NaOH and heat the mixture to reflux to hydrolyze the ethyl ester to the carboxylic acid.

    • After cooling, transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove the triphenylphosphine oxide byproduct.

    • Acidify the aqueous layer with HCl to precipitate the crude (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid.

  • Purification:

    • Collect the crude product by vacuum filtration.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

    • Alternatively, purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and stereochemistry of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The coupling constant of the vinyl protons in the ¹H NMR spectrum can help determine the (Z)-configuration.

Biological Activity and Potential Applications

While specific studies on the biological activity of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid are limited, the broader classes of dichlorophenyl derivatives and cinnamic acids have been investigated for various therapeutic and agricultural applications.

Potential Biological Activities:

  • Anti-inflammatory: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[7]

  • Anticancer: Several dichlorophenyl-containing compounds have demonstrated anticancer properties.[8] Their mechanisms can involve the inhibition of signaling pathways crucial for cancer cell growth and survival.[8]

  • Antimicrobial: Cinnamic acid and its derivatives have shown a range of antimicrobial activities.

  • Herbicidal: Chloroderivatives of phenoxyacetic acid are used as herbicides.[9] Some dichlorophenyl compounds have also been investigated for their herbicidal effects.[10]

The biological activity of these compounds is highly dependent on their specific structure, including the substitution pattern on the phenyl ring and the stereochemistry of the prop-2-enoic acid moiety. Further research is needed to elucidate the specific biological profile of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid.

Mandatory Visualizations

Diagram of the Wittig Reaction Workflow:

The following diagram illustrates the general workflow for the synthesis of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid via the Wittig reaction.

Wittig_Synthesis reagents Phosphonium Salt + Base ylide Phosphorus Ylide Generation reagents->ylide wittig_reaction Wittig Reaction ylide->wittig_reaction aldehyde 2,4-Dichlorobenzaldehyde aldehyde->wittig_reaction intermediate Alkene Ester Intermediate wittig_reaction->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis product (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid hydrolysis->product purification Purification product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of (Z)-3-(2,4-dichlorophenyl)prop-2-enoic acid.

References

An In-depth Technical Guide on 2,4-Dichlorocinnamic Acid: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding the molecular weight and chemical formula of 2,4-Dichlorocinnamic acid, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a derivative of cinnamic acid characterized by the presence of two chlorine atoms on the phenyl ring. The precise molecular weight and formula are fundamental for experimental design, stoichiometric calculations, and analytical interpretations.

The key quantitative data for this compound is summarized in the table below.

ParameterValue
Molecular FormulaC₉H₆Cl₂O₂[1][2]
Molecular Weight217.05 g/mol [1][2]

This information is consistent for both the (Z)- and (E)- stereoisomers of the compound.[1][2]

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound as derived from its molecular formula.

G cluster_elements Elemental Composition C9H6Cl2O2 This compound (C₉H₆Cl₂O₂) C Carbon (C) 9 atoms C9H6Cl2O2->C H Hydrogen (H) 6 atoms C9H6Cl2O2->H Cl Chlorine (Cl) 2 atoms C9H6Cl2O2->Cl O Oxygen (O) 2 atoms C9H6Cl2O2->O

Elemental composition of this compound.

Experimental Considerations

Due to the specific request focusing on molecular weight and formula, detailed experimental protocols for synthesis or analysis are not included here. However, researchers working with this compound would typically verify its identity and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the position of the chlorine substituents and the stereochemistry of the double bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid and the carbon-carbon double bond.

Each of these experimental methods would require a detailed protocol specifying sample preparation, instrument parameters, and data analysis procedures.

References

The Putative Mechanism of Action of 2,4-Dichlorocinnamic Acid in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 2,4-Dichlorocinnamic acid (2,4-DCCA) is limited in publicly available literature. This guide provides a comprehensive overview of the probable mechanisms of action of 2,4-DCCA by synthesizing information from studies on the broader class of cinnamic acid derivatives, including other halogenated analogs. The presented data and pathways are illustrative and intended to guide future research.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in various plants, fruits, and spices. They have garnered significant attention in the scientific community due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The core structure of cinnamic acid, featuring a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond, offers a versatile scaffold for chemical modification to enhance its therapeutic potential.

This compound (2,4-DCCA) is a synthetic derivative of cinnamic acid characterized by the presence of two chlorine atoms on the phenyl ring. While specific research on 2,4-DCCA is not extensive, the known structure-activity relationships of cinnamic acid derivatives suggest that the dichlorination pattern likely modulates its biological effects. This technical guide aims to provide a detailed exploration of the potential mechanisms of action of 2,4-DCCA in biological systems, drawing upon the established knowledge of related cinnamic acid compounds.

Core Putative Mechanisms of Action

Based on the activities of related compounds, the biological effects of 2,4-DCCA are likely multifaceted, primarily impacting cancer cells through the induction of apoptosis, cell cycle arrest, and inhibition of key cellular machinery.

Anticancer Activity

Cinnamic acid derivatives have consistently demonstrated cytotoxic effects against a variety of cancer cell lines. The introduction of halogen atoms, such as chlorine, into the molecular structure has been shown to enhance antibacterial and, potentially, anticancer activity.

A primary mechanism by which cinnamic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Cinnamic acid derivatives have been shown to induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This is often associated with a disruption of the mitochondrial membrane potential and alterations in the expression of Bcl-2 family proteins (e.g., an increased Bax/Bcl-2 ratio).

  • Extrinsic Pathway: Some derivatives can activate death receptors on the cell surface, such as TNF Receptor 1 (TNFR1), leading to the activation of a caspase cascade (caspase-8 and -3), ultimately resulting in apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis 2_4_DCCA 2,4-DCCA (putative) 2_4_DCCA->Death Receptor 2_4_DCCA->Cellular Stress

Putative Apoptotic Pathways Targeted by 2,4-DCCA.

Cinnamic acid derivatives have been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most commonly the G1 and G2/M phases. This arrest prevents cancer cells from proceeding with DNA replication and division. The underlying mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 2_4_DCCA 2,4-DCCA (putative) G1_Arrest G1 Arrest 2_4_DCCA->G1_Arrest G2_M_Arrest G2/M Arrest 2_4_DCCA->G2_M_Arrest G1_Arrest->G1 Inhibits progression to S G2_M_Arrest->G2 Inhibits progression to M

Potential Cell Cycle Arrest Points by 2,4-DCCA.
Enzyme and Transporter Inhibition

The chemical structure of cinnamic acid derivatives makes them suitable candidates for interacting with the active or allosteric sites of various enzymes and transporters.

Many cancer cells exhibit a high rate of glycolysis, leading to the production of large amounts of lactate. To avoid intracellular acidification, cancer cells upregulate monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, to export lactate. Cinnamic acid derivatives are known inhibitors of MCTs. By blocking these transporters, they can lead to intracellular lactate accumulation, a drop in pH, and subsequent metabolic crisis and cell death. Given that other cinnamic acid derivatives inhibit MCTs, it is plausible that 2,4-DCCA also targets these transporters.

Derivatives of cinnamic acid have been shown to inhibit a range of other enzymes, including:

  • Tyrosinase: An enzyme involved in melanin synthesis.

  • α-Glucosidase: An enzyme involved in carbohydrate digestion.

  • Protein Kinases: Enzymes that play crucial roles in cell signaling and proliferation.

The specific inhibitory profile of 2,4-DCCA against these and other enzymes warrants further investigation.

Quantitative Data on Related Cinnamic Acid Derivatives

While specific quantitative data for 2,4-DCCA is scarce, the following table summarizes the cytotoxic activities of other cinnamic acid derivatives against various cancer cell lines, providing a comparative context for the potential potency of 2,4-DCCA.

CompoundCancer Cell LineAssayIC50 Value
Cinnamic acidHuman melanoma (HT-144)MTT2.4 mM[1]
Cinnamic acidHuman glioblastoma, prostate, and lung carcinomaNot specified1.0 - 4.5 mM
Cinnamic acid amides/estersHeLa, K562, Fem-x, MCF-7MTT42 - 166 µM[2][3]
3,4-DichlorocinnamanilidesStaphylococcus aureusNot specifiedSubmicromolar activity[4]
Cinnamic acid derivative (Compound 5)A-549 (lung cancer)MTT10.36 µM[5]

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the biological activities of compounds like 2,4-DCCA.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2,4-DCCA (e.g., 0.1 to 500 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with 2,4-DCCA Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for MTT Cytotoxicity Assay.
Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Culture cells in 6-well plates and treat them with 2,4-DCCA at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion and Future Directions

While direct evidence is limited, the existing literature on cinnamic acid derivatives strongly suggests that this compound likely exerts its biological effects through a combination of mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells, and the inhibition of key enzymes and transporters like MCTs. The dichlorination at positions 2 and 4 of the phenyl ring is expected to modulate its potency and specificity.

To fully elucidate the mechanism of action of 2,4-DCCA, further research is imperative. Future studies should focus on:

  • Quantitative Bioactivity Screening: Determining the IC50 values of 2,4-DCCA against a panel of cancer cell lines and specific molecular targets (e.g., MCT1, MCT4, various kinases).

  • Mechanistic Studies: Investigating the specific signaling pathways modulated by 2,4-DCCA, including the key proteins involved in apoptosis and cell cycle regulation.

  • In Vivo Efficacy: Evaluating the antitumor effects of 2,4-DCCA in preclinical animal models.

Such studies will be crucial in determining the therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

The Therapeutic Potential of 2,4-Dichlorocinnamic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Promising Scaffold for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of various cinnamic acid derivatives. However, specific preclinical and mechanistic studies on 2,4-Dichlorocinnamic acid are notably scarce. This guide, therefore, extrapolates its potential therapeutic applications based on the established activities of structurally related mono- and di-chlorinated cinnamic acid analogues. All data and pathways presented should be considered in this context, highlighting areas for future research into the specific properties of the 2,4-dichloro isomer.

Executive Summary

Cinnamic acid and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen substituents, particularly chlorine, onto the phenyl ring has been shown to modulate the biological efficacy of these molecules. This technical guide focuses on the potential therapeutic applications of this compound, a molecule that, while currently under-researched, holds promise based on the activities of its chemical congeners. This document summarizes the known biological effects of related chlorinated cinnamic acids, details relevant signaling pathways, provides established experimental protocols for their evaluation, and presents quantitative data to inform future research and development efforts.

Potential Therapeutic Applications

Based on the activities of other chlorinated cinnamic acid derivatives, this compound is hypothesized to have potential in the following therapeutic areas:

  • Oncology: As an anticancer agent, potentially through the induction of apoptosis and cell cycle arrest.

  • Infectious Diseases: As an antimicrobial agent against a range of bacterial and fungal pathogens.

  • Metabolic Disorders: Through the inhibition of key metabolic enzymes and transporters.

Anticancer Potential: Insights from Related Compounds

Derivatives of cinnamic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of critical cellular processes leading to cancer cell death.

Induction of Apoptosis and Cell Cycle Arrest

Studies on related compounds, such as 2-chlorocinnamic acid derivatives, suggest that they can trigger programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.[1][2] Cinnamic acid itself has been shown to induce apoptosis in human melanoma cells, associated with DNA damage and inhibition of DNA synthesis.[2]

The apoptotic cascade initiated by these compounds is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. Cell cycle arrest is typically achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.

Inhibition of Monocarboxylate Transporters (MCTs)

A key feature of many cancer cells is their reliance on glycolysis for energy production, even in the presence of oxygen (the Warburg effect). This metabolic phenotype leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and sustain high glycolytic rates. This export is primarily mediated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[3][4]

Cinnamic acid derivatives, including α-cyano-4-hydroxycinnamic acid (CHC), are known inhibitors of MCTs.[5][6] By blocking these transporters, it is hypothesized that this compound could lead to intracellular lactate accumulation, a drop in pH, and subsequent inhibition of glycolysis, effectively starving the cancer cells of energy and inducing cell death.[7] Novel derivatives of cyanocinnamic acid have shown potent dual inhibition of MCT1 and MCT4 in the nanomolar range.[8]

Quantitative Data: Anticancer Activity of Related Cinnamic Acid Derivatives

The following table summarizes the cytotoxic activity of various cinnamic acid derivatives against different cancer cell lines. It is important to note the absence of specific data for this compound.

Compound/DerivativeCell LineIC50 Value (µM)Reference
Cinnamic AcidHuman Melanoma (HT-144)2400[2]
Representative Cinnamic Acid Esters and AmidesVarious (HeLa, K562, Fem-x, MCF-7)42 - 166[1][9]

Antimicrobial Potential

Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties.[10] Halogenation of the phenyl ring can enhance this activity.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of cinnamic acid derivatives is believed to be the disruption of microbial cell membranes. For antifungal activity, a prominent proposed mechanism for chlorocinnamic acid derivatives is the inhibition of the fungal enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Data: Antimicrobial Activity of Related Chlorinated Cinnamic Acids

The table below presents the Minimum Inhibitory Concentration (MIC) values for 4-chlorocinnamic acid and its derivatives against various microorganisms. Data for this compound is not currently available.

CompoundTest OrganismMIC (µM)Reference
4-Chlorocinnamic acidBacillus subtilis708[11]
4-Chlorocinnamic acidEscherichia coli708[11]
Methoxyethyl 4-chlorocinnamateCandida species130[12][13]
Perillyl 4-chlorocinnamateCandida species24[12][13]
Cinnamic acid derivatives with 4-chloro-2-mercaptobenzenesulfonamide moietyEnterococcus spp. (HLAR & VRE)2-4 µg/mL[14]

Enzyme Inhibition

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition is of interest for treating hyperpigmentation disorders and in the cosmetics industry. Studies have shown that 4-chlorocinnamic acid can inhibit tyrosinase.[15]

Quantitative Data: Enzyme Inhibition by a Related Chlorinated Cinnamic Acid
CompoundEnzymeInhibition TypeIC50 ValueReference
4-Chlorocinnamic acidTyrosinaseNot specifiedNot specified, but inhibitory effect shown[15]

Signaling Pathways and Experimental Workflows

Visualizing Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound, based on data from related compounds.

G cluster_0 Apoptosis Induction Pathway 2,4-Dichlorocinnamic_acid This compound (hypothesized) Bcl2 Bcl-2 family (Anti-apoptotic) 2,4-Dichlorocinnamic_acid->Bcl2 inhibits Bax Bax/Bak (Pro-apoptotic) 2,4-Dichlorocinnamic_acid->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_1 Cell Cycle Arrest Mechanism 2,4-Dichlorocinnamic_acid This compound (hypothesized) CDK_Inhibitors CDK Inhibitors (e.g., p21, p27) 2,4-Dichlorocinnamic_acid->CDK_Inhibitors upregulates CDK_Cyclin CDK-Cyclin Complexes CDK_Inhibitors->CDK_Cyclin inhibit Cell_Cycle Cell Cycle Progression CDK_Cyclin->Cell_Cycle G cluster_2 Monocarboxylate Transporter (MCT) Inhibition in Cancer Cells 2,4-Dichlorocinnamic_acid This compound (hypothesized) MCT MCT1/4 2,4-Dichlorocinnamic_acid->MCT inhibits Lactate_out Lactate Efflux MCT->Lactate_out Lactate_in Intracellular Lactate Accumulation pH_drop Intracellular pH Decrease Lactate_in->pH_drop Glycolysis Glycolysis pH_drop->Glycolysis inhibits Cell_Death Cell Death Glycolysis->Cell_Death

References

In-Vitro Profile of 2,4-Dichlorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, has emerged as a compound of interest in biochemical and pharmacological research. In-vitro studies have begun to elucidate its potential as an enzyme inhibitor with possible applications in various fields. This technical guide provides a comprehensive overview of the existing in-vitro research on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its known mechanisms of action. The information is intended to serve as a foundational resource for researchers exploring the therapeutic and industrial potential of this molecule.

Enzyme Inhibition

The most well-documented in-vitro activity of this compound is its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.

Quantitative Inhibition Data

The inhibitory potency of this compound against mushroom tyrosinase has been quantified through various studies. The following table summarizes the key inhibitory parameters.

Enzyme ActivityIC50 Value (mM)Inhibition Constant (Ki) (mM)Mechanism of InhibitionReference
Monophenolase--Extends lag time by >30.4%[1]
Diphenolase0.2950.159Reversible and Uncompetitive[1]
Experimental Protocol: Tyrosinase Inhibition Assay

The following protocol outlines a standard method for determining the tyrosinase inhibitory activity of this compound.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions to achieve a range of test concentrations.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer, followed by the various concentrations of this compound solution.

    • Add the mushroom tyrosinase solution to each well and pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

    • A control reaction should be prepared containing the enzyme and buffer but no inhibitor.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

    • Immediately monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Signaling Pathway

Tyrosinase_Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Multiple steps Inhibitor 2,4-Dichlorocinnamic acid Tyrosinase\n(Diphenolase activity) Tyrosinase (Diphenolase activity) Inhibitor->Tyrosinase\n(Diphenolase activity) Uncompetitive Inhibition Apoptosis_Induction cluster_stimulus External Stimulus cluster_pathway Intrinsic Apoptosis Pathway Stimulus 2,4-Dichlorocinnamic acid (putative) Mitochondrion Mitochondrion Stimulus->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome formation CytochromeC->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PDK_Inhibition_Workflow cluster_workflow Experimental Workflow for Assessing PDK Inhibition CellCulture 1. Cell Culture (e.g., cancer cells) Treatment 2. Treatment with This compound CellCulture->Treatment CellLysis 3. Cell Lysis Treatment->CellLysis PDHAssay 4. Pyruvate Dehydrogenase Activity Assay CellLysis->PDHAssay Analysis 5. Data Analysis (Compare to control) PDHAssay->Analysis

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cinnamic acids, a class of organic compounds characterized by a phenyl ring with a three-carbon acrylic acid side chain, represent a cornerstone in the fields of natural product chemistry, pharmacology, and synthetic organic chemistry. From their initial discovery in natural sources to their current role as versatile scaffolds in drug development, the journey of these compounds is one of rich scientific exploration. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted cinnamic acids, detailing seminal synthetic methodologies, presenting key quantitative data on their biological activities, and illustrating the intricate signaling pathways they modulate.

A Historical Perspective: From Natural Isolates to Synthetic Analogs

The story of cinnamic acid and its derivatives begins with their isolation from natural sources. Cinnamic acid itself was first isolated from cinnamon oil. The exploration of related compounds in the 19th and 20th centuries led to the discovery of a diverse family of substituted cinnamic acids in various plants, where they play crucial roles in biosynthesis and defense mechanisms.

One of the most prominent naturally occurring derivatives, ferulic acid , was first isolated in 1866 by Austrian chemists H. Hlasiwetz and L. Barth. Its name is derived from the genus Ferula (giant fennel), from which it was extracted. Another key derivative, caffeic acid , is widely distributed in plants and is an intermediate in the biosynthesis of lignin. Similarly, p-coumaric acid is a major natural phenolic compound. The structural elucidation of these compounds paved the way for understanding their biosynthetic pathways and their significant biological activities, which spurred the development of synthetic methods to access these and other novel derivatives.

Foundational Synthetic Methodologies: Experimental Protocols

The ability to synthesize substituted cinnamic acids in the laboratory has been pivotal for their study and application. Several classical and modern organic reactions have been employed and optimized for this purpose.

The Perkin Reaction

The Perkin reaction, developed by William Henry Perkin in 1868, is a cornerstone for the synthesis of α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.

Detailed Experimental Protocol for the Synthesis of trans-Cinnamic Acid via Perkin Reaction:

  • Reactants: Benzaldehyde, Acetic Anhydride, Sodium Acetate (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10.6 g, 0.1 mol), acetic anhydride (15.3 g, 0.15 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

    • Heat the mixture in an oil bath at 180°C for 5 hours.

    • Allow the mixture to cool slightly and then pour it into 100 mL of water.

    • Boil the mixture for 20 minutes to hydrolyze the excess acetic anhydride.

    • Add a solution of sodium carbonate until the solution is alkaline to litmus paper to remove any unreacted benzaldehyde.

    • Filter the solution to remove any impurities.

    • Acidify the filtrate with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.

    • Collect the crude cinnamic acid by vacuum filtration and wash with cold water.

    • Recrystallize the product from hot water to obtain pure trans-cinnamic acid.

  • Expected Yield: 70-75%.

The Knoevenagel Condensation

The Knoevenagel condensation, and its Doebner modification, offers a versatile and often higher-yielding alternative to the Perkin reaction. It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

Detailed Experimental Protocol for the Synthesis of Ferulic Acid via Knoevenagel Condensation:

  • Reactants: Vanillin (4-hydroxy-3-methoxybenzaldehyde), Malonic Acid, Pyridine, Piperidine.

  • Procedure:

    • In a round-bottom flask, dissolve vanillin (15.2 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol) in 50 mL of pyridine.

    • Add a few drops of piperidine as a catalyst.

    • Heat the mixture at 100°C for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • After cooling, pour the reaction mixture into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

    • A precipitate of ferulic acid will form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from a mixture of ethanol and water to yield pure ferulic acid.

  • Expected Yield: 85-90%.

The Heck Reaction

The Heck reaction is a modern palladium-catalyzed cross-coupling reaction that provides a powerful method for the synthesis of substituted alkenes, including cinnamic acid derivatives. It typically involves the reaction of an aryl halide with an alkene in the presence of a base and a palladium catalyst.

Detailed Experimental Protocol for the Synthesis of a Substituted Cinnamic Acid Ester via Heck Reaction:

  • Reactants: Aryl iodide (e.g., 4-iodophenol), Alkyl acrylate (e.g., ethyl acrylate), Palladium(II) acetate, Tri(o-tolyl)phosphine, Triethylamine.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (10 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

    • Add the alkyl acrylate (12 mmol) and triethylamine (15 mmol) followed by 20 mL of a suitable solvent (e.g., DMF or acetonitrile).

    • Heat the reaction mixture at 80-100°C for 4-6 hours.

    • Monitor the reaction by TLC or GC.

    • After completion, cool the reaction mixture and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Insights into Biological Activities

Substituted cinnamic acids exhibit a remarkable spectrum of biological activities. The nature and position of substituents on the phenyl ring play a crucial role in modulating their potency. The following tables summarize key quantitative data for some of the most studied derivatives.

Table 1: Anticancer Activity of Substituted Cinnamic Acid Derivatives (IC50 values in µM)
CompoundCancer Cell LineIC50 (µM)Reference
Ferulic AcidLNCaP (Prostate)500[1]
Ferulic AcidPC-3 (Prostate)300[1]
Ferulic Acid Derivative (FA-30)Various-[1]
Caffeic Acid Phenethyl Ester (CAPE)HT29 (Colon)Varies[2]
p-Coumaric AcidHCT-15 (Colon)1400[3]
p-Coumaric AcidHT-29 (Colon)1600[3]
Ferulic Acid Amide (FA10)HT-29 (Colon)18 µg/mL[4]
Ferulic Acid Ester (FE10)HT-29 (Colon)19 µg/mL[4]
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast)~3.2[5]
Table 2: Antimicrobial Activity of Substituted Cinnamic Acid Derivatives (MIC values)
CompoundMicroorganismMICReference
Cinnamic AcidS. aureus0.5 mg/mL[6]
Cinnamic AcidB. subtilis0.5 mg/mL[6]
Methyl CinnamateB. subtilis2 mg/mL[6]
1-CinnamoylpyrrolidineVarious bacteria0.5 mg/mL[6]
Caffeic Acid Carvacrol Ester (DM2)Gram-positive bacteria>256 mg/L[7]
o-Coumaric Acid Carvacrol Ester (DM8)Gram-positive bacteria>256 mg/L[7]
N,N-diethylcinnamamideA. niger0.89 µM[8]
2,3-dibromophenylpropanoic acidA. niger0.79 µM[8]
p-Coumaric AcidE. coli-[9]
Caffeic AcidM. tuberculosis64-512 µg/mL[9]
Table 3: Antioxidant Activity of Substituted Cinnamic Acid Derivatives (DPPH Radical Scavenging Assay - IC50 values)
CompoundIC50Reference
Cinnamic Acid0.18 µg/mL[10]
Acetyl Cinnamic Acid Derivative0.16 µg/mL[10]
Cinnamamide derivative (5c)56.35 µg/ml[11]
Caffeic Acid-[12]
Ferulic Acid-[13]

Modulation of Cellular Signaling Pathways

The diverse pharmacological effects of substituted cinnamic acids are underpinned by their ability to interact with and modulate key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutics.

Inhibition of the NF-κB Signaling Pathway by Ferulic Acid

Ferulic acid has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15][16] NF-κB is a master regulator of inflammation, and its dysregulation is implicated in numerous chronic diseases.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Ferulic_Acid Ferulic Acid Ferulic_Acid->IKK Inhibition

Ferulic acid inhibits the IKK complex, preventing NF-κB activation.
Modulation of MAPK Signaling by Caffeic Acid

Caffeic acid and its derivatives can influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[2][17][18]

MAPK_Pathway UVB UVB Radiation Fyn Fyn (Src Family Kinase) UVB->Fyn JNK JNK Fyn->JNK p38 p38 Fyn->p38 ERK ERK Fyn->ERK AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 COX2 COX-2 Expression AP1->COX2 Caffeic_Acid Caffeic Acid Caffeic_Acid->Fyn Inhibition Caffeic_Acid->JNK Inhibition Caffeic_Acid->p38 Inhibition Caffeic_Acid->ERK Inhibition

Caffeic acid inhibits MAPK signaling, reducing inflammatory responses.
Induction of Apoptosis by p-Coumaric Acid

p-Coumaric acid has demonstrated pro-apoptotic effects in cancer cells, often mediated through the intrinsic mitochondrial pathway.[3][19][20][21]

Apoptosis_Pathway pCA p-Coumaric Acid ROS ↑ ROS Generation pCA->ROS Bax ↑ Bax pCA->Bax Bcl2 ↓ Bcl-2 pCA->Bcl2 Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

p-Coumaric acid induces apoptosis via the mitochondrial pathway.

Conclusion and Future Directions

The discovery and historical development of substituted cinnamic acids illustrate a classic trajectory in medicinal chemistry, from the isolation of natural products to the synthesis of optimized analogs with potent and specific biological activities. The versatility of the cinnamic acid scaffold, coupled with an increasing understanding of its mechanisms of action, ensures its continued relevance in drug discovery and development. Future research will likely focus on the development of novel derivatives with enhanced bioavailability and target specificity, as well as their application in combination therapies for complex diseases such as cancer and chronic inflammatory conditions. The rich history of these compounds provides a solid foundation for their future as important therapeutic agents.

References

2,4-Dichlorocinnamic Acid: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the currently available safety and handling information for 2,4-Dichlorocinnamic acid. It is intended for use by qualified professionals, including researchers, scientists, and drug development experts. A critical data gap exists in the public domain regarding the quantitative toxicity of this specific compound. The toxicological properties have not been fully investigated.[1] Therefore, this substance should be handled with the utmost caution, assuming it to be hazardous. All handling and experimental procedures should be conducted based on a thorough risk assessment specific to the planned usage.

Introduction

This compound is a chlorinated derivative of cinnamic acid. Its specific toxicological profile, including acute toxicity, chronic effects, and pharmacokinetic properties, is not well-documented in publicly accessible scientific literature or safety data sheets. This guide consolidates the available information and provides general protocols and safety recommendations based on its chemical class and the limited data available.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical. The GHS classification indicates that it is an irritant to the skin and eyes and may cause respiratory irritation.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure3May cause respiratory irritation.[1]

Source: Fisher Scientific SDS[1], TCI Chemicals SDS[2]

Signal Word: Warning[1][2]

Hazard Pictograms:

alt text

Physical and Chemical Properties

Limited information is available on the physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

PropertyValue
Synonyms 3-(2,4-Dichlorophenyl)-2-Propenoic Acid[1]
Molecular Formula C₉H₆Cl₂O₂
Molecular Weight 217.05 g/mol
Appearance White to off-white solid
Melting Point 233-235 °C (lit.)

Sources: ChemicalBook[3], Fisher Scientific SDS[1]

Toxicological Data

A critical lack of quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), for this compound exists in the public domain. The statement "The toxicological properties have not been fully investigated" is explicitly mentioned in safety documentation.[1]

For context, data for the related but structurally different compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), shows a range of acute oral LD50 values in rats from 375 mg/kg to 1090 mg/kg, depending on the salt/ester form.[4][5] However, this information should not be directly extrapolated to this compound.

Handling and Personal Protective Equipment (PPE)

Given the classification as a skin and eye irritant and the unknown comprehensive toxicological profile, stringent safety precautions are mandatory.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin contact.[2]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

Hygiene Measures:

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in laboratory areas.

  • Remove contaminated clothing and wash it before reuse.[2]

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[1]
Skin Contact Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

Source: Fisher Scientific SDS[1], TCI Chemicals SDS[2]

Experimental Protocols

No specific experimental protocols for the toxicological evaluation of this compound were found in the reviewed literature. For a compound with unknown toxicity, standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals would typically be followed to establish a toxicological profile.

General Workflow for Acute Oral Toxicity Testing (Based on OECD Guideline 423):

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study A Administer starting dose (e.g., 300 mg/kg) to a single animal B Observe for 48 hours A->B C Assess outcome (survival or death) B->C D Select next dose based on Phase 1 C->D Inform dose selection E Dose additional animals sequentially D->E F Observe for 14 days (mortality, clinical signs, body weight) E->F G Gross necropsy F->G H Estimate LD50 Cut-off and Classify Hazard G->H Determine GHS Category

Caption: General workflow for an acute oral toxicity study.

Potential Signaling Pathways

The mechanisms of irritation for this compound are not elucidated. However, skin and eye irritation often involve the activation of inflammatory pathways in epithelial cells upon chemical exposure. A hypothetical pathway is depicted below.

G A This compound Exposure (Skin/Eyes) B Keratinocyte/Epithelial Cell Membrane Interaction A->B C Activation of Intracellular Signaling Cascades (e.g., MAPK, NF-κB) B->C D Upregulation of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, IL-6, TNF-α) C->D E Recruitment of Immune Cells (e.g., Neutrophils, Macrophages) D->E F Inflammatory Response (Redness, Swelling, Pain) E->F

Caption: Hypothetical pathway for chemical-induced skin irritation.

Logical Workflow for Safe Handling

A logical workflow should be followed when planning any work with this compound.

G A Task Identification: Work with this compound B Information Gathering: Review SDS and available literature A->B C Risk Assessment: Evaluate hazards, exposure potential, and quantities B->C D Control Measures Selection: Engineering Controls, PPE, Administrative Controls C->D E Develop Standard Operating Procedure (SOP) D->E F Conduct Experiment E->F G Waste Disposal: Follow institutional and local regulations F->G H Post-Experiment Review F->H

References

Spectroscopic Profile of 2,4-Dichlorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichlorocinnamic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Molecular Structure and Properties

This compound is a derivative of cinnamic acid with two chlorine atoms substituted on the phenyl ring. The structure and basic properties are fundamental for the interpretation of its spectroscopic data.

PropertyValue
Chemical Formula C₉H₆Cl₂O₂[1][2]
Molecular Weight 217.05 g/mol [1][2]
IUPAC Name (E)-3-(2,4-dichlorophenyl)prop-2-enoic acid[1]
CAS Number 20595-45-3 (for the (Z)-isomer)[2]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and carboxylic acid protons. The large coupling constant (J) for the vinyl protons is characteristic of the trans configuration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~12.5Singlet (broad)1HCarboxylic acid (-COOH)
~7.95Doublet1HVinyl proton (-CH=)
~7.70Doublet1HAromatic proton
~7.50Doublet of doublets1HAromatic proton
~7.35Doublet1HAromatic proton
~6.50Doublet1HVinyl proton (=CH-)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) / ppmAssignment
~167Carboxylic acid carbon (C=O)
~141Vinyl carbon (-CH=)
~136Aromatic carbon (C-Cl)
~135Aromatic carbon (C-Cl)
~132Aromatic carbon (ipso)
~130Aromatic carbon (CH)
~129Aromatic carbon (CH)
~128Aromatic carbon (CH)
~122Vinyl carbon (=CH-)
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid)
~1690StrongC=O stretch (Carboxylic acid)
~1630MediumC=C stretch (Vinyl)
~1580, ~1470Medium-WeakC=C stretch (Aromatic)
~1250MediumC-O stretch (Carboxylic acid)
~820StrongC-H bend (Aromatic, out-of-plane)
~770StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
216/218/220High[M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes)
199/201/203Medium[M-OH]⁺
171/173/175Medium[M-COOH]⁺
136/138Low[C₇H₄Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer is used.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 14 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline powder is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used for this type of compound.

  • Data Acquisition:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Mass range: 40-400 amu

  • Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationships between the different analytical techniques.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Prepare_IR Place on ATR Crystal Sample->Prepare_IR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve_NMR->NMR IR FTIR Spectroscopy Prepare_IR->IR MS Mass Spectrometry Dissolve_MS->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling_Pathway_Concept Conceptual Relationship of Spectroscopic Data cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry Molecule 2,4-Dichlorocinnamic Acid H1_NMR ¹H NMR Molecule->H1_NMR Proton Environment C13_NMR ¹³C NMR Molecule->C13_NMR Carbon Skeleton IR Infrared (IR) Molecule->IR Functional Groups MS Mass Spec (MS) Molecule->MS Molecular Weight & Fragmentation

Caption: Relationship between the molecule and the information from each spectroscopic technique.

References

Methodological & Application

Synthesis of 2,4-Dichlorocinnamic Acid from 2,4-Dichlorobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dichlorocinnamic acid from 2,4-dichlorobenzaldehyde. Two primary, reliable methods are presented: the Perkin reaction and the Knoevenagel-Doebner condensation. This guide includes comprehensive procedural details, expected outcomes, and characterization data to support researchers in the fields of organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. The presence of the dichloro-substituted phenyl ring and the reactive carboxylic acid and alkene moieties make it a versatile building block for further chemical transformations. The successful synthesis of this compound is a key step in many research and development pipelines. This document outlines two established methods for its preparation from the readily available 2,4-dichlorobenzaldehyde.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆Cl₂O₂
Molecular Weight 217.05 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point Approx. 208-214 °C (based on related compounds)[2]
Solubility Soluble in ethanol, ethyl acetate; sparingly soluble in water

Synthetic Protocols

Two primary methods for the synthesis of this compound are the Perkin reaction and the Knoevenagel-Doebner condensation. The choice of method may depend on available reagents, desired purity, and reaction scale.

Method 1: Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid.[3][4] This reaction typically requires high temperatures.

Reaction Scheme:

2,4-Dichlorobenzaldehyde + Acetic Anhydride --(NaOAc, Δ)--> this compound

Perkin Reaction 2_4_dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde product This compound 2_4_dichlorobenzaldehyde->product 1. acetic_anhydride Acetic Anhydride acetic_anhydride->product 2. naoac NaOAc, Heat naoac->product

Caption: Perkin reaction for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dichlorobenzaldehyde (1 equivalent), acetic anhydride (2-2.5 equivalents), and freshly fused, anhydrous sodium acetate (1.5 equivalents).

  • Reaction: Heat the reaction mixture in an oil bath to 180°C and maintain this temperature with vigorous stirring for 5-8 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 100°C and pour it into a beaker containing 100 mL of water.

    • Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

    • Add a 10% aqueous solution of sodium carbonate until the solution is alkaline to litmus paper. This converts the cinnamic acid to its soluble sodium salt.

    • Steam distill the mixture to remove any unreacted 2,4-dichlorobenzaldehyde.

    • Cool the remaining solution and, if colored, add a small amount of activated charcoal and heat to boiling for a few minutes.

    • Filter the hot solution through a fluted filter paper.

    • Acidify the filtrate with concentrated hydrochloric acid with constant stirring until the precipitation of this compound is complete.

    • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude this compound from an ethanol/water mixture to obtain a purified product. Dry the crystals in a desiccator.

Expected Yield: 65-75% (based on analogous reactions).

Method 2: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group, catalyzed by a weak base like pyridine or piperidine.[5] This method often provides higher yields under milder conditions compared to the Perkin reaction.

Reaction Scheme:

2,4-Dichlorobenzaldehyde + Malonic Acid --(Pyridine, Piperidine, Δ)--> this compound + CO₂ + H₂O

Knoevenagel-Doebner Condensation 2_4_dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde product This compound 2_4_dichlorobenzaldehyde->product 1. malonic_acid Malonic Acid malonic_acid->product 2. catalyst Pyridine, Piperidine, Heat catalyst->product co2 CO2 product->co2 + h2o H2O product->h2o +

Caption: Knoevenagel-Doebner condensation for this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.1 equivalents) in pyridine (2-3 mL per gram of malonic acid).

  • Reagent Addition: To the solution from step 1, add 2,4-dichlorobenzaldehyde (1 equivalent) and a catalytic amount of piperidine (a few drops).

  • Reaction: Heat the mixture on a water bath at 80-90°C for 2-3 hours. The evolution of carbon dioxide should be observed.

  • Work-up and Isolation:

    • After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

    • Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude this compound from ethanol or an ethanol/water mixture. Dry the purified crystals.

Expected Yield: 75-85% (based on analogous reactions).

Data Presentation

Reaction Conditions and Yields (Comparative)
ParameterPerkin ReactionKnoevenagel-Doebner Condensation
Primary Reagents 2,4-Dichlorobenzaldehyde, Acetic Anhydride2,4-Dichlorobenzaldehyde, Malonic Acid
Catalyst/Base Anhydrous Sodium AcetatePyridine, Piperidine
Temperature 180°C80-90°C
Reaction Time 5-8 hours2-3 hours
Estimated Yield 65-75%75-85%
Characterization Data for this compound (Expected)
AnalysisExpected Result
Melting Point ~210-214 °C
¹H NMR (CDCl₃, δ ppm)~12.0 (s, 1H, -COOH), ~7.9 (d, 1H, Ar-CH=), ~7.5-7.2 (m, 3H, Ar-H), ~6.4 (d, 1H, =CH-COOH)
¹³C NMR (CDCl₃, δ ppm)~171 (-COOH), ~148 (Ar-CH=), ~135-127 (Ar-C), ~118 (=CH-COOH)
IR (KBr, cm⁻¹)~3100-2500 (br, O-H), ~1690 (s, C=O), ~1630 (m, C=C), ~1580, 1470 (Ar C=C)

Note: Spectroscopic data are estimations based on the analysis of cinnamic acid and its derivatives. Actual chemical shifts and peak positions may vary.

Overall Synthetic Workflow

The general procedure for the synthesis and purification of this compound is outlined below.

Synthetic Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start 2,4-Dichlorobenzaldehyde reagents Reaction Reagents (Perkin or Knoevenagel) reaction Condensation Reaction reagents->reaction hydrolysis Hydrolysis / Neutralization reaction->hydrolysis precipitation Acidification & Precipitation hydrolysis->precipitation filtration Vacuum Filtration precipitation->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product analysis Characterization (MP, NMR, IR) pure_product->analysis

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,4-dichlorobenzaldehyde can be effectively achieved using either the Perkin reaction or the Knoevenagel-Doebner condensation. The Knoevenagel-Doebner method is generally preferred due to its milder reaction conditions and typically higher yields. The protocols and data provided in this document serve as a comprehensive guide for researchers to successfully synthesize and characterize this important chemical intermediate.

References

Application Note: Synthesis of 2,4-Dichlorocinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-024

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a detailed experimental protocol for the synthesis of 2,4-Dichlorocinnamic acid, an important intermediate in the development of pharmaceuticals and specialty chemicals. The synthesis is achieved through the Perkin reaction, a classic organic condensation method. The protocol outlines the reaction setup, work-up, purification, and characterization of the final product.

Introduction

The Perkin reaction is a robust method for synthesizing α,β-unsaturated aromatic acids.[1][2] Developed by William Henry Perkin, the reaction involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[1][3] This protocol details the specific application of the Perkin reaction to synthesize this compound from 2,4-dichlorobenzaldehyde and acetic anhydride, using anhydrous sodium acetate as the catalyst.[4]

The overall reaction is as follows:

2,4-Dichlorobenzaldehyde + Acetic Anhydride --(NaOAc, Heat)--> this compound

Experimental Protocol

This protocol is adapted from established procedures for the Perkin reaction on substituted benzaldehydes.

2.1 Materials and Reagents

ReagentMolecular FormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
2,4-DichlorobenzaldehydeC₇H₄Cl₂O175.01501.08.75 g
Acetic AnhydrideC₄H₆O₃102.09901.89.19 g (8.5 mL)
Anhydrous Sodium AcetateC₂H₃NaO₂82.03501.04.10 g
Saturated Sodium CarbonateNa₂CO₃---As needed
Conc. Hydrochloric AcidHCl---As needed
Ethanol, 95%C₂H₆O---For Recrystallization
Deionized WaterH₂O---For Work-up

Note: Sodium acetate should be freshly fused or thoroughly dried in an oven prior to use to ensure it is anhydrous.

2.2 Apparatus

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Beakers (600 mL, 250 mL)

  • Buchner funnel and vacuum flask

  • Filter paper

  • pH paper or pH meter

  • Standard laboratory glassware (graduated cylinders, funnels)

2.3 Reaction Procedure

  • Setup: To a 100 mL round-bottom flask, add 2,4-dichlorobenzaldehyde (1.0 eq), freshly dried and powdered anhydrous sodium acetate (1.0 eq), and acetic anhydride (1.8 eq).

  • Heating: Equip the flask with a reflux condenser and a calcium chloride drying tube. Heat the reaction mixture in an oil bath or heating mantle to 180°C with continuous stirring.

  • Reaction Time: Maintain the temperature at 180°C for 5-6 hours. The mixture will become a thick, brownish slurry.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting aldehyde.

2.4 Work-up and Isolation

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot mixture into 250 mL of cold water in a 600 mL beaker with vigorous stirring.

  • Hydrolysis: Heat the resulting aqueous mixture to boiling for 15 minutes to hydrolyze any remaining acetic anhydride.

  • Neutralization: Cool the mixture and neutralize it by slowly adding a saturated solution of sodium carbonate until the solution is alkaline (pH ~8-9). This step converts the this compound into its water-soluble sodium salt.

  • Purification: If unreacted aldehyde is present (indicated by a characteristic almond-like smell), it can be removed at this stage by steam distillation. Alternatively, perform a solvent extraction with diethyl ether to remove non-acidic impurities.

  • Precipitation: Filter the alkaline solution to remove any insoluble impurities. Cool the clear filtrate in an ice bath and acidify by adding concentrated hydrochloric acid dropwise with constant stirring until the precipitation of this compound is complete (pH ~2).

  • Isolation: Collect the precipitated crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold water to remove inorganic salts.

2.5 Purification

  • Recrystallization: Purify the crude this compound by recrystallization. A common and effective solvent system is a mixture of ethanol and water.

  • Procedure: Dissolve the crude solid in a minimum amount of hot 95% ethanol. Add hot water dropwise until the solution becomes faintly turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly in a vacuum oven or desiccator.

Product Characterization

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₉H₆Cl₂O₂
Molecular Weight 217.05 g/mol [5]
Melting Point Should be determined and compared with literature values. The melting point for the similar compound 2-chlorocinnamic acid is in the range of 211-212 °C.
Spectroscopy (¹H NMR, ¹³C NMR, IR) Spectra should be recorded to confirm the structure, showing characteristic peaks for the aromatic protons, vinyl protons, and the carboxylic acid group.

Workflow Diagram

Perkin_Reaction_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase A 1. Combine Reactants (2,4-Dichlorobenzaldehyde, NaOAc, Acetic Anhydride) B 2. Heat under Reflux (180°C, 5-6 hours) A->B C 3. Cool and Quench (Pour into Water) B->C D 4. Neutralize (Add Sat. Na2CO3) C->D E 5. Purify Aqueous Solution (Filter/Extract) D->E F 6. Acidify with HCl (Precipitate Product) E->F G 7. Isolate Crude Product (Vacuum Filtration) F->G H 8. Recrystallize (Ethanol/Water) G->H I 9. Filter & Dry Crystals H->I J Final Product: This compound I->J

References

Application Notes and Protocols for the Synthesis of Cinnamic Acid Derivatives via Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knoevenagel-Doebner condensation for the synthesis of cinnamic acid derivatives. Cinnamic acid and its derivatives are a significant class of compounds found in various plants and are recognized for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and antioxidant properties.[1][2] This makes them valuable scaffolds in drug discovery and development.[2][3] The Knoevenagel-Doebner reaction is a reliable and versatile method for the synthesis of these compounds.

Reaction Principle

The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation. It involves the reaction of an aromatic aldehyde with malonic acid, typically catalyzed by a weak base like pyridine and/or piperidine.[4][5][6] The reaction proceeds through a nucleophilic addition of the enolate of malonic acid to the carbonyl group of the aldehyde, followed by dehydration. A key feature of the Doebner modification is the subsequent decarboxylation of the resulting cinnamic acid diacid intermediate, which is often facilitated by the pyridine solvent, leading to the desired α,β-unsaturated carboxylic acid.[4][5][6]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various cinnamic acid derivatives using the Knoevenagel-Doebner condensation. These values are compiled from various literature sources and can serve as a starting point for reaction optimization.

Table 1: Knoevenagel-Doebner Synthesis of Cinnamic Acid Derivatives - Reaction Parameters

EntryAromatic AldehydeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydePyridine/PiperidineReflux385-92[7]
24-HydroxybenzaldehydeDMF/Piperidine900.586-96[8]
3VanillinDMF/Piperidine900.592[8]
4SyringaldehydePyridine/Piperidine702.578[9]
53-NitrobenzaldehydePyridineReflux2Not specified[10]
62-MethoxybenzaldehydeEthanol/PiperidineNot specifiedNot specifiedNot specified[6]
73,4-DimethoxybenzaldehydePyridine/Piperidine70475[9]
84-(Dimethylamino)benzaldehydePyridine/Piperidine70462[9]

Table 2: Spectroscopic Data for Representative Cinnamic Acid Derivatives [11]

CompoundUV-Vis λmax (nm)Key FT-IR Bands (cm⁻¹)¹H NMR (δ, ppm)
Cinnamic Acid~273, ~215 (in Methanol)~1680 (C=O), ~1625 (C=C), ~3000-2500 (O-H)~7.8 (d, 1H, vinyl), ~6.4 (d, 1H, vinyl), ~7.4-7.6 (m, 5H, Ar-H)
p-Coumaric Acid~310, ~228~1670 (C=O), ~1630 (C=C), ~3350 (O-H)~7.6 (d, 1H, vinyl), ~6.3 (d, 1H, vinyl), ~7.4 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H)
Caffeic Acid~323, ~245 (in Water, pH 7.4)~1660 (C=O), ~1620 (C=C), ~3400 & ~3250 (O-H)~7.5 (d, 1H, vinyl), ~6.2 (d, 1H, vinyl), ~7.0 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H)
Ferulic Acid~321, ~235 (in Methanol/Water)~1665 (C=O), ~1620 (C=C), ~3450 (O-H)~7.6 (d, 1H, vinyl), ~6.3 (d, 1H, vinyl), ~7.1 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃)

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of a cinnamic acid derivative via the Knoevenagel-Doebner condensation. This protocol can be adapted for various substituted benzaldehydes.

3.1. General Synthesis of a Cinnamic Acid Derivative

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Malonic acid (1.5 - 3.0 eq)[8]

  • Pyridine (as solvent)

  • Piperidine (catalytic amount, ~0.1-0.5 eq)[8]

  • Hydrochloric acid (e.g., 2 M or 6 M) for work-up[10][12]

  • Ethanol or other suitable solvent for recrystallization

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzaldehyde (1.0 eq) and malonic acid (1.5-3.0 eq).[8]

  • Solvent and Catalyst Addition: Add pyridine as the solvent, ensuring all reactants are dissolved. Then, add a catalytic amount of piperidine to the mixture.[12]

  • Reaction: Heat the reaction mixture to reflux (or a specific temperature as indicated in Table 1) with constant stirring.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC, typically 2-6 hours), cool the mixture to room temperature.[12] Slowly pour the reaction mixture into a beaker containing a stirred solution of hydrochloric acid and ice. This will neutralize the pyridine and precipitate the crude cinnamic acid derivative.[12]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure cinnamic acid derivative.

  • Characterization: Dry the purified product and characterize it using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and determine the melting point.

Visualizations

4.1. Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Knoevenagel-Doebner condensation.

Knoevenagel_Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Ar-CHO (Aromatic Aldehyde) AldolAdduct Ar-CH(OH)-CH(COOH)₂ (Aldol Adduct) Aldehyde->AldolAdduct + Enolate MalonicAcid CH₂(COOH)₂ (Malonic Acid) Enolate ⁻CH(COOH)₂ (Enolate) MalonicAcid->Enolate + Base Catalyst Base (e.g., Piperidine) Enolate->AldolAdduct UnsaturatedDiacid Ar-CH=C(COOH)₂ (Unsaturated Diacid) AldolAdduct->UnsaturatedDiacid - H₂O H2O H₂O AldolAdduct->H2O CinnamicAcid Ar-CH=CH-COOH (Cinnamic Acid Derivative) UnsaturatedDiacid->CinnamicAcid Decarboxylation (-CO₂) CO2 CO₂ UnsaturatedDiacid->CO2

Caption: Mechanism of the Knoevenagel-Doebner condensation.

4.2. Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of cinnamic acid derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants 1. Mix Aldehyde, Malonic Acid, Pyridine, Piperidine Heating 2. Heat to Reflux (Monitor by TLC) Reactants->Heating Quenching 3. Cool and Quench with HCl/Ice Heating->Quenching Reaction Complete Filtration 4. Isolate Crude Product by Vacuum Filtration Quenching->Filtration Recrystallization 5. Recrystallize from Suitable Solvent Filtration->Recrystallization Characterization 6. Characterize Pure Product (NMR, IR, MS, MP) Recrystallization->Characterization

Caption: General workflow for cinnamic acid derivative synthesis.

Applications in Drug Development

Cinnamic acid derivatives are of great interest to the pharmaceutical industry due to their wide range of biological activities.[1] They have been investigated for their potential as:

  • Anticancer agents: Some derivatives have shown cytotoxic effects against various cancer cell lines.[2][3]

  • Anti-inflammatory agents: They can modulate key pro-inflammatory pathways.[2]

  • Antimicrobial agents: Cinnamic acid and its derivatives exhibit activity against various bacteria and fungi.[1][13]

  • Antioxidant agents: The phenolic nature of many derivatives contributes to their radical scavenging properties.[13]

  • Neuroprotective agents: There is growing interest in their application for neurodegenerative disorders.[2]

The synthetic accessibility of these compounds via the Knoevenagel-Doebner condensation allows for the generation of diverse libraries for structure-activity relationship (SAR) studies, aiding in the development of new therapeutic agents.

References

Application Notes: Analytical Methods for the Quantification of 2,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorocinnamic acid is a chemical compound of interest in various fields, including environmental monitoring and drug development. Accurate and sensitive quantification is crucial for understanding its prevalence, effects, and pharmacokinetics. While specific validated methods for this compound are not extensively published, robust analytical protocols for the structurally similar and widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) can be effectively adapted.

This document provides detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies and performance data presented are based on established methods for 2,4-D and serve as a comprehensive starting point for developing and validating a quantitative method for this compound.

Quantitative Data Summary

The selection of an analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS and GC-MS offer superior sensitivity and specificity for trace-level detection.[1] The following table summarizes key performance parameters from adapted methods for the analysis of 2,4-D, which can be considered target values for the validation of this compound methods.

ParameterHPLC-UV MethodUHPLC-MS/MS MethodKinetic Spectrophotometric Method
Limit of Detection (LOD) 0.004 µg/L[2]0.03 µg/L[3]0.004 µg/mL (4 µg/L)[4]
Limit of Quantification (LOQ) 0.01 µg/L[2]0.10 µg/L[3]0.07 µg/mL (70 µg/L)[4]
Linearity (R²) > 0.9999[2]> 0.997[1]Not Specified
Recovery 95.98% - 115%[2]86% - 107%[5]Not Specified
Precision (RSD) < 7%[1]< 10%[5]Not Specified
Sample Matrix Water[2]Soybean, Corn, Water[3][5]Baby Fruit Juice[4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: This method is suitable for the routine quantification of this compound in relatively clean matrices, such as water samples. It utilizes a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for sample preparation, which is quick and efficient.[2] Detection is based on the UV absorbance of the compound, typically around 283 nm.[2]

Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Syringe filters (0.45 µm)

2. Standard Preparation:

  • Prepare a stock solution of 1,000 mg/L of this compound in acetonitrile.[2]

  • Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 0.01 µg/L to 50 µg/L.[2]

3. Sample Preparation (SALLE):

  • Take 4 mL of the water sample.[2]

  • Adjust the sample pH to 2 using 0.02 M HCl.[2]

  • Add 1 mL of acetonitrile to the sample.[2]

  • Add 5 mL of a salting-out solution containing 5% w/v sodium chloride.[2]

  • Vortex shake the mixture at 3,000 rpm for 3 minutes to separate the organic and aqueous phases.[2]

  • Carefully collect the upper acetonitrile layer.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (acidified with 0.1% formic or phosphoric acid) in an isocratic or gradient elution. A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 20 µL[2]

  • Column Temperature: 40°C[2]

  • UV Detector Wavelength: 283 nm[2]

HPLC_Workflow cluster_prep Sample Preparation (SALLE) cluster_analysis HPLC Analysis s1 4 mL Water Sample s2 Adjust pH to 2 s1->s2 s3 Add 1 mL Acetonitrile s2->s3 s4 Add 5 mL NaCl Solution s3->s4 s5 Vortex for 3 min s4->s5 s6 Collect Acetonitrile Layer s5->s6 s7 Filter (0.45 µm) s6->s7 a1 Inject 20 µL s7->a1 a2 C18 Column Separation a1->a2 a3 UV Detection (283 nm) a2->a3 a4 Quantification a3->a4

Figure 1. HPLC-UV Experimental Workflow.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application Note: This LC-MS/MS method provides high sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices like food products (e.g., tomatoes, corn, soy) or biological samples.[5] The protocol includes an alkaline hydrolysis step to release any conjugated forms of the acid, followed by a salted-out acetonitrile extraction.[5]

Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile and Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄) and Sodium chloride (NaCl)

  • SPE cartridges (if cleanup is needed)

2. Standard Preparation:

  • Prepare a 1000 µg/mL stock solution in acetonitrile.

  • Create working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to desired concentrations for calibration curves.

3. Sample Preparation:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Perform alkaline hydrolysis by adding 15 mL of water and 300 µL of 5 N sodium hydroxide, then shake for 30 minutes.[1]

  • Neutralize the sample with 300 µL of 5 N sulfuric acid.[1]

  • Add 10 mL of acetonitrile and shake for 2 minutes.[1]

  • Add NaCl and MgSO₄ to salt out the acetonitrile phase.[5]

  • Centrifuge the sample to achieve phase separation.

  • Dilute an aliquot of the acetonitrile extract 1:1 with water.[5]

  • Filter the final extract through a 0.2 µm syringe filter into an LC-MS vial.[7]

4. LC-MS/MS Conditions:

  • LC System: UHPLC or HPLC system

  • Column: Zorbax Eclipse XDB-C18 (2.1x150mm, 3.5 µm) or similar.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 5 µL

  • Gradient: Start at 50% B, ramp to 100% B over 1 minute, hold, and re-equilibrate.

  • Mass Spectrometer: Triple quadrupole (QQQ)

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Monitored Transitions (MRM - Hypothetical):

    • Precursor Ion (Q1): m/z 216 (for 35Cl isotope)

    • Product Ion 1 (Q3 - Quantifier): m/z 172 (corresponding to loss of CO₂)

    • Product Ion 2 (Q3 - Qualifier): m/z 145 (corresponding to loss of the propenoic acid side chain)

  • Source Temperature: 350°C

  • Capillary Voltage: 2500 V

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 5 g Homogenized Sample s2 Alkaline Hydrolysis (NaOH) s1->s2 s3 Neutralization (H₂SO₄) s2->s3 s4 Acetonitrile Extraction s3->s4 s5 Salting Out (NaCl, MgSO₄) s4->s5 s6 Centrifuge s5->s6 s7 Dilute & Filter s6->s7 a1 Inject Sample s7->a1 a2 Reverse-Phase Separation a1->a2 a3 ESI- Source a2->a3 a4 MRM Detection (e.g., 216 → 172) a3->a4 a5 Quantification a4->a5

Figure 2. LC-MS/MS Experimental Workflow.

Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)

Application Note: This method is suitable for the analysis of this compound in water matrices. Carboxylic acids can be challenging to analyze directly by GC-MS due to their polarity and low volatility; derivatization is often required. However, this protocol is adapted from an EPA method for a related compound, 2,4-dichloroanisole, which involves a direct liquid-liquid extraction without derivatization.[3] Method validation is critical to ensure adequate performance for the underivatized acid.

Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • Isooctane (GC grade)

  • Methanol (GC grade)

  • Hydrochloric acid (HCl), 1N

  • Anhydrous sodium sulfate

2. Standard Preparation:

  • Prepare a stock solution of this compound in methanol or isooctane.

  • Prepare calibration standards by diluting the stock solution in isooctane to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Measure 40 mL of the water sample into a glass vial.[3]

  • Acidify the sample by adding 1.0 mL of 1 N HCl.[3]

  • Add 1.0 mL of isooctane as the extraction solvent.[3]

  • Shake the sample on a reciprocating shaker for a minimum of 30 minutes.[3]

  • Centrifuge the sample for 5 minutes at 2000 rpm to separate the layers.[3]

  • Transfer the top isooctane layer to a GC vial, passing it through a small amount of anhydrous sodium sulfate to remove residual water.

4. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium[3]

  • Injection Mode: Splitless[3]

  • Oven Temperature Program: 80°C hold for 1.2 min, then ramp at 20°C/min to 320°C, and hold for 2.0 min.[3]

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Impact (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions (Hypothetical):

    • Quantifier Ion: m/z 216 (Molecular Ion, M+)

    • Qualifier Ion 1: m/z 172 ([M-COOH]+)

    • Qualifier Ion 2: m/z 181 ([M-Cl]+)

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis s1 40 mL Water Sample s2 Acidify with HCl s1->s2 s3 Add 1 mL Isooctane s2->s3 s4 Shake for 30 min s3->s4 s5 Centrifuge s4->s5 s6 Collect Isooctane Layer s5->s6 a1 Splitless Injection s6->a1 a2 DB-5MS Column Separation a1->a2 a3 Electron Impact (EI) Source a2->a3 a4 SIM Detection (m/z 216, 172, 181) a3->a4 a5 Quantification a4->a5

Figure 3. GC-MS Experimental Workflow.

References

Application Note: HPLC-UV Method for the Analysis of 2,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorocinnamic acid is a chemical compound of interest in various fields, including chemical synthesis and drug development. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and research applications. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, widely accessible, and effective technique for the analysis of aromatic carboxylic acids like this compound.

This application note details a reversed-phase HPLC-UV method suitable for the determination of this compound. The methodology is based on established principles for the analysis of structurally similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), and provides a strong foundation for method development and validation.[1][2][3]

Quantitative Data Summary

The following tables summarize the chromatographic conditions and representative method performance parameters. These values are based on methods developed for structurally related analytes and are indicative of the performance that can be expected for this compound analysis.[2][3]

Table 1: HPLC-UV Method Parameters

ParameterRecommended Condition
HPLC System Standard HPLC with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size[2]
Mobile Phase Acetonitrile:Water:Acetic Acid (80:19.5:0.5, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 40°C[2]
Injection Volume 20 µL (Adjustable based on concentration)
UV Detection 283 nm[2]
Run Time ~10 minutes

Table 2: Representative Method Performance Characteristics

ParameterExpected Performance
Linearity (R²) > 0.999[3]
Limit of Detection (LOD) 0.004 µg/L[3]
Limit of Quantitation (LOQ) 0.01 µg/L[3]
Recovery 95% - 115%[3]
Precision (%RSD) < 7%[3]

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard (≥99% purity)

  • Acetonitrile (HPLC Grade)

  • Glacial Acetic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Preparation of Mobile Phase

  • Measure 800 mL of HPLC-grade acetonitrile, 195 mL of deionized water, and 5 mL of glacial acetic acid.

  • Combine the components in a suitable solvent reservoir.

  • Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL Class A volumetric flask.[1] Dissolve and dilute to the mark with acetonitrile.[1]

  • Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by performing serial dilutions of the intermediate stock solution with the mobile phase.[1]

4. Sample Preparation The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a known amount of the solid sample into a volumetric flask.

  • Add a portion of the mobile phase and dissolve the sample, using sonication if necessary.

  • Dilute to the mark with the mobile phase to achieve a theoretical concentration within the calibration range.

  • Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

5. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 40°C and the UV detector wavelength to 283 nm.[2]

  • Construct a calibration curve by injecting the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared samples for analysis.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

HPLC_Workflow HPLC-UV Analysis Workflow for this compound cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A 1. Prepare Mobile Phase (ACN:H2O:Acetic Acid) E 5. Equilibrate HPLC System (C18 Column, 40°C) A->E B 2. Prepare Stock Standard (1000 µg/mL in ACN) C 3. Prepare Working Standards (Serial Dilution) B->C F 6. Inject Standards (Generate Calibration Curve) C->F D 4. Prepare Sample (Dissolve & Filter) G 7. Inject Samples D->G E->F F->G H 8. Integrate Peak Areas (UV Detection at 283 nm) G->H I 9. Quantify Concentration H->I J 10. Report Results I->J

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

References

Application Note: Quantitative Analysis of 2,4-Dichlorocinnamic Acid in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2,4-Dichlorocinnamic acid in human plasma and urine. The method utilizes a simple protein precipitation for plasma and a dilute-and-shoot approach for urine, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic, toxicokinetic, and metabolism studies of this compound.

Introduction

This compound is a derivative of cinnamic acid with potential applications in pharmaceutical and chemical research. Cinnamic acid and its derivatives have been investigated for a variety of pharmacological activities.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. A reliable and sensitive bioanalytical method is essential for accurately measuring its concentration in biological matrices. This document provides a detailed protocol for the analysis of this compound in human plasma and urine using LC-MS/MS.

Experimental

2.1. Materials and Reagents

  • This compound (≥98% purity)

  • This compound-d3 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Human urine

2.2. LC-MS/MS Instrumentation and Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

Parameter Condition
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Waters Xevo TQ-S
Ionization Mode ESI Negative
Capillary Voltage 2.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr

2.3. MRM Transitions

The following MRM transitions were used for the quantification of this compound and its internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound215.0170.93015
This compound-d3218.0173.93015

2.4. Standard and Quality Control Sample Preparation

Stock solutions of this compound and the IS were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma or urine.

2.5. Sample Preparation Protocols

2.5.1. Human Plasma

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new plate or vial.

  • Add 100 µL of water to the supernatant.

  • Inject 5 µL onto the LC-MS/MS system.

2.5.2. Human Urine

  • To 50 µL of urine sample, add 450 µL of water containing the internal standard (100 ng/mL).

  • Vortex for 30 seconds.

  • Inject 5 µL onto the LC-MS/MS system.

Results and Discussion

3.1. Method Validation Summary

The method was validated for linearity, accuracy, precision, and recovery. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve Linearity

Matrix Calibration Range (ng/mL) Correlation Coefficient (r²)
Plasma1 - 1000> 0.995
Urine5 - 5000> 0.995

Table 2: Accuracy and Precision

Matrix QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
PlasmaLLOQ1< 15< 15± 15
Low3< 10< 10± 10
Mid100< 10< 10± 10
High800< 10< 10± 10
UrineLLOQ5< 15< 15± 15
Low15< 10< 10± 10
Mid250< 10< 10± 10
High4000< 10< 10± 10

Table 3: Recovery

Matrix QC Level Concentration (ng/mL) Mean Recovery (%)
PlasmaLow392.5
Mid10095.1
High80093.8

Visualizations

4.1. Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (50 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt urine Human Urine (50 µL) dilute Dilution (Water + IS) urine->dilute centrifuge Centrifugation ppt->centrifuge injection Injection (5 µL) dilute->injection supernatant Supernatant Transfer centrifuge->supernatant dilute_supernatant Dilution with Water supernatant->dilute_supernatant dilute_supernatant->injection uplc UPLC Separation (BEH C18 Column) injection->uplc msms MS/MS Detection (ESI-, MRM) uplc->msms quant Quantification (Peak Area Ratio vs. Conc.) msms->quant report Reporting quant->report

Caption: LC-MS/MS analytical workflow for this compound.

4.2. Hypothetical Signaling Pathway

Based on the known effects of the related compound 2,4-D, which induces oxidative stress and activates the AMPKα signaling pathway, a hypothetical pathway for this compound is proposed.[3]

signaling_pathway compound This compound ros Increased ROS Production compound->ros ampk AMPKα Activation ros->ampk mitochondria Mitochondrial Dysfunction ampk->mitochondria bax Bax ↑ mitochondria->bax bcl2 Bcl-2 ↓ mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

2,4-Dichlorocinnamic Acid: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid, presents itself as a valuable, albeit not widely documented, intermediate in the synthesis of pharmaceutically active compounds. While direct applications are not extensively reported in mainstream literature, its structural features offer potential for the synthesis of various therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The presence of two chlorine atoms on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

This document provides a comprehensive overview of the potential application of this compound as a precursor for the synthesis of 2,4-Dichlorophenylacetic acid, a known intermediate in the production of certain anti-inflammatory agents. Detailed experimental protocols for the synthesis of the intermediate and its subsequent conversion into a final drug product are provided, along with quantitative data and diagrams to illustrate the synthetic pathways.

Synthesis of this compound

The primary synthesis of this compound is typically achieved through a Knoevenagel-Doebner condensation reaction. This method involves the reaction of 2,4-dichlorobenzaldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel-Doebner Condensation

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (1 mole) and malonic acid (1.2 moles) in pyridine (200 mL).

  • Add a catalytic amount of piperidine (0.02 moles) to the mixture.

  • Heat the mixture at reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude this compound and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Quantitative Data:

ParameterValue
Typical Yield High
Purity Good after recrystallization
Reaction Time 4-6 hours
Reaction Temperature Reflux

Conversion to 2,4-Dichlorophenylacetic Acid: A Key Pharmaceutical Intermediate

While this compound itself is not a direct precursor to many pharmaceuticals, it can be readily converted to 2,4-Dichlorophenylacetic acid, which serves as a crucial intermediate in the synthesis of anti-inflammatory drugs. A plausible method for this conversion is through oxidative cleavage of the double bond.

Experimental Protocol: Oxidative Cleavage

Materials:

  • This compound

  • Potassium permanganate (KMnO4) or Ozone (O3)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3) (for KMnO4 workup)

  • Dichloromethane (for O3 workup)

  • Dimethyl sulfide (for O3 workup)

Procedure (using Potassium Permanganate):

  • Dissolve this compound (1 mole) in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (in slight excess) with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate disappears.

  • Filter the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid.

  • If any unreacted permanganate remains, add a small amount of sodium bisulfite to decolorize the solution.

  • Extract the 2,4-Dichlorophenylacetic acid with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product.

Quantitative Data:

ParameterValue
Typical Yield Moderate to Good
Purity Requires purification
Reaction Time 2-4 hours
Reaction Temperature 0°C to room temperature

Synthesis of an Anti-inflammatory Drug: Felbinac Analogue

2,4-Dichlorophenylacetic acid can be utilized as a key building block in the synthesis of NSAIDs. While the direct synthesis of Felbinac (biphenyl-4-ylacetic acid) from this intermediate is not the standard industrial route, a structurally related analogue can be synthesized to demonstrate its utility.

Experimental Protocol: Synthesis of a Felbinac Analogue

This protocol outlines a hypothetical synthesis of a biphenylacetic acid derivative using a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds.

Materials:

  • 2,4-Dichlorophenylacetic acid

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene, Ethanol, Water mixture)

Procedure:

  • Convert 2,4-Dichlorophenylacetic acid to its corresponding methyl or ethyl ester through Fischer esterification to protect the carboxylic acid group.

  • In a reaction vessel, combine the 2,4-dichlorophenylacetate ester (1 equivalent), phenylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and potassium carbonate (2 equivalents).

  • Add a suitable solvent mixture (e.g., toluene/ethanol/water).

  • De-gas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the resulting biphenylacetate ester by column chromatography.

  • Hydrolyze the ester back to the carboxylic acid using a base (e.g., NaOH) followed by acidification to yield the final Felbinac analogue.

Quantitative Data for Suzuki Coupling:

ParameterValue
Typical Yield Good to High
Purity Requires chromatography
Reaction Time 4-12 hours
Reaction Temperature Reflux

Signaling Pathways and Logical Relationships

The following diagrams illustrate the synthesis workflow and a hypothetical signaling pathway for the synthesized anti-inflammatory drug.

Synthesis_Workflow 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde 2,4-Dichlorocinnamic_acid 2,4-Dichlorocinnamic_acid 2,4-Dichlorobenzaldehyde->2,4-Dichlorocinnamic_acid Knoevenagel-Doebner 2,4-Dichlorophenylacetic_acid 2,4-Dichlorophenylacetic_acid 2,4-Dichlorocinnamic_acid->2,4-Dichlorophenylacetic_acid Oxidative Cleavage Felbinac_Analogue_Ester Felbinac_Analogue_Ester 2,4-Dichlorophenylacetic_acid->Felbinac_Analogue_Ester Suzuki Coupling Felbinac_Analogue Felbinac_Analogue Felbinac_Analogue_Ester->Felbinac_Analogue Hydrolysis

Caption: Synthetic workflow from 2,4-Dichlorobenzaldehyde to a Felbinac analogue.

Signaling_Pathway Inflammatory_Stimulus Inflammatory_Stimulus Arachidonic_Acid Arachidonic_Acid Inflammatory_Stimulus->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation Felbinac_Analogue Felbinac_Analogue COX-1 / COX-2 COX-1 / COX-2 Felbinac_Analogue->COX-1 / COX-2 Inhibition

Caption: Hypothetical inhibition of the COX pathway by the synthesized Felbinac analogue.

Conclusion

This compound holds potential as a versatile intermediate in pharmaceutical synthesis, primarily through its conversion to 2,4-Dichlorophenylacetic acid. This key intermediate can then be utilized in modern synthetic methodologies, such as Suzuki coupling, to generate complex molecules with potential therapeutic applications, particularly in the realm of anti-inflammatory drugs. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to explore the utility of this compound and its derivatives in the discovery of novel therapeutic agents. Further research into direct applications and alternative conversion pathways is warranted to fully unlock the potential of this halogenated cinnamic acid derivative.

Application Notes and Protocols for Enzyme Inhibition Assays of 2,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorocinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including their roles as enzyme inhibitors. Structurally related compounds, such as other chlorinated cinnamic acid derivatives, have shown inhibitory activity against key enzymes involved in cellular metabolism. These enzymes include Monocarboxylate Transporters (MCTs) and Pyruvate Dehydrogenase Kinase (PDK), which are critical in the metabolic pathways of cancer cells and other diseases.

These application notes provide detailed protocols for investigating the inhibitory effects of this compound on MCTs and PDK. The provided methodologies are based on established assays for inhibitors of these enzyme families and are intended to serve as a comprehensive guide for researchers.

Potential Enzyme Targets and Signaling Pathways

Cinnamic acid derivatives are known to target enzymes that play crucial roles in cellular metabolism. The primary expected targets for this compound, based on the activity of related molecules, are Monocarboxylate Transporters (MCTs), particularly MCT1 and MCT4. These transporters are vital for the efflux of lactate in highly glycolytic cells, such as many cancer cells, thereby maintaining intracellular pH and sustaining high rates of glycolysis. Inhibition of MCTs leads to intracellular lactate accumulation, a drop in pH, and subsequent disruption of cancer cell metabolism.

Another potential target is Pyruvate Dehydrogenase Kinase (PDK). PDK isoforms are key regulators of the pyruvate dehydrogenase complex (PDC), which controls the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[1][2] By inhibiting PDK, the PDC remains active, promoting oxidative phosphorylation over glycolysis. Inhibition of PDK is a therapeutic strategy being explored for various cancers.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound on these two key metabolic pathways.

Signaling_Pathways Proposed Signaling Pathways Targeted by this compound cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport MCT MCT1/4 Lactate->MCT Efflux AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDC PDC PDK PDK PDK->PDC Inhibitor This compound Inhibitor->PDK Inhibition Inhibitor->MCT Inhibition

Caption: Proposed inhibitory action of this compound on MCTs and PDK.

Data Presentation

As of the latest literature review, specific IC50 values for this compound against MCTs and PDK have not been extensively reported. Researchers are encouraged to use the following table to summarize their experimentally determined quantitative data for easy comparison.

Target EnzymeCell Line / Enzyme SourceAssay TypeInhibitor Concentration RangeIC50 Value (µM)Hill Slope
MCT1e.g., MCF-7 cells[¹⁴C]-Lactate Uptakee.g., 0.01 - 100 µMUser-definedUser-definedUser-defined
MCT4e.g., MDA-MB-231 cells[¹⁴C]-Lactate Uptakee.g., 0.01 - 100 µMUser-definedUser-definedUser-defined
PDK1Recombinant Human PDK1Coupled Enzyme Assaye.g., 0.01 - 100 µMUser-definedUser-definedUser-defined
PDK2Recombinant Human PDK2Coupled Enzyme Assaye.g., 0.01 - 100 µMUser-definedUser-definedUser-defined
PDK3Recombinant Human PDK3Coupled Enzyme Assaye.g., 0.01 - 100 µMUser-definedUser-definedUser-defined
PDK4Recombinant Human PDK4Coupled Enzyme Assaye.g., 0.01 - 100 µMUser-definedUser-definedUser-defined

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against its putative targets.

Protocol 1: Monocarboxylate Transporter (MCT1/4) Inhibition Assay using Radiolabeled Lactate Uptake

This protocol is designed to measure the inhibition of MCT1 and MCT4 activity by quantifying the uptake of radiolabeled L-lactate in cancer cells that predominantly express one of these transporters.

Materials:

  • Cancer cell line expressing high levels of MCT1 (e.g., MCF-7) or MCT4 (e.g., MDA-MB-231)

  • This compound

  • [¹⁴C]-L-Lactate (radiolabeled)

  • Non-radiolabeled L-Lactate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture and Seeding:

    • Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).

    • Seed the cells in 24-well plates at an appropriate density to reach confluency on the day of the experiment.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the inhibitor in PBS to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

    • Prepare an uptake solution by mixing [¹⁴C]-L-Lactate with non-radiolabeled L-Lactate in PBS to the desired final lactate concentration (e.g., 1 mM).

  • Inhibitor Treatment:

    • Wash the confluent cells twice with PBS.

    • Pre-incubate the cells with different concentrations of this compound in PBS for 15-30 minutes at 37°C.

    • Include control wells with PBS containing the same final concentration of DMSO as the inhibitor wells.

  • Lactate Uptake:

    • Remove the inhibitor solution and initiate the uptake by adding the [¹⁴C]-L-Lactate uptake solution to each well.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C. The optimal time should be determined empirically to ensure initial uptake rates are measured.

  • Termination and Lysis:

    • Rapidly wash the cells three times with ice-cold PBS to stop the uptake.

    • Lyse the cells by adding cell lysis buffer to each well and incubating on ice for 10 minutes.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of each lysate to normalize the radioactivity counts.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MCT_Assay_Workflow A Seed cells in 24-well plate C Pre-incubate cells with inhibitor A->C B Prepare this compound dilutions B->C D Add [¹⁴C]-L-Lactate uptake solution C->D E Wash with ice-cold PBS D->E F Lyse cells E->F G Measure radioactivity F->G H Data analysis (IC50 determination) G->H

Caption: Experimental workflow for the MCT inhibition assay.

Protocol 2: Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay (Coupled Enzyme Assay)

This spectrophotometric assay measures the activity of PDK by coupling the production of ADP to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Materials:

  • Recombinant human PDK isoform (e.g., PDK1, PDK2, PDK3, or PDK4)

  • Pyruvate Dehydrogenase Complex (PDC)

  • This compound

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Thiamine pyrophosphate (TPP)

  • Cocarboxylase

  • Dithiothreitol (DTT)

  • ATP

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution in the assay buffer.

    • Prepare the assay buffer: 50 mM potassium phosphate buffer, pH 7.5, containing MgCl₂, TPP, cocarboxylase, and DTT at their optimal concentrations.

    • Prepare the coupling enzyme mixture containing PK and LDH in the assay buffer.

    • Prepare a solution of PDC, ATP, NADH, and PEP in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the desired concentrations of this compound. For control wells, add the assay buffer with the same final DMSO concentration.

    • Add the recombinant PDK enzyme to all wells.

    • Add the PDC substrate.

    • Add the coupling enzyme mixture (PK and LDH).

    • Add NADH and PEP.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding ATP to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every minute for 20-30 minutes. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to PDK activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

PDK_Assay_Workflow A Prepare this compound dilutions B Add inhibitor, PDK, PDC, and coupling reagents to plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with ATP C->D E Measure absorbance at 340 nm D->E F Calculate reaction rates E->F G Data analysis (IC50 determination) F->G

Caption: Experimental workflow for the PDK inhibition assay.

Conclusion

The provided protocols offer a robust framework for investigating the inhibitory potential of this compound against MCTs and PDK. Given the metabolic importance of these enzymes, particularly in the context of cancer, these assays can provide valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent. It is recommended to perform these experiments with appropriate controls and to confirm findings in relevant cellular models.

References

Application Notes and Protocols: Polymer Synthesis Using 2,4-Dichlorocinnamic Acid for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamic acid and its derivatives are recognized as valuable monomers for synthesizing biocompatible and photoreactive polymers.[1] 2,4-Dichlorocinnamic acid, a halogenated derivative, offers a unique starting point for creating advanced polymers with potentially modified physical properties and enhanced biological activity. The presence of two chlorine atoms on the phenyl ring can influence the polymer's hydrophobicity, thermal stability, and refractive index, while the cinnamate moiety provides a backbone for creating biodegradable and functional materials.[1] Cinnamic acid derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer properties, making them attractive for biomedical applications.[2]

These application notes provide a comprehensive overview of proposed synthetic routes for developing polymers from this compound, focusing on polyesterification and photopolymerization. As the direct polymerization of this compound is not extensively documented in current literature, the following protocols are adapted from established methods for similar cinnamic acid derivatives and general polyester synthesis.[1][3]

Potential Biomedical Applications

Polymers derived from this compound are promising candidates for a variety of biomedical applications:

  • Controlled Drug Delivery: The polyester backbone allows for the creation of biodegradable matrices, microparticles, or nanoparticles for the sustained release of therapeutic agents.[4][5] The degradation rate can be tuned by altering the polymer's molecular weight and composition. Photocrosslinkable hydrogels can also be formed for on-demand drug release.[1]

  • Tissue Engineering: Biodegradable polyesters are widely used as scaffolds to support cell growth and tissue regeneration.[6][7] Polymers from this compound could be fabricated into porous scaffolds for bone and soft tissue engineering.

  • Inherent Biological Activity: The 2,4-Dichlorocinnamate moiety may confer intrinsic therapeutic properties to the polymer. Cinnamic acid derivatives have been noted for their potential to inhibit certain enzymes and exhibit antimicrobial and anticancer effects.[1][2] This could lead to the development of materials that not only act as a delivery vehicle or scaffold but also provide a direct therapeutic benefit.

Experimental Protocols

A crucial first step for many polymerization techniques is the conversion of this compound into a bifunctional monomer, such as a diol, to enable chain extension.

Protocol 1: Synthesis of a Bifunctional Diol Monomer from this compound

This protocol describes the synthesis of a diol monomer, which can then be used in polycondensation reactions. The synthesis involves the esterification of this compound followed by reduction of the ester to an alcohol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 1,4-Butanediol

  • Pyridine

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 1 hour until the solution becomes clear. Remove the excess thionyl chloride and DCM under reduced pressure.

  • Esterification: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve 1,4-butanediol (1.5 equivalents) and pyridine (1.5 equivalents) in anhydrous DCM. Add the acid chloride solution dropwise to the diol solution at 0°C. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification (Ester): Wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution. Dry the organic layer with anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the ester intermediate.

  • Reduction to Diol: In a flame-dried, three-neck flask under nitrogen, suspend LiAlH₄ (2 equivalents) in anhydrous THF. Cool the suspension to 0°C. Dissolve the purified ester (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Quenching and Isolation (Diol Monomer): Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, 15% NaOH solution, and then more water. Filter the resulting precipitate and wash it thoroughly with THF. Collect the filtrate, dry it over anhydrous MgSO₄, and evaporate the solvent to yield the final diol monomer.

Protocol 2: Synthesis of a Linear Polyester via Melt Polycondensation

This protocol uses the diol monomer synthesized in Protocol 1 and a dicarboxylic acid to form a linear polyester.

Materials:

  • Synthesized Diol Monomer (from Protocol 1)

  • Sebacic acid

  • Titanium(IV) isopropoxide (catalyst)

  • High-vacuum line

  • Schlenk flask with mechanical stirrer

Procedure:

  • Reactant Charging: Charge the Schlenk flask with equimolar amounts of the diol monomer and sebacic acid. Add the catalyst, titanium(IV) isopropoxide (0.1 mol% relative to the diol).

  • Initial Polycondensation: Heat the flask to 150°C under a slow stream of nitrogen gas with mechanical stirring. Water will be evolved as the esterification reaction proceeds. Maintain these conditions for 4-6 hours.

  • High-Vacuum Polycondensation: Gradually increase the temperature to 180°C while slowly applying a high vacuum (<0.1 mbar). This step is crucial for removing the water byproduct and driving the polymerization to achieve a high molecular weight.

  • Reaction Completion and Isolation: Continue the reaction under high vacuum for 12-24 hours, during which the viscosity of the melt will noticeably increase. To stop the reaction, cool the flask to room temperature and break the vacuum with nitrogen. The resulting polyester can be dissolved in a suitable solvent like chloroform or THF and precipitated in cold methanol to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 3: Preparation of a Cross-linked Hydrogel via Photopolymerization

This protocol utilizes the inherent photoreactivity of the cinnamate group to form a cross-linked network. For this, a bifunctional monomer with two cinnamate groups is required. A plausible approach is to react this compound with a diol like 1,4-butanediol to form a di-cinnamate monomer.

Materials:

  • 1,4-butanediyl bis(3-(2,4-dichlorophenyl)acrylate) (Di-cinnamate monomer)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., Dimethylformamide, DMF)

  • UV lamp (365 nm)

  • Molds (e.g., glass slides with spacers)

Procedure:

  • Monomer Solution Preparation: Dissolve the di-cinnamate monomer in DMF to the desired concentration (e.g., 20% w/v).

  • Initiator Addition: Add the photoinitiator DMPA to the solution (e.g., 1% w/w relative to the monomer) and stir until fully dissolved. Protect the solution from light.

  • Molding: Cast the solution into a mold of the desired shape and thickness.

  • UV Curing: Expose the mold to UV light (365 nm) for a specified duration (e.g., 5-30 minutes). The exposure time will influence the cross-linking density and the resulting mechanical properties of the hydrogel.

  • Washing and Swelling: Carefully remove the cross-linked hydrogel from the mold. Wash it extensively with ethanol and then with deionized water to remove any unreacted monomer and initiator. Allow the hydrogel to swell to equilibrium in phosphate-buffered saline (PBS) before further characterization or use.

Data Presentation

The following tables present hypothetical data for polymers synthesized from this compound derivatives. These tables serve as a template for organizing experimental results.

Table 1: Molecular Weight and Thermal Properties of Linear Polyesters

Polymer ID Monomer Ratio (Diol:Diacid) Mn (kDa) (GPC) Mw (kDa) (GPC) PDI (Mw/Mn) Tg (°C) (DSC) Tm (°C) (DSC)
P-24DC-SA-01 1:1 25.3 48.1 1.90 5.2 85.7
P-24DC-SA-02 1:0.95 18.9 32.1 1.70 4.8 82.1

| P-24DC-AA-01 | 1:1 (Adipic Acid) | 22.1 | 43.5 | 1.97 | 8.1 | 95.3 |

  • Mn: Number average molecular weight; Mw: Weight average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature; Tm: Melting temperature.

Table 2: Swelling Ratio and Mechanical Properties of Photocross-linked Hydrogels

Hydrogel ID UV Exposure (min) Swelling Ratio (%) Young's Modulus (kPa)
H-24DC-05 5 850 ± 45 50 ± 5
H-24DC-15 15 620 ± 30 110 ± 8

| H-24DC-30 | 30 | 450 ± 25 | 220 ± 15 |

  • Swelling Ratio = (Ws - Wd) / Wd * 100%, where Ws is the swollen weight and Wd is the dry weight.

Table 3: In Vitro Doxorubicin Release from Polyester Nanoparticles

Time (hours) Formulation NP-1 (Cumulative Release %) Formulation NP-2 (Cumulative Release %)
1 12.5 ± 1.1 8.2 ± 0.9
6 28.4 ± 2.3 19.5 ± 1.8
12 45.1 ± 3.1 35.6 ± 2.5
24 68.9 ± 4.5 58.1 ± 3.9
48 85.3 ± 5.2 76.4 ± 4.7

| 72 | 92.1 ± 5.8 | 88.9 ± 5.1 |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Monomer & Polymer Synthesis cluster_characterization Characterization cluster_application Biomedical Application Testing start 2,4-Dichlorocinnamic Acid monomer Bifunctional Monomer Synthesis (Protocol 1) start->monomer poly Polymerization (Protocols 2 & 3) monomer->poly nmr NMR / FTIR poly->nmr gpc GPC poly->gpc dsc DSC / TGA poly->dsc mech Mechanical Testing poly->mech drug_delivery Drug Release Studies poly->drug_delivery biocompatibility Biocompatibility (Cell Culture) poly->biocompatibility degradation Biodegradation Assay poly->degradation

Overall experimental workflow from monomer to application.

Hypothetical Signaling Pathway Inhibition

Polymers containing the 2,4-Dichlorocinnamate moiety could potentially interfere with metabolic or signaling pathways where specific enzymes are overactive.[1] For instance, cinnamic acid derivatives have been investigated for their role as enzyme inhibitors. The diagram below illustrates a hypothetical scenario where the polymer, upon degradation, releases this compound, which then inhibits a key enzyme in a disease-related pathway.

signaling_pathway cluster_ecm Extracellular Matrix / Cell Medium cluster_cell Target Cell Polymer 2,4-DC-Polymer (Nanoparticle) Monomer Released 2,4-Dichlorocinnamic Acid Polymer->Monomer Degradation Enzyme Target Enzyme (e.g., Decarboxylase) Monomer->Enzyme Inhibition Substrate Substrate Substrate->Enzyme Product Product Enzyme->Product Response Downstream Cellular Response Product->Response

Hypothetical inhibition of a target enzyme by released this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Perkin Reaction for 2,4-Dichlorocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Perkin reaction for a higher yield of 2,4-Dichlorocinnamic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Perkin reaction.

Issue 1: Low or No Yield of this compound

  • Question: My Perkin reaction is resulting in a very low yield or failing to produce the desired this compound. What are the potential causes and how can I rectify this?

  • Answer: Low yields in the Perkin reaction are a common issue and can be attributed to several factors:

    • Moisture Contamination: The Perkin reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride, rendering it ineffective.[1] Ensure all glassware is thoroughly oven-dried and cooled in a desiccator before use. Use anhydrous sodium acetate and freshly opened or distilled acetic anhydride. Running the reaction under an inert atmosphere, such as nitrogen, can also mitigate moisture contamination.

    • Suboptimal Reaction Temperature and Time: The Perkin reaction typically requires high temperatures to proceed to completion.[1] For substituted benzaldehydes, a temperature range of 160-180°C is common.[2] Insufficient heating or a short reaction time will likely result in incomplete conversion. It is recommended to heat the reaction for a minimum of 3-5 hours at the optimal temperature.[1][2]

    • Impure Reactants: The purity of the starting materials is crucial. 2,4-Dichlorobenzaldehyde can oxidize if exposed to air over time. Using freshly purified 2,4-Dichlorobenzaldehyde is advisable.

    • Incorrect Stoichiometry: An improper molar ratio of reactants can limit the yield. Typically, an excess of acetic anhydride is used to drive the reaction forward.

    • Inefficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture, preventing the reactants from interacting effectively.[1]

Issue 2: Formation of Dark, Resinous Byproducts

  • Question: My reaction mixture is turning dark and producing a tar-like substance instead of a crystalline product. What causes this and how can I prevent it?

  • Answer: The formation of dark, resinous materials is a known side effect of the Perkin reaction, often resulting from the self-condensation or polymerization of the aldehyde or anhydride under basic conditions at high temperatures.[1] To minimize this:

    • Temperature Control: Avoid excessive temperatures. While high heat is necessary, maintaining a consistent temperature within the optimal range (e.g., 180°C) is critical to prevent polymerization.[1]

    • Purity of Aldehyde: Use purified 2,4-Dichlorobenzaldehyde, as impurities can catalyze the formation of resinous byproducts.[1]

    • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Avoid prolonged heating once the starting material has been consumed to reduce the likelihood of side reactions.

Issue 3: Product Purity and Difficulty in Isolation

  • Question: I'm struggling to isolate a pure sample of this compound from the reaction mixture. What are the best practices for purification?

  • Answer: The work-up and purification steps are critical for obtaining a high-purity product.

    • Removal of Unreacted Aldehyde: After the reaction, any unreacted 2,4-Dichlorobenzaldehyde should be removed. This is typically achieved by converting the cinnamic acid to its water-soluble sodium salt by adding a sodium carbonate or sodium hydroxide solution. The unreacted aldehyde can then be removed by steam distillation or extraction.[3][4]

    • Decolorization: If the resulting solution is colored, treatment with activated charcoal can help remove colored impurities. The solution should be heated and then hot-filtered to remove the charcoal.[3][4]

    • Precipitation: The this compound is precipitated by acidifying the filtrate with a strong acid, such as hydrochloric acid.[4][5]

    • Recrystallization: For final purification, recrystallization from a suitable solvent system, such as an ethanol-water mixture, is highly effective.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Perkin reaction for the synthesis of this compound? A1: The Perkin reaction is an aldol-type condensation.[3] The reaction is catalyzed by a weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride.[6] The base abstracts a proton from the acetic anhydride to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2,4-Dichlorobenzaldehyde. The resulting intermediate undergoes dehydration and subsequent hydrolysis of the anhydride to yield this compound.[7]

Q2: Which catalyst is better for this reaction, sodium acetate or potassium acetate? A2: While both sodium acetate and potassium acetate can be used as catalysts, some studies suggest that potassium acetate may provide better yields in a shorter reaction time.[7][8]

Q3: Can other bases be used as catalysts in the Perkin reaction? A3: Yes, other bases such as triethylamine, pyridine, and quinoline can also be used.[7][9] However, for the synthesis of cinnamic acids, the alkali salt of the corresponding acid anhydride is most commonly employed.[10]

Q4: What is the expected yield for the synthesis of this compound using the Perkin reaction? A4: While specific yield data for this compound is not readily available in the provided search results, yields for similar substituted cinnamic acids can be quite high under optimized conditions. For example, the synthesis of 2,6-Dichlorocinnamic acid has been reported with a yield of 82%.[6] With careful optimization of reaction conditions, a good yield should be achievable.

Data Presentation

Table 1: Reactant and Condition Parameters for Perkin Reaction of Substituted Benzaldehydes

ParameterValueReference
Reactants
2-Chlorobenzaldehyde14.06 g (0.1 mol)[3]
Acetic Anhydride20.42 g (0.2 mol)[3]
Anhydrous Sodium Acetate8.20 g (0.1 mol)[3]
Reaction Conditions
Temperature180°C[3]
Reaction Time5 hours[3]
Product
Expected Yield (2-Chlorocinnamic acid)~71%[3]

Table 2: Effect of Catalyst on Cinnamic Acid Yield (Benzaldehyde with Acetic Anhydride at 180°C for 8 hours)

CatalystYield (%)Reference
Sodium AcetateLower Yields[8]
Potassium Acetate70-72[8]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is an adaptation based on established procedures for similar compounds.[3][4]

Materials:

  • 2,4-Dichlorobenzaldehyde (1 equivalent)

  • Acetic Anhydride (2 equivalents)

  • Anhydrous Potassium Acetate (1 equivalent)

  • 10% Sodium Carbonate solution

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Activated Charcoal (optional)

  • Distilled Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-Dichlorobenzaldehyde, acetic anhydride, and anhydrous potassium acetate.

  • Heating: Heat the reaction mixture in an oil bath to 180°C for 5-8 hours.

  • Work-up - Neutralization: Allow the mixture to cool slightly before pouring it into a beaker of water. Carefully add a 10% sodium carbonate solution with stirring until the mixture is alkaline. This step converts the product into its water-soluble sodium salt.

  • Work-up - Removal of Unreacted Aldehyde: If a significant amount of unreacted aldehyde is present, perform a steam distillation to remove it.

  • Work-up - Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes. Filter the hot solution to remove the charcoal.

  • Precipitation: Cool the filtrate and slowly add concentrated hydrochloric acid with constant stirring until the precipitation of this compound is complete (the solution should be acidic).

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the purified crystals.

Visualizations

Perkin_Reaction_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine: - 2,4-Dichlorobenzaldehyde - Acetic Anhydride - Anhydrous K-Acetate Setup Round-bottom flask with reflux condenser Heat Heat at 180°C (5-8 hours) Setup->Heat Reaction Start Neutralize Cool & pour into H2O Add Na2CO3 solution Heat->Neutralize Reaction Complete Remove_Aldehyde Steam Distillation (optional) Neutralize->Remove_Aldehyde Decolorize Activated Charcoal (optional) Hot filtration Remove_Aldehyde->Decolorize Precipitate Cool & acidify with HCl Decolorize->Precipitate Isolate Vacuum Filtration Wash with cold H2O Precipitate->Isolate Recrystallize Recrystallize from Ethanol/H2O Isolate->Recrystallize Dry Dry the pure product Recrystallize->Dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of Product Moisture Moisture Contamination? Start->Moisture Temp_Time Incorrect Temp/Time? Start->Temp_Time Purity Impure Reactants? Start->Purity Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Moisture->Temp_Time No Sol_Moisture Use anhydrous reagents Dry glassware Inert atmosphere Moisture->Sol_Moisture Yes Temp_Time->Purity No Sol_Temp_Time Optimize temperature (180°C) Increase reaction time (5-8h) Temp_Time->Sol_Temp_Time Yes Purity->Stoichiometry No Sol_Purity Purify aldehyde Use fresh anhydride Purity->Sol_Purity Yes Sol_Stoichiometry Use excess acetic anhydride Stoichiometry->Sol_Stoichiometry Yes

Caption: Troubleshooting logic for low yield in the Perkin reaction.

References

Side reactions in the synthesis of dichlorophenylacetic acids and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of dichlorophenylacetic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Yield of Dichlorophenylacetic Acid in Nitrile Hydrolysis

Q: I am experiencing a significantly lower than expected yield during the hydrolysis of a dichlorobenzyl cyanide to the corresponding dichlorophenylacetic acid. What are the potential causes and how can I improve the yield?

A: Low yields in the hydrolysis of dichlorobenzyl cyanides are a common issue. The primary causes and troubleshooting steps are outlined below:

  • Incomplete Hydrolysis: The most frequent cause of low yield is the incomplete conversion of the nitrile to the carboxylic acid, often resulting in the formation of the corresponding amide as a stable intermediate.[1]

    • Solution: To drive the reaction to completion, you can extend the reaction time, increase the reaction temperature, or use a higher concentration of the acid or base catalyst.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to ensure the disappearance of the starting material and intermediate amide spots.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and overall yield.

    • Solution: Review and optimize your reaction conditions. For instance, in the hydrolysis of 2,6-dichlorobenzyl cyanide, refluxing with a strong base like 6M sodium hydroxide can be effective.[1]

  • Impure Starting Material: Impurities present in the starting dichlorobenzyl cyanide can interfere with the hydrolysis reaction.

    • Solution: Ensure the purity of your starting material. If necessary, purify the dichlorobenzyl cyanide by recrystallization or distillation before proceeding with the hydrolysis.[1]

Troubleshooting Workflow for Low Yield in Nitrile Hydrolysis

LowYieldTroubleshooting start Low Yield Observed check_hydrolysis Check for Incomplete Hydrolysis (TLC analysis for amide/nitrile) start->check_hydrolysis incomplete Incomplete Hydrolysis Detected check_hydrolysis->incomplete Yes complete Hydrolysis Complete check_hydrolysis->complete No extend_conditions Extend Reaction Time or Increase Temperature/Base Conc. incomplete->extend_conditions extend_conditions->check_hydrolysis check_purity Assess Starting Material Purity complete->check_purity impure Starting Material Impure check_purity->impure Yes pure Starting Material Pure check_purity->pure No purify Purify Starting Material (Recrystallization/Distillation) impure->purify purify->complete end Optimized Yield pure->end

Troubleshooting workflow for low yield.

Issue 2: Presence of Impurities in the Final Product

Q: My final dichlorophenylacetic acid product is impure. What are the likely impurities and how can I remove them?

A: Impurities in the final product can arise from side reactions or incomplete purification. The common impurities and purification strategies are detailed below:

  • Unreacted Starting Material/Intermediates: The most common impurities are unreacted dichlorobenzyl cyanide and the intermediate 2,6-dichlorophenylacetamide in the case of nitrile hydrolysis.[1]

    • Solution: An extractive workup can be employed to separate the acidic product from neutral impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous basic solution (e.g., 1M sodium hydroxide). The dichlorophenylacetic acid will move to the aqueous layer as its salt, while the amide and nitrile remain in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure product.[1]

  • Over-chlorination Products: If the synthesis involves a chlorination step (e.g., chlorination of dichlorotoluene), over-chlorination can lead to impurities like dichlorobenzal chloride and dichlorobenzotrichloride. Upon hydrolysis, these can form 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid, respectively.

    • Solution: Optimize the chlorination conditions by controlling the amount of chlorinating agent and reaction time. Purification of the chlorinated intermediate before proceeding to the next step is highly recommended.

  • Isomeric Byproducts: In the synthesis of 2,4-dichlorophenoxyacetic acid, the formation of other isomers like 2,6-dichlorophenoxyacetic acid can occur.[2]

    • Solution: The use of selective catalysts and careful control of reaction temperature can minimize the formation of unwanted isomers. Purification by recrystallization or column chromatography may be necessary to isolate the desired isomer.[2]

Purification Workflow for Dichlorophenylacetic Acid

PurificationWorkflow start Crude Dichlorophenylacetic Acid extraction Extractive Workup (Organic Solvent + Aqueous Base) start->extraction separate_layers Separate Aqueous and Organic Layers extraction->separate_layers acidify Acidify Aqueous Layer (e.g., with HCl to pH ~2) separate_layers->acidify Aqueous Layer organic_impurities Organic Layer (Contains neutral impurities like amide/nitrile) separate_layers->organic_impurities Organic Layer precipitate Precipitation of Product acidify->precipitate filter Filter and Wash Solid precipitate->filter pure_product Pure Dichlorophenylacetic Acid filter->pure_product

Purification workflow for dichlorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2,6-dichlorophenylacetic acid?

A1: The most common laboratory-scale methods for the synthesis of 2,6-dichlorophenylacetic acid are:

  • Hydrolysis of 2,6-dichlorobenzyl cyanide: This is a straightforward, one-step process involving the hydrolysis of the nitrile group.[3]

  • From 2,6-dichlorotoluene: This route involves the chlorination of 2,6-dichlorotoluene to form 2,6-dichlorobenzyl chloride, followed by cyanation and subsequent hydrolysis of the nitrile.[4]

  • From cyclohexanone: A multi-step synthesis that proceeds through 2,2,6,6-tetrachlorocyclohexanone, which can provide high yields.[3][5]

Q2: What is a major side reaction in the synthesis of 2,4-dichlorophenoxyacetic acid from 2,4-dichlorophenol and a haloacetate?

A2: A significant side reaction is the hydrolysis of the haloacetate reactant, which reduces the overall yield of the desired product. The use of an anhydrous weak base system can help to inhibit this side reaction.

Q3: How can I monitor the progress of the hydrolysis of dichlorobenzyl cyanide?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, will show the carboxylic acid product as a more polar spot (lower Rf value) compared to the starting nitrile and the intermediate amide. The disappearance of the starting material and the appearance and intensification of the product spot indicate the progression of the reaction.[1]

Data Presentation

Table 1: Comparison of Yields for Different Syntheses of 2,6-Dichlorophenylacetic Acid

Starting MaterialKey ReagentsYield (%)Purity (%)Reference
2,6-Dichlorobenzyl cyanidePotassium cyanide, 1N Sodium hydroxide60-[6]
2,6-Dichlorobenzyl cyanidePotassium hydroxide, Ethanol, Water83-[7]
2,2,6,6-TetrachlorocyclohexanoneDimethyl malonate, DBU, Sodium hydroxide95.699.7[5]
2,2,6,6-TetrachlorocyclohexanoneDiethyl malonate, DBU, Sodium hydroxide96.699.8[5]

Table 2: Yield and Purity Data for the Synthesis of 2,4-Dichlorophenoxyacetic Acid

Starting MaterialKey ReagentsYield (%)Purity (%)Free Phenol (ppm)Reference
2,4-Dichlorophenol, Methyl ChloroacetateAnhydrous Sodium Carbonate, Tetrabutylammonium Bromide98.598.550[8]
2,4-Dichlorophenol, Ethyl ChloroacetateAnhydrous Sodium Carbonate, Tetrabutylammonium Bromide99.098.160[8]
2,4-Dichlorophenol, Methyl BromoacetateAnhydrous Sodium Carbonate, Tetrabutylammonium Bromide97.099.055[8]
Phenoxyacetic AcidChlorine, Iron Phthalocyanine98.698.5-[9]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichlorophenylacetic Acid via Hydrolysis of 2,6-Dichlorobenzyl Cyanide [6]

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Potassium cyanide

  • Ethanol

  • 1 N Sodium hydroxide solution

  • 2 N Hydrochloric acid

  • Diethyl ether

Procedure:

  • Cyanation: Reflux 6.5 g of 2,6-dichlorobenzyl chloride with 2.7 g of potassium cyanide in 30 ml of ethanol for 5 hours.

  • After the reaction, distill off the ethanol to obtain solid 2,6-dichlorobenzyl cyanide.

  • Hydrolysis: Reflux the obtained cyanide with 1 N sodium hydroxide solution overnight.

  • After cooling, extract the mixture with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with 2 N hydrochloric acid to precipitate the 2,6-dichlorophenylacetic acid.

  • Collect the solid product by filtration. The reported yield is approximately 4.0 g (60%).

  • Purification: Recrystallize the crude product from aqueous ethanol. The melting point of the purified product is reported to be 158-159°C.

Protocol 2: High-Yield Synthesis of 2,6-Dichlorophenylacetic Acid from 2,2,6,6-Tetrachlorocyclohexanone [5]

Materials:

  • 2,2,6,6-Tetrachlorocyclohexanone

  • Dimethyl malonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methylene chloride

  • 20% Sodium hydroxide aqueous solution

  • 30% Hydrochloric acid aqueous solution

Procedure:

  • In a 500 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 100 g of methylene chloride, 23.6 g (0.1 mol) of 2,2,6,6-tetrachlorocyclohexanone, 14.5 g (0.11 mol) of dimethyl malonate, and 0.8 g of DBU.

  • Heat the mixture and stir at 40-45 °C for 5 hours.

  • Cool the reaction mixture to 20 °C and add 100 g of a 20% sodium hydroxide aqueous solution.

  • Stir the mixture at 40-45 °C for 5 hours.

  • Cool to 20 °C and separate the layers. Back-extract the organic phase twice with 20 g of water each time.

  • Combine the aqueous phases and acidify with a 30% hydrochloric acid aqueous solution at 20-25 °C to adjust the pH to 2.0-2.5.

  • Continue acidification and decarboxylation for 2 hours.

  • Filter the precipitate, wash the filter cake with 20 g of water, and dry to obtain the product.

  • This method reports a yield of 95.6% with a purity of 99.7%.[5]

References

Technical Support Center: Purification of Crude 2,4-Dichlorocinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of crude 2,4-Dichlorocinnamic acid via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: The ideal solvent should dissolve the this compound completely at an elevated temperature but poorly at room temperature to ensure maximum recovery upon cooling. A common and effective approach for cinnamic acid derivatives is the use of a mixed solvent system, such as ethanol/water or methanol/water. In this system, this compound is soluble in the alcohol (the "good" solvent) and insoluble in water (the "poor" solvent). It is highly recommended to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent ratio.

Q2: My crude this compound is not dissolving in the hot solvent. What should I do?

A2: There are two likely reasons for this issue:

  • Insufficient Solvent: You may not have added enough of the "good" solvent (e.g., ethanol). Continue to add small portions of the hot solvent until the solid dissolves.

  • Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent system. If the majority of your sample has dissolved but some solid remains, you should perform a hot gravity filtration to remove these insoluble materials before allowing the solution to cool.

Q3: No crystals are forming even after the solution has cooled and been placed in an ice bath. What went wrong?

A3: This is a common issue that can be resolved by inducing crystallization through one of the following methods:

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other crystals to form.

  • Concentration: It's possible that too much solvent was added, preventing the solution from becoming supersaturated upon cooling. You can remedy this by heating the solution to boil off some of the solvent, thereby increasing the concentration of the this compound. Afterward, allow the solution to cool again.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly impure. To resolve this:

  • Reheat the solution until the oil fully redissolves.

  • Add a small amount of additional "good" solvent (e.g., ethanol) to decrease the saturation point.

  • Allow the solution to cool much more slowly. Insulating the flask can help with this. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: A low yield can be attributed to several factors. Consider the following to improve your recovery:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to dissolve your crude product. Any excess solvent will retain more of your product in solution upon cooling.

  • Prevent Premature Crystallization: If you perform a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent your product from crystallizing prematurely on the filter paper or in the funnel stem.

  • Ensure Complete Crystallization: Allow sufficient time for the crystallization process to complete. After slow cooling to room temperature, cool the flask in an ice bath to maximize the precipitation of your product.

  • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your purified product.

Data Presentation

Solvent SystemTemperature (°C)Solubility ( g/100g of solvent)Notes
Water25~0.04trans-Cinnamic acid has very low solubility in water at room temperature.[1]
Water98~0.59Solubility increases with temperature, but may still be insufficient for efficient recrystallization alone.[1]
Ethanol2523Highly soluble at room temperature, making it a good "soluble solvent" in a mixed-solvent system.[1]
Methanol + Water25 (298.15 K)Varies with ratioThe solubility of trans-cinnamic acid increases significantly with the addition of methanol to water.[1]
Ethanol + Water25 (298.15 K)Varies with ratioThe addition of ethanol to water has a more pronounced effect on increasing the solubility of trans-cinnamic acid compared to methanol.[1]

Note: It is strongly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample of crude this compound.

Experimental Protocols

Recrystallization of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound using a mixed solvent system (e.g., ethanol/water).

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Inducing Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be achieved by leaving them under vacuum on the filter funnel, followed by air drying or drying in a desiccator.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve crude This compound in minimum hot ethanol start->dissolve insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filtration Perform hot gravity filtration insoluble_check->hot_filtration Yes add_water Add hot water to cloud point insoluble_check->add_water No hot_filtration->add_water clear_solution Add a few drops of hot ethanol to clarify add_water->clear_solution cool_slowly Slowly cool to room temperature clear_solution->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry purified crystals wash->dry end End dry->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered During Recrystallization no_crystals No Crystals Forming? start->no_crystals oiling_out Product Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield scratch Scratch inner surface of the flask no_crystals->scratch Yes seed Add a seed crystal no_crystals->seed If scratching fails concentrate Boil off some solvent and cool again no_crystals->concentrate If still no crystals reheat_add_solvent Reheat to dissolve oil, add more 'good' solvent, cool slowly oiling_out->reheat_add_solvent Yes check_solvent_volume Use minimum amount of hot solvent low_yield->check_solvent_volume Yes preheat_funnel Preheat filtration apparatus low_yield->preheat_funnel Yes ice_cold_wash Wash crystals with ice-cold solvent low_yield->ice_cold_wash Yes

Caption: Troubleshooting guide for recrystallization of this compound.

References

Troubleshooting low yield in 2,6-Dichlorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low yields encountered during the synthesis of 2,6-Dichlorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for 2,6-Dichlorophenylacetic acid? A1: The most frequently employed synthetic strategy involves a multi-step process starting from 2,6-dichlorotoluene. This route includes the free-radical chlorination of 2,6-dichlorotoluene to 2,6-dichlorobenzyl chloride, followed by nucleophilic substitution with a cyanide source to form 2,6-dichlorobenzyl cyanide (also known as 2,6-dichlorophenylacetonitrile). The final step is the hydrolysis of the nitrile to yield 2,6-dichlorophenylacetic acid.[1][2][3] A more direct, one-step approach is the hydrolysis of commercially available 2,6-dichlorophenylacetonitrile.[2]

Q2: What are the primary side reactions that can lower the yield during the hydrolysis of 2,6-dichlorobenzyl cyanide? A2: The most significant side reaction is the incomplete hydrolysis of the nitrile group. This results in the formation of 2,6-dichlorophenylacetamide as a major byproduct, which can be difficult to separate from the final product.[4] Other potential issues include unreacted starting material and impurities from previous synthesis steps.[4]

Q3: How can the progress of the hydrolysis reaction be monitored effectively? A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4] A suitable mobile phase is a mixture of ethyl acetate and hexane. The carboxylic acid product is substantially more polar than the starting nitrile and the intermediate amide, meaning it will have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[4]

Q4: What are the typical impurities found in crude 2,6-Dichlorophenylacetic acid? A4: Common impurities are directly related to the synthetic route. They can include unreacted starting materials like 2,6-dichlorobenzyl cyanide, the intermediate 2,6-dichlorophenylacetamide, and byproducts from side reactions.[5] If the synthesis starts from 2,6-dichlorotoluene, over-chlorination can lead to impurities like 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid.[4]

Troubleshooting Guide for Low Yield

Problem 1: The overall yield of 2,6-Dichlorophenylacetic acid is lower than expected.
  • Potential Cause A: Incomplete Hydrolysis

    • Diagnosis: Analyze the crude product using TLC. The presence of spots corresponding to 2,6-dichlorobenzyl cyanide (starting material) or 2,6-dichlorophenylacetamide (intermediate) indicates an incomplete reaction.[4]

    • Solution: To drive the reaction to completion, you can extend the reaction time, increase the reaction temperature, or use a higher concentration of the acid or base catalyst.[4][6]

  • Potential Cause B: Impure Starting Material

    • Diagnosis: Impurities in the 2,6-dichlorobenzyl cyanide can inhibit the hydrolysis process.[4] This is particularly relevant if the nitrile was synthesized in-house. Side reactions during the chlorination of 2,6-dichlorotoluene, such as over-chlorination, can introduce species that lead to unwanted byproducts like 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid upon hydrolysis.[4]

    • Solution: Ensure the purity of the 2,6-dichlorobenzyl cyanide before starting the hydrolysis. If necessary, purify the nitrile by recrystallization or distillation.[4]

  • Potential Cause C: Product Loss During Workup and Purification

    • Diagnosis: Significant loss of product can occur during aqueous extractions if the pH is not optimal, or during recrystallization if the wrong solvent is used or the solution is cooled too quickly.[6]

    • Solution: During extractive workup, ensure the aqueous layer is sufficiently acidic (pH ~2-3) to fully protonate the carboxylic acid, minimizing its solubility in the aqueous phase.[4][7] For purification, optimize recrystallization conditions (solvent system, cooling rate) to maximize crystal recovery.[6][8]

Problem 2: The final product is contaminated with a significant amount of 2,6-dichlorophenylacetamide.
  • Potential Cause: Incomplete Hydrolysis of the Amide Intermediate

    • Diagnosis: The amide is formed as an intermediate during the hydrolysis of the nitrile. Insufficiently harsh reaction conditions (e.g., time, temperature, or catalyst concentration) may not be enough to hydrolyze the stable amide to the carboxylic acid.[4]

    • Solution 1: Force the Hydrolysis: The crude product mixture can be subjected to more stringent hydrolysis conditions. Reflux the mixture with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for several hours, monitoring by TLC until the amide spot disappears.[4]

    • Solution 2: Separation: If forcing the hydrolysis is not feasible, the acidic product can be separated from the neutral amide. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous basic solution (e.g., 1M NaOH). The 2,6-dichlorophenylacetic acid will deprotonate and move to the aqueous layer as its carboxylate salt, while the amide remains in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the pure product.[4] Alternatively, silica gel column chromatography can be used.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for 2,6-Dichlorophenylacetic Acid Disclaimer: Data is illustrative and based on typical results for aromatic carboxylic acids, assuming an initial purity of ~90%. Actual results may vary.

Purification MethodSolvent/Eluent SystemTypical Final Purity (%)Typical Yield (%)
RecrystallizationAqueous Ethanol (80% EtOH)98.5%85%
RecrystallizationToluene97.0%75%
Flash Column ChromatographyHexane/Ethyl Acetate Gradient>99.5%90%

(Data compiled from[8])

Experimental Protocols

Protocol 1: Hydrolysis of 2,6-Dichlorobenzyl Cyanide [1][2][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-dichlorobenzyl cyanide (18.6 g, 100 mmol), ethanol (40 mL), and water (50 mL).

  • Hydrolysis: Add potassium hydroxide (30 g) to the mixture. Heat the reaction to 80°C and stir vigorously for 20 hours.

  • Workup: After cooling the mixture to room temperature, carefully acidify with concentrated HCl until the pH reaches 3.

  • Extraction: Extract the product with chloroform (5 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,6-dichlorophenylacetic acid.

Protocol 2: Purification by Recrystallization from Aqueous Ethanol [8]

  • Dissolution: Transfer the crude 2,6-Dichlorophenylacetic acid to an Erlenmeyer flask. Add the minimum amount of hot 80% aqueous ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 50% aqueous ethanol.

  • Drying: Dry the crystals in a vacuum oven at 50-60°C to a constant weight.

Protocol 3: Extractive Workup to Separate Acid from Amide [4]

  • Dissolution: Dissolve the crude mixture containing both the acid and the amide byproduct in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with 1M sodium hydroxide (NaOH) solution. Repeat the extraction of the organic layer twice more with 1M NaOH.

  • Separation: Combine the aqueous layers. The amide will remain in the organic (ethyl acetate) layer.

  • Precipitation: Cool the combined aqueous layer in an ice bath and acidify with concentrated HCl to a pH of ~2.

  • Isolation: The pure 2,6-Dichlorophenylacetic acid will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_steps Reaction Steps cluster_end Final Product Start 2,6-Dichlorotoluene Step1 2,6-Dichlorobenzyl Chloride Start->Step1 Chlorination (Cl₂, UV light) Step2 2,6-Dichlorobenzyl Cyanide Step1->Step2 Cyanation (KCN) End_Product 2,6-Dichlorophenylacetic Acid Step2->End_Product Hydrolysis (KOH, H₂O/EtOH)

Caption: Multi-step synthesis of 2,6-Dichlorophenylacetic acid.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Analyze Crude Product (e.g., TLC) Start->Check_Purity Incomplete_Rxn Incomplete Hydrolysis: Presence of Starting Material or Amide Intermediate Check_Purity->Incomplete_Rxn Yes Impurity_Issue Other Impurities Present Check_Purity->Impurity_Issue No, other spots Workup_Loss Product is Pure but Mass is Low Check_Purity->Workup_Loss No, clean spot Action_Rxn Extend Reaction Time or Increase Temperature/Base Conc. Incomplete_Rxn->Action_Rxn Action_Purify_Start Purify Starting Material (2,6-Dichlorobenzyl Cyanide) Impurity_Issue->Action_Purify_Start Action_Workup Optimize Workup/Purification: - Check pH during extraction - Optimize recrystallization Workup_Loss->Action_Workup

Caption: Troubleshooting workflow for low yield diagnosis.

Extractive_Purification Start Crude Product (Acid + Amide) in Ethyl Acetate Add_Base Wash with Aqueous NaOH (1M) Start->Add_Base Separate Separate Layers Add_Base->Separate Organic_Layer Organic Layer: Contains Neutral Amide Separate->Organic_Layer Top Aqueous_Layer Aqueous Layer: Contains Acid Salt (Sodium 2,6-Dichlorophenylacetate) Separate->Aqueous_Layer Bottom Acidify Acidify with HCl to pH ~2 Aqueous_Layer->Acidify Final_Product Precipitate of Pure 2,6-Dichlorophenylacetic Acid Acidify->Final_Product

Caption: Logic for purification via basic extraction.

References

Technical Support Center: Improving the Solubility of 2,4-Dichlorocinnamic Acid for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2,4-Dichlorocinnamic acid (2,4-DCCA) for in-vitro assays.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of this compound in biological experiments.

Question: My this compound precipitated after I added the stock solution to my aqueous cell culture medium. What should I do?

Answer: This common issue, often referred to as "crashing out," occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium. Here are several steps you can take to resolve this:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of 2,4-DCCA in your assay.

  • Optimize the Co-solvent Concentration: While it's crucial to minimize the concentration of organic solvents like DMSO to avoid cellular toxicity, a slight, controlled increase in the final solvent percentage (e.g., from 0.1% to 0.5% DMSO) can sometimes maintain the compound's solubility. Always include a vehicle control in your experiment to assess the effect of the solvent on your experimental system.[1]

  • pH Adjustment: this compound is a carboxylic acid, and its solubility is pH-dependent. The pKa of similar chlorinated cinnamic acids is around 4.2-4.4. At a pH above its pKa, the carboxylic acid group deprotonates, forming a more soluble carboxylate salt. While significant alterations to the physiological pH of cell culture media (typically ~7.4) are not advisable, slight adjustments to a more alkaline pH, if your experimental system permits, can enhance solubility.

  • Use a Co-solvent System: Employing a mixture of solvents can sometimes improve solubility more effectively than a single solvent.

  • Gentle Warming and Agitation: After dilution, gently warming the medium to 37°C and providing mild agitation can aid in dissolution. However, avoid excessive heat, which could degrade the compound or other components of the medium.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous medium. This gradual decrease in the solvent concentration can help prevent precipitation.

Question: I am observing inconsistent or lower-than-expected activity of this compound in my assay. Could this be related to its solubility?

Answer: Yes, poor solubility can lead to an overestimation of the actual concentration of the dissolved compound, resulting in inconsistent or seemingly lower efficacy.[1] Here’s how to investigate:

  • Visual Inspection: Before each experiment, carefully examine your final working solutions for any signs of precipitation, even very fine crystalline particles. This can be done by holding the solution up to a light source or under a microscope.

  • Pre-solubility Check: Prepare your highest working concentration of 2,4-DCCA in a small volume of your final assay buffer and let it stand for the same duration as your experiment. At the end of this period, check for any precipitation.

Frequently Asked Questions (FAQs)

Question: What is the best solvent to prepare a stock solution of this compound?

Answer: For in-vitro assays, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions of poorly water-soluble compounds like cinnamic acid derivatives.[1]

  • DMSO: A powerful solvent capable of dissolving many organic compounds at high concentrations. It is a frequent choice for cell-based assays.

  • Ethanol: Another effective solvent. It may be preferred in situations where DMSO could interfere with the assay.

For both solvents, it is critical to keep the final concentration in the cell culture medium low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.[1]

Question: How does pH affect the solubility of this compound?

Answer: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on pH. The pKa of 2-chlorocinnamic acid is approximately 4.23.

  • At pH < pKa (acidic conditions): The carboxylic acid group is predominantly in its protonated, neutral form (-COOH), which is less soluble in water.

  • At pH > pKa (neutral to alkaline conditions): The carboxylic acid group deprotonates to form the more water-soluble carboxylate salt (-COO⁻).

Therefore, increasing the pH of the solution can enhance the solubility of 2,4-DCCA. However, it is crucial to consider the pH constraints of your specific in-vitro assay.

Question: Can I use sonication to dissolve my this compound?

Answer: Sonication can be a useful technique to aid in the initial dissolution of the compound in an organic solvent to create your stock solution.[1] However, exercise caution when using sonication for your final aqueous working solutions. Excessive sonication can generate heat, potentially degrading the compound or other sensitive components in your biological medium. If you choose to use sonication for final dilutions, use short bursts in a cool water bath.[1]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides solubility data for the closely related compound, 2-Chlorocinnamic acid , in various organic solvents. This information can serve as a valuable reference for solvent selection. It is always recommended to empirically determine the solubility for your specific compound and experimental conditions.

Table 1: Solubility of 2-Chlorocinnamic Acid in Various Organic Solvents at Different Temperatures [2][3][4]

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol2515.8
3522.1
4530.5
Ethanol2512.3
3517.5
4524.8
n-Propanol2510.1
3514.5
4520.9
Isopropanol258.5
3512.4
4518.0
Ethyl Acetate2514.2
3520.3
4528.9
Acetone2525.1
3535.0
4548.6
Acetonitrile256.7
359.8
4514.3
Toluene251.1
351.8
452.9

Note: This data is for 2-Chlorocinnamic acid and should be used as an estimation for this compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 217.05 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer or sonicator

Methodology:

  • Weigh out 21.71 mg of this compound and place it into a sterile tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1]

  • Once fully dissolved, if the solution is to be added to sterile cell cultures, filter-sterilize it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Objective: To prepare a 100 µM working solution of this compound in cell culture medium from a 100 mM DMSO stock.

Methodology:

  • Thaw a single-use aliquot of the 100 mM 2,4-DCCA stock solution at room temperature.

  • Perform an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of sterile cell culture medium. This results in a 1 mM intermediate solution with 1% DMSO. Mix thoroughly by gentle pipetting or brief vortexing.[1]

  • Prepare the final 100 µM working solution by adding 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium.

  • Mix gently and immediately add to your experimental setup. The final DMSO concentration in this working solution will be 0.1%.

  • Crucially, always prepare a vehicle control containing the same final concentration of DMSO (in this case, 0.1%) to account for any effects of the solvent. [1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh 2,4-DCCA add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot & Store at -20°C sterilize->aliquot thaw Thaw Stock intermediate Intermediate Dilution (e.g., to 1 mM in media) thaw->intermediate final Final Dilution (to desired concentration) intermediate->final add_to_assay Add to In-Vitro Assay final->add_to_assay prep_vehicle Prepare Medium with Equivalent DMSO % add_vehicle Add to Control Wells prep_vehicle->add_vehicle

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart decision decision issue issue solution solution start Issue: Compound Precipitation in Aqueous Medium check_conc Is the final concentration as low as possible? start->check_conc reduce_conc Lower the final working concentration check_conc->reduce_conc No check_solvent Is the final co-solvent concentration optimal? check_conc->check_solvent Yes inc_solvent Slightly increase co-solvent % (e.g., DMSO to 0.5%) & use vehicle control check_solvent->inc_solvent No check_ph Is pH adjustment an option? check_solvent->check_ph Yes adjust_ph Slightly increase pH if assay permits check_ph->adjust_ph Yes other_methods Consider other methods: - Serial Dilutions - Gentle Warming check_ph->other_methods No

Caption: Troubleshooting flowchart for compound precipitation issues.

References

Technical Support Center: Stabilizing 2,4-Dichlorocinnamic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 2,4-Dichlorocinnamic acid in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Issue Possible Cause Troubleshooting Steps
Precipitation or cloudiness in the solution over time. Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent, especially at lower temperatures.- Select a more suitable solvent (see solvent selection in FAQs).- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.- Prepare a more dilute stock solution.
pH Shift: For aqueous or buffered solutions, a change in pH can decrease the solubility of the acidic compound.- Ensure the solution is adequately buffered at a pH that maintains solubility.- Re-measure and adjust the pH of the solution as needed.
Discoloration of the solution (e.g., turning yellow). Oxidative Degradation: Exposure to oxygen can lead to the formation of colored degradation products. This can be accelerated by light and higher pH.- Use high-purity solvents and degas them before use.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect the solution from light by using amber vials or wrapping the container in foil.
Photodegradation: Exposure to UV or ambient light can cause the breakdown of the compound.- Store solutions in the dark or in light-protecting containers.- Minimize exposure to light during experimental procedures.
Loss of biological activity or inconsistent experimental results. Chemical Degradation: The this compound may have degraded due to hydrolysis, oxidation, or thermal decomposition.- Prepare fresh solutions for critical experiments.- Avoid repeated freeze-thaw cycles.- Perform a stability check of your stock solution using an analytical method like HPLC.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of Degradation Products: The new peaks are likely impurities resulting from the breakdown of this compound.- Conduct a forced degradation study to identify potential degradation products.- Review storage conditions (temperature, light exposure, pH) and optimize them to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The choice of solvent depends on the intended application. For analytical purposes, HPLC-grade methanol or acetonitrile are common choices. For biological assays, dimethyl sulfoxide (DMSO) is often used to prepare concentrated stock solutions, which are then further diluted in aqueous media. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q2: What are the ideal storage conditions for a this compound stock solution?

A2: For long-term stability, stock solutions should be stored at low temperatures, ideally at -20°C or -80°C.[1] They should also be protected from light by using amber vials or by wrapping the containers in aluminum foil.[1] To prevent oxidative degradation, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific data for this compound is limited, for related compounds like 2,4-D, hydrolysis can be faster in acidic solutions compared to neutral pH.[2] Conversely, for cinnamic acid derivatives in general, a higher pH, while increasing solubility, can accelerate oxidative degradation.[3] Therefore, a buffered solution near neutral pH is often a reasonable starting point, but the optimal pH should be determined experimentally for your specific application.

Q4: Can I repeatedly freeze and thaw my stock solution?

A4: It is not recommended. Repeated freeze-thaw cycles can introduce moisture and accelerate the degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid this.

Q5: How can I check the stability of my stored this compound solution?

A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of a stored sample to that of a freshly prepared standard, you can quantify the amount of remaining this compound and detect the presence of any degradation products.

Summary of Factors Influencing Stability

The following table summarizes the key factors that can affect the stability of this compound in solution, based on general chemical principles and data from related compounds.

Factor Effect on Stability Recommendations for Long-Term Storage
Temperature Higher temperatures accelerate degradation rates.[1]Store solutions at -20°C or -80°C. Avoid exposure to high temperatures.
Light Exposure to UV and ambient light can cause photodegradation.[1]Store solutions in amber vials or protect them from light with aluminum foil.
pH (in aqueous solutions) Both acidic and alkaline conditions can promote hydrolysis and oxidation.Buffer solutions to a stable pH (near neutral is a good starting point) and monitor for pH shifts.
Oxygen The presence of oxygen can lead to oxidative degradation.[1]Use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Solvent Purity Impurities in solvents can react with the compound.Use high-purity, anhydrous solvents.
Freeze-Thaw Cycles Can introduce moisture and accelerate degradation.Aliquot stock solutions into single-use vials.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., DMSO, methanol, acetonitrile)

    • Calibrated analytical balance

    • Volumetric flask

    • Vortex mixer and/or sonicator

    • Amber vials for storage

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Transfer the solid to the volumetric flask.

    • Add a portion of the solvent to the flask and gently swirl or vortex to dissolve the solid. Sonication may be used to aid dissolution.

    • Once dissolved, add the solvent to the final volume mark.

    • Mix the solution thoroughly.

    • If desired, filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Aliquot the stock solution into amber vials, purge with an inert gas, and store at the recommended temperature.

Protocol 2: Stability Assessment using HPLC
  • Objective: To determine the stability of a this compound solution over time under specific storage conditions.

  • Materials:

    • Stored this compound solution

    • Freshly prepared 2,4-Dichlorocunnamic acid standard solution of the same concentration

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • HPLC-grade mobile phase solvents

  • Procedure:

    • Time Point Zero (T=0):

      • Prepare a fresh stock solution of this compound.

      • Analyze this fresh solution by HPLC to obtain the initial peak area and retention time. This serves as your baseline.

    • Storage:

      • Store aliquots of the same solution under the desired conditions (e.g., different temperatures, light exposures).

    • Subsequent Time Points (e.g., T=1 week, 1 month, etc.):

      • At each time point, retrieve a stored aliquot.

      • Allow the solution to equilibrate to room temperature.

      • Analyze the stored solution by HPLC using the same method as for T=0.

    • Data Analysis:

      • Compare the peak area of this compound in the stored sample to the T=0 sample. A decrease in peak area indicates degradation.

      • Calculate the percentage of the remaining compound.

      • Observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.

Visualizations

Experimental_Workflow_for_Stability_Assessment Experimental Workflow for Stability Assessment cluster_prep Preparation (T=0) cluster_storage Storage cluster_analysis Analysis (T=x) cluster_data Data Evaluation prep_solution Prepare fresh stock solution hplc_initial Analyze by HPLC (Baseline) prep_solution->hplc_initial storage_conditions Aliquot and store under different conditions (e.g., Temp, Light) hplc_initial->storage_conditions retrieve_sample Retrieve sample at defined time points storage_conditions->retrieve_sample hplc_analysis Analyze by HPLC retrieve_sample->hplc_analysis compare_data Compare peak area to T=0 hplc_analysis->compare_data check_degradation Identify new peaks (Degradation products) compare_data->check_degradation

Caption: Workflow for assessing the stability of this compound solutions.

Troubleshooting_Decision_Tree Troubleshooting Solution Instability start Instability Observed (e.g., Precipitate, Color Change, Lost Activity) issue_type What is the nature of the instability? start->issue_type precipitate Precipitation / Cloudiness issue_type->precipitate Physical Change color_change Discoloration issue_type->color_change Visual Change activity_loss Loss of Activity / New Peaks issue_type->activity_loss Functional/Analytical Change check_solubility Check solubility limits. Consider a different solvent or lower concentration. precipitate->check_solubility check_ph If aqueous, check and adjust pH. precipitate->check_ph protect_light Protect from light using amber vials. color_change->protect_light protect_oxygen Use degassed solvents and inert atmosphere. color_change->protect_oxygen check_storage_conditions Review storage temperature and duration. activity_loss->check_storage_conditions prepare_fresh Prepare fresh solution and perform stability check (HPLC). activity_loss->prepare_fresh

Caption: Decision tree for troubleshooting instability of this compound solutions.

References

Minimizing resinous by-product formation in 2-Chlorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chlorocinnamic acid, with a specific focus on minimizing the formation of resinous by-products. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Resinous By-product Formation

Q1: I am observing the formation of a dark, resinous, or tar-like byproduct in my Perkin reaction for 2-Chlorocinnamic acid synthesis. What is this and how can I minimize its formation?

A1: The formation of dark, resinous materials is a common issue in the Perkin reaction, often attributed to the self-condensation or polymerization of 2-chlorobenzaldehyde, or the self-condensation of acetic anhydride at elevated temperatures.[1][2] Here are strategies to minimize its formation:

  • Temperature Control: Avoid excessively high temperatures. While the Perkin reaction requires heat (typically 160-180°C), maintaining the temperature within the optimal range is crucial to minimize polymerization.[3][4]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC). Avoid unnecessarily long heating times once the reaction has reached completion.[1]

  • Purified Reactants: Use freshly distilled or purified 2-chlorobenzaldehyde to avoid impurities that might catalyze polymerization.[2]

  • Proper Work-up: After the reaction, an effective work-up procedure is essential. This includes converting the 2-Chlorocinnamic acid to its water-soluble sodium salt and filtering off the insoluble resinous by-products before acidification.[2][3]

Low Yield

Q2: My reaction yield for the synthesis of 2-Chlorocinnamic acid is consistently low. What are the common causes and how can I improve it?

A2: Low yields are a frequent issue and can stem from several factors depending on the synthetic route. The most common synthesis routes are the Perkin, Knoevenagel, and Heck reactions.[1]

  • For the Perkin Reaction:

    • Incomplete Reaction: The Perkin reaction often requires high temperatures (around 180°C) and prolonged reaction times (3-5 hours) to go to completion.[2][5]

    • Moisture Contamination: Acetic anhydride and the base catalyst (e.g., sodium acetate) are sensitive to moisture. Ensure the use of anhydrous reagents and thoroughly dried glassware.[1] Running the reaction under an inert atmosphere (e.g., nitrogen) can also be beneficial.[1]

    • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of 2-chlorobenzaldehyde to acetic anhydride can limit the conversion. An excess of acetic anhydride is often used to drive the reaction forward.[1]

  • For the Knoevenagel Condensation:

    • Catalyst Choice and Amount: The choice and amount of the base catalyst (e.g., pyridine, piperidine) are critical for the reaction's success.[1]

    • Inefficient Decarboxylation: The initial condensation product is a dicarboxylic acid that undergoes decarboxylation. Inefficient decarboxylation can lead to lower yields of the final product.[1]

  • For the Heck Reaction:

    • Catalyst Activity: The palladium catalyst can be sensitive to air and impurities. Using a high-quality catalyst and maintaining an inert atmosphere are important for optimal performance.[1]

Low Purity

Q3: My final 2-Chlorocinnamic acid product has low purity. What are the likely impurities and how can I remove them?

A3: Low purity can be attributed to several factors, with the primary impurities depending on the synthetic route used.

  • Unreacted Starting Materials: Unreacted 2-chlorobenzaldehyde is a common impurity.

  • Reaction Intermediates: In the Perkin reaction, incomplete dehydration can lead to the presence of a β-hydroxy intermediate.[1]

  • Isomers: The synthesis can sometimes produce a mixture of (E) and (Z) isomers of 2-Chlorocinnamic acid. The desired product is typically the more stable trans-isomer ((E)-isomer).[1]

  • Side Products: As mentioned, resinous by-products from side reactions can contaminate the final product.[1]

Purification Methods:

  • Recrystallization: This is the most effective and common method for purifying crude 2-Chlorocinnamic acid. A suitable solvent system, such as an ethanol/water or acetic acid/water mixture, is often used.[1]

  • Removal of Unreacted Aldehyde: After converting the cinnamic acid to its soluble salt in an alkaline solution (e.g., with sodium carbonate), any unreacted 2-chlorobenzaldehyde can be removed by steam distillation.[2][5]

  • Activated Charcoal Treatment: If the product is colored, treating the alkaline solution with activated charcoal before acidification can help remove colored impurities. The hot solution should be filtered to remove the charcoal before proceeding.[1][5]

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can affect the yield of cinnamic acid synthesis. This data is compiled from various studies and may include examples with closely related cinnamic acid derivatives to illustrate general trends.

Table 1: Effect of Reaction Temperature and Time on Yield (Perkin-type Reaction for p-Chlorocinnamic Acid)

Temperature (°C)Reaction Time (hours)Yield (%)Reference
180-190980[6]
145-150947[6]
180870-72[6]

Table 2: Comparison of Synthesis Routes for 2-Chlorocinnamic Acid

ParameterPerkin ReactionKnoevenagel-Doebner CondensationHeck Reaction
Starting Materials 2-Chlorobenzaldehyde, Acetic Anhydride, Alkali Acetate2-Chlorobenzaldehyde, Malonic Acid, Base (e.g., Pyridine, Piperidine)2-Haloaryl precursor, Acrylic Acid, Palladium Catalyst, Base
Typical Yield ~71%High to quantitativeModerate
Reaction Conditions High temperature (reflux)Mild to moderate heatingModerate heating
Key Advantages Well-established, uses relatively inexpensive starting materialsHigh yields, milder conditions than the Perkin reactionHigh functional group tolerance
Key Disadvantages High temperatures and long reaction times can lead to by-product formationUse of potentially hazardous bases like pyridineRequires an expensive palladium catalyst, aryl chlorides can be less reactive

Data compiled from various sources.[7]

Experimental Protocols

Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction

This protocol is adapted from general procedures for the Perkin reaction of aromatic aldehydes.[1][5]

Materials:

  • 2-Chlorobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).[1][8]

  • Heating: Heat the mixture in an oil bath at 160-180°C for 3-5 hours.[3][4]

  • Work-up - Neutralization: Allow the reaction mixture to cool slightly and then pour it into a larger beaker containing water. Carefully add a saturated solution of sodium carbonate with stirring until the solution is alkaline. This converts the 2-Chlorocinnamic acid into its water-soluble sodium salt.[1][9]

  • Work-up - Removal of Unreacted Aldehyde: Subject the alkaline solution to steam distillation to remove any unreacted 2-chlorobenzaldehyde.[3][9]

  • Work-up - Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes. Filter the hot solution to remove the charcoal.[1][9]

  • Precipitation: Cool the filtrate and then acidify it by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the precipitation of 2-Chlorocinnamic acid is complete (pH should be acidic).[1][9]

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.[1][9]

  • Purification: Purify the crude 2-Chlorocinnamic acid by recrystallization from an ethanol/water mixture. Dry the purified crystals in a desiccator or a vacuum oven.[1][9]

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues in the synthesis of 2-Chlorocinnamic acid.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Reactants (2-Chlorobenzaldehyde, Acetic Anhydride, Sodium Acetate) B Heat (160-180°C, 3-5h) A->B C Neutralize (add water & Na2CO3) B->C D Steam Distill (remove unreacted aldehyde) C->D E Decolorize (optional, activated charcoal) D->E F Precipitate (add HCl) E->F G Isolate (vacuum filtration) F->G H Recrystallize (Ethanol/Water) G->H I Dry Product H->I

Caption: Experimental workflow for the synthesis of 2-Chlorocinnamic acid via the Perkin reaction.

troubleshooting_guide Start Problem Encountered Resin Resinous By-product Formation Start->Resin LowYield Low Yield Start->LowYield LowPurity Low Purity Start->LowPurity TempControl Control Temperature (160-180°C) Resin->TempControl Cause: High Temp TimeMonitor Monitor Reaction Time (TLC) Resin->TimeMonitor Cause: Long Rxn Time PureReactants Use Purified Reactants Resin->PureReactants Cause: Impurities CompleteRxn Ensure Complete Reaction (Sufficient Time & Temp) LowYield->CompleteRxn Cause: Incomplete Rxn Anhydrous Use Anhydrous Conditions LowYield->Anhydrous Cause: Moisture Stoichiometry Optimize Stoichiometry LowYield->Stoichiometry Cause: Incorrect Ratios Recrystallize Recrystallize Product LowPurity->Recrystallize Impurity: General SteamDistill Steam Distill Aldehyde LowPurity->SteamDistill Impurity: Aldehyde Charcoal Use Activated Charcoal LowPurity->Charcoal Impurity: Colored

Caption: Troubleshooting guide for common issues in 2-Chlorocinnamic acid synthesis.

References

Overcoming incomplete hydrolysis in dichlorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of dichlorophenylacetic acid, with a specific focus on overcoming incomplete hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,6-dichlorophenylacetic acid?

A1: A frequently employed laboratory-scale synthesis involves a two-step process. The first step is the chlorination of 2,6-dichlorotoluene to produce 2,6-dichlorobenzyl chloride. The second, and crucial, step is the hydrolysis of 2,6-dichlorobenzyl cyanide (prepared from the chloride) to yield 2,6-dichlorophenylacetic acid.[1]

Q2: What are the primary side reactions to be concerned about during the hydrolysis of 2,6-dichlorobenzyl cyanide?

A2: The most common side reaction is the incomplete hydrolysis of the nitrile group, which results in the formation of 2,6-dichlorophenylacetamide as a significant byproduct.[1] Other potential issues include unreacted starting material and the presence of impurities carried over from the synthesis of the starting materials.[1]

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexane. The carboxylic acid product is significantly more polar than the starting nitrile and the intermediate amide, and will therefore have a lower Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.[1]

Q4: What are the key differences between acidic and basic hydrolysis of nitriles?

A4: Acidic hydrolysis typically utilizes a strong acid to produce a carboxylic acid directly. Basic hydrolysis, on the other hand, employs a strong base to form a carboxylate salt, which then requires an acidification step to yield the final carboxylic acid.

Troubleshooting Guide: Incomplete Hydrolysis

Incomplete hydrolysis is a frequent challenge in the synthesis of dichlorophenylacetic acid, leading to lower yields and product contamination with unreacted starting materials or intermediate amides.

Problem: Low Yield of Dichlorophenylacetic Acid

Possible Cause: Incomplete reaction.

Recommended Actions:

  • Extend Reaction Time: Continue the reaction for a longer duration, monitoring the progress by TLC until the starting material or intermediate amide spot is no longer visible.

  • Increase Reaction Temperature: Cautiously increase the temperature of the reaction mixture to enhance the rate of hydrolysis.

  • Increase Reagent Concentration: A higher concentration of the acid or base used for hydrolysis can drive the reaction to completion.[1]

  • Forcing Hydrolysis Conditions: If standard conditions are ineffective, more stringent methods can be employed:

    • Acidic Hydrolysis: Reflux the crude product mixture with a strong acid, such as 6M hydrochloric acid, for several hours.[1]

    • Basic Hydrolysis: Alternatively, reflux the mixture with a strong base, such as 6M sodium hydroxide.[1]

Problem: Presence of 2,6-Dichlorophenylacetamide in the Final Product

Possible Cause: Incomplete hydrolysis of the intermediate amide.

Recommended Actions:

  • Re-subject to Hydrolysis: The isolated crude product containing the amide can be subjected to more forceful hydrolysis conditions as described above.

  • Separation Techniques: If further hydrolysis is not desirable, the carboxylic acid can be separated from the neutral amide.

    • Extractive Workup: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with an aqueous basic solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while the amide remains in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure dichlorophenylacetic acid.[1]

    • Column Chromatography: Separation can be achieved using silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective, with the less polar amide eluting before the more polar carboxylic acid.[1]

Problem: Presence of Unknown Impurities

Possible Cause: Impurities in the starting materials.

Recommended Actions:

  • Purity of Starting Material: Ensure the purity of the starting material, such as 2,6-dichlorobenzyl cyanide, before commencing the hydrolysis. Purification by recrystallization or distillation may be necessary.[1]

  • Side Reactions in Precursor Synthesis: Be aware of potential side reactions during the synthesis of the precursor. For instance, over-chlorination of 2,6-dichlorotoluene can lead to the formation of 2,6-dichlorobenzal chloride and 2,6-dichlorobenzotrichloride. Upon hydrolysis, these can form 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid, respectively.[1]

Data Presentation

The following table summarizes the impact of different hydrolysis conditions on the yield of dichlorophenylacetic acid, based on literature data.

Starting MaterialHydrolysis ConditionsTemperatureTimeYield (%)Reference
Ethyl 2,6-dichlorophenylacetate6N NaOH in 1,4-dioxane60°C2 hours95[2][3]
(2,6-dichloro-phenyl)-acetonitrileKOH in ethanol/water80°C20 hours83[2]
2,6-Dichlorobenzyl cyanide1N NaOHRefluxOvernight~60[4]
2,4-dichlorophenoxyacetateWater110-120°C4-6 hours>97[5]

Experimental Protocols

Protocol 1: Hydrolysis of 2,6-Dichlorobenzyl Cyanide

This protocol is adapted from a common laboratory-scale synthesis.

Materials:

  • 2,6-dichlorobenzyl cyanide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and reflux condenser, prepare a solution of (2,6-dichloro-phenyl)-acetonitrile (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL).[2]

  • Add potassium hydroxide (30 g) to the mixture.[2]

  • Heat the reaction mixture to 80°C and maintain for 20 hours with continuous stirring.[2] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding hydrochloric acid until the pH of the mixture reaches 3.[2]

  • The product, (2,6-dichloro-phenyl)-acetic acid, will precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. The reported yield is approximately 83%.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

Protocol 2: Hydrolysis of Ethyl 2,6-Dichlorophenylacetate

This protocol describes the hydrolysis of an ester intermediate.

Materials:

  • Ethyl 2,6-dichlorophenylacetate

  • 1,4-Dioxane

  • 6N Sodium hydroxide (NaOH) solution

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl 2,6-dichlorophenylacetate in 1,4-dioxane in a reaction vessel.[2][3]

  • Add 6N sodium hydroxide solution to the mixture.[2][3]

  • Heat the mixture to 60°C for 2 hours.[2][3]

  • Monitor the reaction by TLC to ensure the disappearance of the starting ester.

  • After cooling, adjust the pH of the solution to 1 using 2N hydrochloric acid.[2][3]

  • Remove the organic solvent (1,4-dioxane) under reduced pressure.[2][3]

  • Extract the aqueous residue with ethyl acetate to obtain the 2,6-dichlorophenylacetic acid.[2][3] The reported hydrolysis yield is 95%.[2][3]

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield of Dichlorophenylacetic Acid Observed check_hydrolysis Check for Incomplete Hydrolysis (TLC analysis for presence of amide/nitrile) start->check_hydrolysis incomplete Incomplete Hydrolysis Detected check_hydrolysis->incomplete Yes complete Hydrolysis Appears Complete check_hydrolysis->complete No review_conditions Force Hydrolysis Conditions: - Extend Reaction Time - Increase Temperature - Increase Acid/Base Concentration incomplete->review_conditions check_purity Assess Starting Material Purity complete->check_purity end Proceed with Purification of Final Product review_conditions->end impure Starting Material Impure check_purity->impure Yes pure Starting Material is Pure check_purity->pure No purify_sm Purify Starting Material (Recrystallization or Distillation) impure->purify_sm investigate_other Investigate Other Issues: - Side reactions - Workup losses pure->investigate_other purify_sm->start investigate_other->end

Caption: Troubleshooting workflow for low yield in dichlorophenylacetic acid synthesis.

HydrolysisPathway cluster_nitrile From Nitrile Precursor cluster_ester From Ester Precursor nitrile Dichlorophenylacetonitrile amide Dichlorophenylacetamide (Intermediate) nitrile->amide H₂O, H⁺ or OH⁻ (Incomplete Hydrolysis) acid_from_nitrile Dichlorophenylacetic Acid amide->acid_from_nitrile H₂O, H⁺ or OH⁻ (Complete Hydrolysis) ester Dichlorophenylacetate Ester acid_from_ester Dichlorophenylacetic Acid ester->acid_from_ester H₂O, H⁺ or OH⁻

Caption: General reaction pathways for the hydrolysis to dichlorophenylacetic acid.

References

Technical Support Center: Method Validation for 2,4-Dichlorocinnamic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of analytical methods for the quantification of 2,4-Dichlorocinnamic acid (2,4-DCCA) in complex matrices. The information is presented in a user-friendly question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when validating a method for 2,4-DCCA quantification?

A1: Method validation ensures that your analytical procedure is fit for its intended purpose. The core validation characteristics you should evaluate include:

  • Selectivity (Specificity): The ability of the method to differentiate and quantify 2,4-DCCA in the presence of other components in the sample matrix.[1]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of 2,4-DCCA within a given range.[1]

  • Range: The interval between the upper and lower concentrations of 2,4-DCCA for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by determining the recovery of a known amount of spiked analyte.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[1]

  • Limit of Detection (LOD): The lowest amount of 2,4-DCCA in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of 2,4-DCCA in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Q2: Which analytical technique is most suitable for 2,4-DCCA quantification in complex matrices like plasma or serum?

A2: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection is commonly used.

  • HPLC-UV: A robust and widely available technique suitable for relatively high concentrations of 2,4-DCCA. A common detection wavelength is around 230 nm or 283 nm.[2][3][4][5]

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it the ideal choice for detecting trace levels of 2,4-DCCA, especially in complex biological matrices.[6][7] It minimizes interferences and provides higher confidence in results.

Q3: How do I handle matrix effects in my LC-MS/MS analysis?

A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting components, can lead to inaccurate quantification. To mitigate this:

  • Optimize Sample Preparation: Use effective extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.

  • Use an Internal Standard (IS): A stable isotope-labeled version of 2,4-DCCA is ideal. If unavailable, use a structurally similar compound with similar chromatographic behavior and extraction recovery.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.

  • Dilute the Sample: A simple dilution of the sample extract can often reduce the concentration of interfering components and minimize matrix effects.

Q4: What is a good starting point for sample preparation when working with plasma or serum?

A4: A simple and effective starting point for plasma or serum is protein precipitation (PPT) . A common procedure involves adding a threefold volume of cold acetonitrile to the sample, vortexing to mix, and then centrifuging to pellet the precipitated proteins.[8] The resulting supernatant can then be analyzed directly or further purified. For cleaner samples, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be employed.[9]

Q5: How should I prepare my mobile phase for reversed-phase HPLC analysis of 2,4-DCCA?

A5: Since 2,4-DCCA is an acidic compound, it is crucial to control the mobile phase pH to ensure good peak shape and reproducible retention times. A typical mobile phase consists of a mixture of acetonitrile and water. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous component will suppress the ionization of 2,4-DCCA's carboxylic acid group, leading to better retention and sharper peaks on a C18 column.[3][4][5]

Experimental Protocols

The following protocols are based on established methods for the analysis of 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally similar compound, and can be adapted for 2,4-DCCA.

Protocol 1: Sample Preparation from Serum/Plasma via Protein Precipitation
  • Pipette 100 µL of the serum or plasma sample into a 1.5 mL microcentrifuge tube.[8]

  • Add 300 µL of ice-cold acetonitrile to the tube.[8]

  • Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.[8]

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.[8]

  • Carefully collect the supernatant and transfer it to an autosampler vial for injection into the HPLC or LC-MS/MS system.

Protocol 2: HPLC-UV Method Parameters
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile and 0.02 M ammonium acetate with 0.1% formic acid.[3][4][5] A common starting point is an 80:20 mixture of the aqueous and organic phases.[2]

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.[2]

  • UV Detection Wavelength: 230 nm or 283 nm.[2][3][4][5]

Protocol 3: LC-MS/MS Method Parameters
  • Column: Zorbax Eclipse XDB-C18 (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions: These would need to be optimized for 2,4-DCCA. For the similar compound 2,4-D, transitions are m/z 219 → 161 and 219 → 125. A similar fragmentation pattern would be expected for 2,4-DCCA.

Quantitative Data Summary

The following tables summarize typical validation parameters and acceptance criteria for bioanalytical methods. The example data is derived from published methods for the closely related compound 2,4-D and serves as a benchmark for validating a 2,4-DCCA method.

Table 1: Method Validation Parameters & Typical Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80% - 120% of the nominal concentration.[1]
Precision (RSD%) ≤ 15% (≤ 20% at LOQ)
LOQ Signal-to-Noise ≥ 10

Table 2: Example Performance Data for 2,4-D Analysis in Biological & Aqueous Matrices

ParameterHPLC-UV MethodLC-MS/MS Method
Matrix Rat Serum[3][4][5]Water[10]
Linearity Range 0.1 - 400 µg/mL[3][4][5]Not specified
Correlation (r²) > 0.99[3][4][5]Not specified
LOD 0.1 µg/mL0.03 µg/L[10]
LOQ 0.3 µg/mL[3]0.10 µg/L[10]
Accuracy (% Recovery) 100.4% - 101.9%[3][5][8]64% - 65%[10]
Precision (Intra-day RSD%) 0.35% - 7.26%[5]Not specified
Precision (Inter-day RSD%) 0.48% - 1.90%[5]Not specified

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma, Serum) AddSolvent 2. Add Acetonitrile (Protein Precipitation) Sample->AddSolvent Vortex 3. Vortex AddSolvent->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Injection 6. Inject into LC-MS/MS Supernatant->Injection Separation 7. Chromatographic Separation (C18 Column) Injection->Separation Detection 8. MS/MS Detection (Negative ESI, MRM) Separation->Detection Integration 9. Peak Integration Detection->Integration Calibration 10. Calibration Curve (Concentration vs. Response) Integration->Calibration Quantification 11. Quantification of 2,4-DCCA Calibration->Quantification G cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start Problem Observed p_high High Pressure? start->p_high p_low Low/Unstable Pressure? start->p_low peak_tail Peak Tailing? start->peak_tail peak_front Peak Fronting? start->peak_front peak_split Split Peaks? start->peak_split bl_noise Noisy Baseline? start->bl_noise bl_drift Drifting Baseline? start->bl_drift p_high_sol Check for blockages (frit, guard column, injector). Reverse flush column. p_high->p_high_sol p_low_sol Check for leaks. Degas mobile phase. Check pump seals. p_low->p_low_sol peak_tail_sol Lower mobile phase pH (e.g., add 0.1% formic acid). Use a different column type. peak_tail->peak_tail_sol peak_front_sol Reduce sample concentration. Inject smaller volume. peak_front->peak_front_sol peak_split_sol Check for clogged frit/column void. Ensure sample solvent matches mobile phase. peak_split->peak_split_sol bl_noise_sol Degas mobile phase. Check for leaks. Clean detector cell. bl_noise->bl_noise_sol bl_drift_sol Ensure column is equilibrated. Check for mobile phase contamination. bl_drift->bl_drift_sol G cluster_effects Potential Biological Effects DCCA This compound (and other derivatives) antiox Antioxidant DCCA->antiox antimicrob Antimicrobial DCCA->antimicrob antiinflam Anti-inflammatory DCCA->antiinflam neuro Neuroprotective DCCA->neuro anticancer Anticancer DCCA->anticancer

References

Enhancing the efficiency of Knoevenagel condensation for substituted cinnamic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to enhance the efficiency of Knoevenagel condensation for the synthesis of substituted cinnamic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for Knoevenagel condensation to synthesize substituted cinnamic acids, and how do they compare?

A1: A variety of catalysts can be employed, with the choice often depending on the specific substrates and desired reaction conditions (e.g., solvent-free, aqueous). Basic catalysts are most common. Here is a comparison of some frequently used catalysts:

CatalystTypical Reaction ConditionsAdvantagesDisadvantagesYield Range (%)
PiperidineReflux in organic solvent (e.g., Toluene, Ethanol)Readily available, effective for many substrates.Can be harsh, may require elevated temperatures and long reaction times.60-90
PyrrolidineRoom temperature or mild heating in Ethanol/WaterHigh efficiency, often milder conditions than piperidine.Can be more expensive than piperidine.85-98
Ammonium salts (e.g., (NH₄)₂CO₃)Solvent-free or in polar solventsEnvironmentally friendly, often mild conditions.May have lower activity for deactivated aldehydes.70-95
Basic Ionic LiquidsRoom temperature, often solvent-freeReusable catalyst, environmentally benign.Higher initial cost, potential viscosity issues.80-97
L-prolineAqueous media, room temperature"Green" catalyst, operates in water.May require longer reaction times for some substrates.82-96

Q2: My reaction is not going to completion, or the yield of the substituted cinnamic acid is very low. What are the potential causes and solutions?

A2: Low yield or incomplete reaction can stem from several factors. Common issues include catalyst deactivation, inappropriate reaction conditions, or problems with the starting materials. Consider the following troubleshooting steps:

  • Catalyst Choice and Amount: The basicity of the catalyst is crucial. For electron-rich benzaldehydes, a stronger base might be needed. Conversely, a milder base is often sufficient for electron-poor benzaldehydes. Ensure the catalyst is not degraded and is used in the appropriate catalytic amount (typically 10-20 mol%).

  • Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, some substituted benzaldehydes, particularly those with electron-donating groups, may require heating to achieve a reasonable reaction rate.

  • Water Removal: The reaction produces water, which can hydrolyze the product or shift the equilibrium back to the reactants. Using a Dean-Stark apparatus or a drying agent can improve yields, especially in non-aqueous solvents.

  • Purity of Reactants: Impurities in the benzaldehyde or malonic acid can interfere with the reaction. Ensure the starting materials are pure. For instance, the oxidation of the aldehyde to a carboxylic acid can inhibit the reaction.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction, while greener options like ethanol or water are also effective, often depending on the catalyst used.

Q3: I am observing the formation of side products. What are they and how can I minimize them?

A3: A common side product is the Michael addition of a second molecule of malonic acid to the initially formed cinnamic acid. To minimize this and other side reactions:

  • Control Stoichiometry: Use a slight excess of the aldehyde or a 1:1 ratio of aldehyde to malonic acid to reduce the likelihood of Michael addition.

  • Reaction Time: Overly long reaction times can lead to the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.

  • Temperature Control: Higher temperatures can sometimes promote side reactions. If side products are an issue, try running the reaction at a lower temperature for a longer period.

Troubleshooting Guide

Problem 1: The reaction is sluggish or does not start.

G start Sluggish/No Reaction check_catalyst Check Catalyst Activity & Amount start->check_catalyst check_temp Increase Reaction Temperature check_catalyst->check_temp If catalyst is active solution Reaction Proceeds check_catalyst->solution If catalyst was inactive check_reactants Verify Reactant Purity check_temp->check_reactants If no improvement check_temp->solution If reaction starts change_solvent Change Solvent check_reactants->change_solvent If reactants are pure check_reactants->solution If reactants were impure change_solvent->solution e.g., to polar aprotic

Caption: Troubleshooting workflow for a sluggish or non-starting reaction.

Problem 2: Significant formation of a Michael addition side product.

G start Michael Addition Side Product check_stoichiometry Adjust Aldehyde:Malonic Acid Ratio (e.g., to 1.1:1) start->check_stoichiometry monitor_time Monitor Reaction by TLC & Stop at Completion check_stoichiometry->monitor_time If still present solution Minimized Side Product check_stoichiometry->solution If successful lower_temp Lower Reaction Temperature monitor_time->lower_temp If side product forms early monitor_time->solution If successful lower_temp->solution If successful

Caption: Logic for minimizing Michael addition side products.

Experimental Protocols

Protocol 1: Pyrrolidine-Catalyzed Synthesis in Aqueous Ethanol

This protocol is adapted from a highly efficient and green chemistry approach.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted benzaldehyde and 12 mmol of malonic acid in 20 mL of a 1:1 ethanol/water mixture.

  • Catalyst Addition: To the stirred solution, add 1.5 mmol of pyrrolidine.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, add 20 mL of 2M HCl to the reaction mixture to precipitate the product.

  • Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum. If necessary, recrystallize from ethanol/water to obtain the pure substituted cinnamic acid.

Protocol 2: L-proline-Catalyzed Synthesis in Water

This protocol highlights an environmentally friendly method using an amino acid catalyst in water.

  • Reactant Preparation: Suspend 10 mmol of the substituted benzaldehyde and 11 mmol of malonic acid in 25 mL of water in a 100 mL round-bottom flask.

  • Catalyst Addition: Add 2 mmol of L-proline to the suspension.

  • Reaction: Stir the mixture vigorously at 50 °C. The reaction progress can be monitored by TLC. Reaction times can range from 5 to 10 hours depending on the substrate.

  • Workup: After completion, cool the reaction mixture to room temperature. The solid product will precipitate.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water to remove the catalyst and unreacted malonic acid, and dry. Recrystallization from an appropriate solvent (e.g., ethanol) can be performed for further purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reactants Mix Aldehyde, Malonic Acid, & Solvent catalyst Add Catalyst (e.g., Pyrrolidine or L-proline) reactants->catalyst stir Stir at Specified Temperature catalyst->stir monitor Monitor by TLC stir->monitor precipitate Precipitate Product (e.g., with HCl) monitor->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash dry Dry Product wash->dry purify Recrystallize (if needed) dry->purify

Caption: General experimental workflow for Knoevenagel condensation.

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2,4-Dichlorocinnamic Acid and Other Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities.[1][2] The structural versatility of cinnamic acid, characterized by a benzene ring, an alkene double bond, and a carboxylic acid functional group, allows for modifications that can significantly enhance its biological efficacy.[3] This guide provides an objective comparison of the biological activity of 2,4-Dichlorocinnamic acid with other notable cinnamic acid derivatives, supported by experimental data.

The introduction of halogen substituents, such as chlorine, into the cinnamic acid structure has been a strategy to potentially increase antimicrobial and other biological activities.[4][5] This guide will delve into the comparative analysis of this compound against its parent compound and other derivatives in key areas of biological interest: antimicrobial, antifungal, antioxidant, and anti-inflammatory activities.

Comparative Biological Efficacy: A Data-Driven Overview

The biological activity of cinnamic acid derivatives is intrinsically linked to the nature and position of substituent groups on the phenyl ring.[2] The following tables summarize quantitative data from various studies to facilitate a direct comparison of the bioactivity of this compound and other relevant derivatives.

Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives exhibit a broad spectrum of activity against various bacteria and fungi.[1][6] Halogenation, in particular, has been shown to influence the antimicrobial potency of these compounds.[4]

CompoundTarget OrganismActivity MetricValueReference
This compound Data Not Available---
4-Chlorocinnamic acid Escherichia coliMIC708 µM[6]
Bacillus subtilisMIC708 µM[6]
trans-Cinnamic acid Various BacteriaMIC>5 mM[7]
Mycobacterium tuberculosisMIC250–675 µM[7]
Methoxyethyl 4-chlorocinnamate Candida speciesMIC0.13 µmol/mL[8]
Perillyl 4-chlorocinnamate Candida speciesMIC0.024 µmol/mL[8]
Cinnamic acid Sclerotinia sclerotiorumEC509.37 to 42.54 µg/ml[9]

Key Observations:

  • Esterification of chlorocinnamic acids, as seen with methoxyethyl and perillyl 4-chlorocinnamates, can lead to potent antifungal activity.[8]

  • The parent compound, trans-cinnamic acid, demonstrates moderate antimicrobial activity against various bacteria, including Mycobacterium tuberculosis.[7]

Antioxidant Activity

The antioxidant properties of cinnamic acid derivatives are often attributed to their ability to scavenge free radicals.[10] The substitution pattern on the phenyl ring plays a crucial role in this activity.

CompoundAssayMetricValueReference
trans-Cinnamic acid DPPH radical scavengingIC500.18 µg/mL[7]
Ethyl cinnamate DPPH radical scavengingIC500.64 µg/mL[11]
Cinnamyl alcohol DPPH radical scavengingIC500.84 µg/mL[11]

Key Observations:

  • trans-Cinnamic acid itself exhibits antioxidant properties.[7]

  • Derivatization of the carboxylic acid group, such as esterification to ethyl cinnamate, can modulate the antioxidant activity.[11]

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7][12]

CompoundModelEffectReference
trans-Cinnamic acid DSS-induced colitis in miceReduction of TNF-α, IL-6, and NF-κB[12]
(E)-(2,4-dihydroxy)-α-aminocinnamic acid TNBS-induced ulcerative colitis modelInhibition of MPO activity and antioxidant effects[13]

Key Observations:

  • trans-Cinnamic acid has demonstrated significant anti-inflammatory effects in vivo by reducing key pro-inflammatory cytokines.[12]

  • Hydroxy-substituted cinnamic acid derivatives have shown potent anti-inflammatory and antioxidant activity in models of inflammatory bowel disease.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of cinnamic acid derivatives is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A common method is the broth microdilution assay.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay

This assay is a widely used method to evaluate the antioxidant activity of compounds. It is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined. Ascorbic acid or Trolox is often used as a positive control.[7]

Visualizing the Mechanisms of Action

To understand the biological activities of cinnamic acid derivatives at a molecular level, it is essential to visualize the signaling pathways they modulate.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Workflow cluster_antioxidant Antioxidant Activity Workflow (DPPH Assay) A1 Microorganism Culture A3 Inoculation A1->A3 A2 Compound Dilution A2->A3 A4 Incubation A3->A4 A5 MIC Determination A4->A5 B1 DPPH Solution B2 Compound Addition B1->B2 B3 Incubation B2->B3 B4 Absorbance Measurement B3->B4 B5 IC50 Calculation B4->B5

Caption: General experimental workflows for determining antimicrobial and antioxidant activities.

A proposed mechanism for the antifungal activity of some cinnamic acid derivatives involves the inhibition of the fungal enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]

antifungal_pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol 14-demethylase (CYP51) 14-demethylase (CYP51) Lanosterol->14-demethylase (CYP51) Ergosterol Precursors Ergosterol Precursors 14-demethylase (CYP51)->Ergosterol Precursors Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Cinnamic_Acid_Derivative Cinnamic Acid Derivative Cinnamic_Acid_Derivative->14-demethylase (CYP51) Inhibition

Caption: Proposed antifungal mechanism of action for some cinnamic acid derivatives.

The anti-inflammatory effects of cinnamic acid derivatives are often linked to the downregulation of pro-inflammatory signaling pathways such as the NF-κB pathway.

anti_inflammatory_pathway cluster_cell Macrophage / Inflammatory Cell cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB (p65/p50) Nucleus Nucleus NF-κB->Nucleus Translocation NF-κB_in_Nucleus NF-κB Cinnamic_Acid_Derivative Cinnamic Acid Derivative Cinnamic_Acid_Derivative->IKK Inhibition Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NF-κB_in_Nucleus->Pro_inflammatory_Genes Transcription

Caption: Simplified signaling pathway of inflammation inhibited by cinnamic acid derivatives.

Conclusion

This comparative guide highlights the significant biological activities of cinnamic acid and its derivatives. While this compound remains a compound with underexplored potential, the available data on other chlorinated and substituted cinnamic acids suggest that it could possess noteworthy antimicrobial and other biological properties. The structure-activity relationships observed among different derivatives underscore the importance of targeted chemical modifications to enhance specific biological effects.[2] Further research, including comprehensive screening and mechanistic studies of this compound, is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers and drug development professionals to design and execute such investigations.

References

A Comparative Analysis of Enzyme Inhibition: 2-Chlorocinnamic Acid vs. Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, a nuanced understanding of how subtle structural modifications can impact the inhibitory activity of small molecules against enzymatic targets is crucial. This guide presents a comparative analysis of the enzyme inhibition profiles of 2-Chlorocinnamic acid and its parent compound, Cinnamic acid. The focus of this comparison is primarily on their effects on tyrosinase, a key enzyme in melanogenesis, with additional context provided for other enzyme targets where data is available.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of 2-Chlorocinnamic acid and Cinnamic acid has been evaluated against several enzymes. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of an inhibitor, are summarized below. It is important to exercise caution when directly comparing IC50 values from different studies, as variations in experimental conditions can influence the results.

CompoundEnzymeEnzyme SourceIC50 ValueReference
2-Chlorocinnamic acid Tyrosinase (diphenolase activity)Mushroom0.765 mM[1][2]
Cinnamic acid Tyrosinase (diphenolase activity)Mushroom201.4 µM[1][3]
Cinnamic acid Tyrosinase (diphenolase activity)Mushroom121.4 to 5925.0 µM[1]
Cinnamic acid α-GlucosidaseRat IntestinalWeak inhibition at 2 mM[1]
2-Chlorocinnamic acid α-GlucosidaseRat IntestinalData not available[1]

From the available data, it appears that the addition of a chlorine atom at the ortho position of the phenyl ring in 2-Chlorocinnamic acid influences its inhibitory activity against mushroom tyrosinase. Cinnamic acid has shown a range of IC50 values for tyrosinase inhibition, while 2-Chlorocinnamic acid exhibits an IC50 of 0.765 mM.[1][2] For α-glucosidase, cinnamic acid has been reported to show weak inhibition at a concentration of 2 mM, whereas data for 2-Chlorocinnamic acid is not currently available.[1]

Mechanisms of Action and Affected Signaling Pathways

Tyrosinase Inhibition and the Melanogenesis Pathway:

Tyrosinase is a critical enzyme in the synthesis of melanin.[1] Its inhibition directly impacts the melanogenesis pathway. 2-Chlorocinnamic acid has been identified as a reversible and uncompetitive inhibitor of the diphenolase activity of mushroom tyrosinase.[2][4] Uncompetitive inhibition suggests that the inhibitor binds to the enzyme-substrate complex.[4] The regulation of tyrosinase expression and activity is controlled by signaling cascades such as the cAMP/PKA and MAPK/ERK pathways, which act through the microphthalmia-associated transcription factor (MITF).[1]

Melanogenesis_Pathway cluster_inhibition Signaling Cascades Signaling Cascades MITF MITF Signaling Cascades->MITF activate Tyrosinase (inactive) Tyrosinase (inactive) MITF->Tyrosinase (inactive) upregulates expression Tyrosinase (active) Tyrosinase (active) Tyrosinase (inactive)->Tyrosinase (active) L-DOPA L-DOPA Tyrosinase (active)->L-DOPA catalyzes Dopaquinone Dopaquinone Tyrosinase (active)->Dopaquinone catalyzes Inhibitor 2-Chlorocinnamic acid / Cinnamic acid Tyrosinase (active)->Inhibitor L-Tyrosine L-Tyrosine L-Tyrosine->L-DOPA L-DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin

Melanogenesis pathway and point of inhibition.

α-Glucosidase Inhibition and Carbohydrate Metabolism:

α-Glucosidase is an enzyme located in the small intestine that is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes.

aGlucosidase_Inhibition Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase substrate Glucose Glucose α-Glucosidase->Glucose catalyzes breakdown Inhibitor Cinnamic acid α-Glucosidase->Inhibitor Bloodstream Bloodstream Glucose->Bloodstream absorption Tyrosinase_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Reagents into 96-well Plate (Inhibitor, Buffer, Enzyme) A->B C Initiate Reaction (Add Substrate - L-DOPA) B->C D Measure Absorbance (475 nm) (Kinetic Reading) C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic acid, and its derivatives have attracted considerable attention in medicinal chemistry due to their wide range of biological activities and favorable toxicity profiles.[1] The strategic addition of halogen substituents to the cinnamic acid framework has proven to be a highly effective method for modulating their pharmacokinetic properties and boosting their therapeutic potential. This guide offers a comparative analysis of the structure-activity relationships (SAR) of halogenated cinnamic acid derivatives, with a focus on their antimicrobial, anticancer, and enzyme-inhibitory activities. The information herein is substantiated by quantitative data, detailed experimental methodologies, and visual representations of pertinent biological pathways and experimental workflows.

Comparative Analysis of Biological Activities

The biological efficacy of halogenated cinnamic acid derivatives is profoundly influenced by the type of halogen, its position on the phenyl ring, and other structural modifications.[1]

Antimicrobial Activity

Halogenation is a key determinant in augmenting the antimicrobial properties of cinnamic acid derivatives. The presence of chlorine and bromine, in particular, has been linked to heightened potency against a variety of bacterial and fungal pathogens.[1]

A study on chlorinated N-arylcinnamamides found that several derivatives displayed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[2] For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide was identified as a particularly potent compound.[1] Esters of 4-chlorocinnamic acid have also shown significant antifungal activity against various Candida species.[1] The introduction of a heteroatom in the carbon chain or a terpenic substructure in 4-chlorocinnamic acid esters has been shown to result in better antifungal profiles.[3][4]

Bromination of the double bond in the cinnamic acid backbone has also been reported to enhance antimicrobial effects.[1][5] For instance, 2,3-dibromo phenylpropanoic acid demonstrated stronger antimicrobial activity against A. niger and C. albicans (MIC = 0.79 µM) compared to cinnamic acid (MIC = 2.04 µM).[5]

The position of the halogen also plays a critical role. For example, a para-substituted chloro-compound (4-chlorocinnamic acid) was found to be more active against certain bacteria (IC50 = 4.54 µg/mL) compared to its ortho-substituted counterpart (2-chlorocinnamic acid) (IC50 = 9.91 µg/mL), suggesting that substitution at the para position enhances antibacterial activity.[6]

Anticancer Activity

Halogenated cinnamic acid derivatives have demonstrated significant potential as anticancer agents. The introduction of halogens can enhance the cytotoxic effects of the parent cinnamic acid molecule.

For instance, brominated analogs of cinnamic acid have shown significant antiproliferative activity.[1] The position of the halogen is also crucial in determining cytotoxic efficacy.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation. Halogenated cinnamic acids have been investigated as tyrosinase inhibitors.

A comparative study on the inhibitory effects of trans-3,4-difluorocinnamic acid and trans-cinnamic acid against mushroom tyrosinase revealed that both are competitive inhibitors.[7] The introduction of two fluorine atoms at the 3 and 4 positions of the phenyl ring resulted in a slight enhancement of tyrosinase inhibitory activity, as indicated by a lower IC50 value for the fluorinated compound.[7] This suggests that the electron-withdrawing nature of fluorine atoms may subtly influence the compound's binding affinity to the enzyme's active site.[7]

Data Presentation

Table 1: Antimicrobial Activity of Halogenated Cinnamic Acid Derivatives
CompoundHalogen and PositionTest OrganismActivity MetricValueReference
4-chlorocinnamic acid4-ChloroE. coli, B. subtilisMIC708 µM[8][9]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide4-ChloroS. aureus, MRSAMICSubmicromolar[1][2]
Methoxyethyl 4-chlorocinnamate4-ChloroCandida spp.MIC0.13 µmol/mL[4][10]
Perillyl 4-chlorocinnamate4-ChloroCandida spp.MIC0.024 µmol/mL[4][10]
2,3-dibromo phenylpropanoic acid2,3-Dibromo (on side chain)A. niger, C. albicansMIC0.79 µM[5]
4-chlorocinnamic acid derivative4-ChloroAntibacterialIC504.54 µg/mL[6]
2-chlorocinnamic acid derivative2-ChloroAntibacterialIC509.91 µg/mL[6]
4-fluorocinnamic acid derivative4-FluoroAnti-tuberculosisIC500.36 µg/mL[6]
Table 2: Anticancer Activity of Halogenated Cinnamic Acid Derivatives
CompoundHalogen and PositionCell LineActivity MetricValueReference
Brominated cinnamic acid analogBromoA-549 (lung cancer)IC5010.36 µM[1]
Cinnamic acid derivative with cyano groupCyano groupHeLa, K562, Fem-x, MCF-7IC5042 - 166 µM[11]
Table 3: Tyrosinase Inhibitory Activity of Halogenated Cinnamic Acid Derivatives
CompoundHalogen and PositionEnzyme SourceInhibition TypeIC50 (mM)Reference
trans-3,4-Difluorocinnamic acid3,4-DifluoroMushroom TyrosinaseCompetitive0.78 ± 0.02[7]
trans-Cinnamic acidUnsubstitutedMushroom TyrosinaseCompetitive0.80 ± 0.02[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (halogenated cinnamic acid derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated cinnamic acid derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[8][12]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (halogenated cinnamic acid derivatives)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism adjusted to a standard density (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in the broth medium directly in the wells of a 96-well plate.[10]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[13]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase, which is involved in melanin production.[7]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds (halogenated cinnamic acid derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.[14]

  • Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-DOPA, to the wells.[14]

  • Absorbance Measurement: The formation of dopachrome, the product of the reaction, is monitored by measuring the absorbance at approximately 475 nm at regular intervals.[14]

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited control reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.[7]

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Halogenated Cinnamic Acid Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (MTT Assay) characterization->anticancer enzyme Enzyme Inhibition Assays (Tyrosinase) characterization->enzyme data_analysis Data Collection & IC50/MIC Calculation antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A typical experimental workflow for the evaluation of halogenated cinnamic acid derivatives.[2]

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptors stimuli->receptor ikk IKK Complex receptor->ikk cinnamic_acid Halogenated Cinnamic Acid Derivatives cinnamic_acid->inhibition_node ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription inhibition_node->ikk

Caption: Simplified NF-κB signaling pathway potentially inhibited by halogenated cinnamic acid derivatives.

MAPK_Pathway stimuli Stress / Growth Factors receptor Receptor Tyrosine Kinase stimuli->receptor ras Ras receptor->ras cinnamic_acid Halogenated Cinnamic Acid Derivatives cinnamic_acid->inhibition_node raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) nucleus->transcription_factors cellular_response Cellular Responses (Proliferation, Differentiation) transcription_factors->cellular_response inhibition_node->raf Inhibition

Caption: Simplified MAPK/ERK signaling pathway, a potential target for halogenated cinnamic acid derivatives.

Conclusion

The halogenation of cinnamic acid derivatives is a highly effective strategy for the development of novel therapeutic agents with potent antimicrobial, anticancer, and enzyme-inhibitory activities. The structure-activity relationship data clearly indicate that the type and position of the halogen substituent are critical determinants of biological efficacy. Further research focusing on the elucidation of specific molecular targets and signaling pathways will be instrumental in the rational design of next-generation halogenated cinnamic acid-based drugs.

References

Validating the Efficacy of 2,4-Dichlorocinnamic Acid as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2,4-Dichlorocinnamic acid (DCCA) as an enzyme inhibitor, with a primary focus on its well-documented effects on mushroom tyrosinase. The inhibitory properties of DCCA are objectively compared with other known inhibitors, supported by experimental data to inform research and drug development endeavors. While the inhibitory potential of DCCA extends to other enzyme classes such as monocarboxylate transporters (MCTs) and decarboxylases, a lack of quantitative data in the current literature precludes a direct comparative analysis for these targets.

Executive Summary

This compound has been identified as a potent inhibitor of mushroom tyrosinase, a key enzyme in melanin biosynthesis. Experimental data demonstrates that DCCA exhibits uncompetitive inhibition, a mechanism where the inhibitor binds only to the enzyme-substrate complex. This guide presents a comparative analysis of DCCA's inhibitory efficacy against mushroom tyrosinase alongside well-established inhibitors: Kojic Acid, L-Mimosine, and Tropolone. Detailed experimental protocols for assessing tyrosinase inhibition are provided to ensure reproducibility and facilitate further investigation. Additionally, the relevant melanogenesis signaling pathway is illustrated to provide a broader biological context for the action of these inhibitors.

Comparison of Inhibitory Activity Against Mushroom Tyrosinase

The inhibitory efficacy of this compound and its alternatives against mushroom tyrosinase is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), providing a quantitative basis for comparison.

InhibitorTarget EnzymeIC50KiMechanism of InhibitionReference
This compound Mushroom Tyrosinase (Diphenolase activity)0.295 mM0.159 mMUncompetitive[1]
Kojic AcidMushroom Tyrosinase (Diphenolase activity)0.121 mM-Mixed[2]
L-MimosineMushroom Tyrosinase0.010 - 0.017 mM-Competitive[3][4]
TropoloneMushroom Tyrosinase0.0004 - 0.0017 mM-Slow-binding[5][6]

Note: IC50 and Ki values can vary depending on experimental conditions such as substrate concentration and enzyme purity.

Experimental Protocols

To ensure the validity and reproducibility of enzyme inhibition studies, a detailed experimental protocol for a mushroom tyrosinase inhibition assay is provided below.

Spectrophotometric Assay for Mushroom Tyrosinase Inhibition

Objective: To determine the inhibitory effect of a test compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (or other test inhibitors)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO. Subsequent dilutions should be made in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to minimize solvent effects.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each concentration of the inhibitor solution.

    • For control wells, add 20 µL of phosphate buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Add 140 µL of the L-DOPA solution to all wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration and the control from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Biological Pathways and Workflows

Melanogenesis Signaling Pathway

The following diagram illustrates the melanogenesis signaling pathway, highlighting the central role of tyrosinase in the production of melanin. Inhibition of this enzyme is a key strategy for modulating pigmentation.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome Alpha-MSH Alpha-MSH MC1R MC1R Alpha-MSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Tyrosinase Tyrosinase (Target of DCCA) MITF->Tyrosinase Increases Transcription L-DOPA L-DOPA Dopaquinone Dopaquinone Tyrosine Tyrosine Tyrosine->L-DOPA Hydroxylation L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization

Caption: Melanogenesis signaling pathway and the central role of tyrosinase.

Experimental Workflow for Tyrosinase Inhibition Assay

The logical flow of the experimental protocol for determining tyrosinase inhibition is depicted in the following diagram.

Tyrosinase_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Inhibitor/Control + L-DOPA) reagent_prep->assay_setup pre_incubation Pre-incubation (25°C for 10 min) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Tyrosinase) pre_incubation->reaction_initiation measurement Absorbance Measurement (475 nm, kinetic) reaction_initiation->measurement data_analysis Data Analysis (Calculate Reaction Rate, % Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the spectrophotometric tyrosinase inhibition assay.

Discussion on Other Potential Enzyme Targets

Conclusion

This compound is a validated and potent uncompetitive inhibitor of mushroom tyrosinase. Its efficacy is comparable to, and in some aspects distinct from, other well-known tyrosinase inhibitors. The provided data and protocols offer a solid foundation for researchers to incorporate DCCA into their studies on enzyme inhibition and melanogenesis. Further research is warranted to explore and quantify its inhibitory effects on other potential enzyme targets, which would broaden our understanding of its pharmacological profile and potential therapeutic applications.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for 2,4-D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 2,4-Dichlorophenoxyacetic acid (2,4-D). The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in research, environmental monitoring, and drug development. This document presents supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection process.

Quantitative Performance Data

The performance of analytical methods is paramount. The following tables summarize the key quantitative parameters for HPLC-UV and LC-MS/MS methods for 2,4-D analysis across various sample matrices.

Table 1: Performance Characteristics in Water Samples

ParameterHPLC-UV MethodLC-MS/MS Method
Limit of Detection (LOD)0.004 µg/L[1]0.03 µg/L[2][3]
Limit of Quantification (LOQ)0.01 µg/L[1]0.10 µg/L[2][3]
Linearity (R²)> 0.999[1]Not specified for water
Recovery95.98% - 115%[1][2]Not specified for water
Precision (%RSD)0.22% - 6.74%[1][2]Not specified for water

Table 2: Performance Characteristics in Agricultural and Biological Matrices

ParameterHPLC-UV Method (Rat Serum)LC-MS/MS Method (Soybean & Corn)
Limit of Detection (LOD)Not SpecifiedNot Specified
Limit of Quantification (LOQ)0.1 mg/LNot Specified
Linearity (R²)> 0.999> 0.997[2][4]
Recovery100.4% - 101.9%[5]86% - 107%[2][4]
Precision (%RSD)< 15%< 10%[2][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method.

HPLC-UV Method for 2,4-D in Water

This method is based on salting-out assisted liquid-liquid extraction (SALLE) followed by HPLC-UV detection.[1]

1. Sample Preparation (SALLE)

  • Take a 4 mL water sample.

  • Add 1 mL of acetonitrile.

  • Add 5 mL of a salting-out solvent containing 5% w/v sodium chloride.

  • Adjust the pH of the sample solution to 2.

  • Vortex the mixture and centrifuge.

  • Collect the upper organic layer for HPLC analysis.

2. HPLC-UV Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile, deionized water, and acetic acid (80:19.5:0.5 v/v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 283 nm.[1]

  • Injection Volume: 20 µL.[1]

LC-MS/MS Method for 2,4-D in Soybean and Corn

This method utilizes alkaline hydrolysis and a salting-out extraction followed by LC-MS/MS analysis.[4]

1. Sample Preparation

  • Weigh 5 g of the homogenized sample into a 50-mL centrifuge tube.[2]

  • Add 15 mL of water and 300 µL of 5 N sodium hydroxide solution for alkaline hydrolysis.[2]

  • Shake the mixture vigorously for 30 minutes.[2]

  • Add 300 µL of 5 N sulfuric acid solution and 10 mL of acetonitrile. Shake for another 2 minutes.[2]

  • Add sodium chloride and magnesium sulfate to induce phase separation.[2][4]

  • Centrifuge the sample.

  • Dilute the acetonitrile extract 1:1 with water and filter before analysis.[2][4]

2. LC-MS/MS Conditions

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: Acclaim™ Trinity™ Q1 mixed-mode column.[4]

  • Mobile Phase A: 50 mM ammonium formate in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: Isocratic elution.

  • Ionization Mode: Negative ion-spray ionization.[4]

  • Monitored Transitions: Specific precursor-to-product ion transitions for 2,4-D are monitored for quantification and confirmation.[4]

Method Comparison and Workflow

While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex matrices.[2] The choice between the two methods often depends on the specific application, required detection limits, and available instrumentation.

Below is a generalized workflow for the cross-validation of these two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Test Sample (e.g., Water, Soil) Spike Spike with 2,4-D Standard Sample->Spike Extraction Extraction (e.g., SALLE, QuEChERS) Spike->Extraction HPLC HPLC-UV Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS Linearity Linearity HPLC->Linearity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Accuracy Accuracy & Recovery HPLC->Accuracy Precision Precision (Repeatability & Reproducibility) HPLC->Precision Selectivity Selectivity & Matrix Effects HPLC->Selectivity LCMS->Linearity LCMS->LOD_LOQ LCMS->Accuracy LCMS->Precision LCMS->Selectivity Comparison Compare Performance Data Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison Selectivity->Comparison Report Final Report Comparison->Report

Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods for 2,4-D analysis.

References

Comparative Bioactivity of 2,4-Dichlorocinnamic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the geometric isomers of 2,4-Dichlorocinnamic acid, providing insights into their potential therapeutic applications based on comparative data from related cinnamic acid derivatives.

Introduction

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The spatial arrangement of substituents in these molecules can significantly influence their interaction with biological targets and, consequently, their therapeutic efficacy. This guide provides a comparative analysis of the potential bioactivity of the cis (Z) and trans (E) isomers of this compound.

While direct comparative experimental data for the isomers of this compound is limited in publicly available literature, this guide synthesizes findings from studies on the parent cinnamic acid and its monochlorinated analogs to infer potential structure-activity relationships. This approach allows for a predictive comparison and provides a foundation for future research in this area. Generally, the cis isomers of cinnamic acids have been observed to exhibit greater potency in certain biological assays compared to their trans counterparts, a trend that may extend to the 2,4-dichloro substituted forms.[3][4]

Data Presentation: A Comparative Summary of Cinnamic Acid Isomer Bioactivity

The following tables summarize quantitative data from various biological assays performed on cinnamic acid and 2-chlorocinnamic acid isomers. This data is presented as a proxy to hypothesize the potential bioactivities of cis- and trans-2,4-Dichlorocinnamic acid.

Table 1: Comparative Antimicrobial and Anticancer Activity

Biological AssayTarget/OrganismIsomerIC₅₀ / MBC / Activity
Antimicrobial Activity
AntitubercularMycobacterium tuberculosis (MDR strain)cis-Cinnamic acidMBC: 16.9 µM[3][5]
trans-Cinnamic acidMBC: 2.0 mM[3][5]
Anticancer Activity
Anti-invasiveHuman Lung Adenocarcinoma (A549 cells)cis-Cinnamic acidMore potent than trans isomer[3][6]
trans-Cinnamic acidLess potent than cis isomer[3][6]
CytotoxicityHuman Melanoma (HT-144 cells)Cinnamic acid (isomer not specified)IC₅₀: 2.4 mM
CytotoxicityMCF-7 Breast Cancer Cellstrans-Cinnamic acidIC₅₀: ~50 mM

Note: IC₅₀ (Half-maximal inhibitory concentration) and MBC (Minimum bactericidal concentration) are measures of potency. A lower value indicates higher potency.

Table 2: Comparative Enzyme Inhibition

Biological AssayTarget EnzymeIsomerIC₅₀
Enzyme Inhibition
Tyrosinase InhibitionMushroom Tyrosinase2-Chlorocinnamic acid (isomer not specified)IC₅₀: 0.765 mM

Key Bioactivities: An In-depth Look

Antimicrobial Activity

Cinnamic acid and its derivatives are recognized for their ability to disrupt microbial cell membranes.[7] Studies on the parent cinnamic acid have shown that the cis isomer is approximately 120 times more active against a multidrug-resistant strain of Mycobacterium tuberculosis than the trans isomer, with MBC values of 16.9 µM and 2.0 mM, respectively.[3][5] This suggests that the cis configuration of the acrylic acid side chain is crucial for its potent antibacterial action, a characteristic that may also be present in the 2,4-dichloro derivative.

Anticancer Activity

Cinnamic acid derivatives have demonstrated potential as anticancer agents, primarily through the induction of apoptosis (programmed cell death).[7] In studies comparing the anti-invasive properties of cinnamic acid isomers on human lung adenocarcinoma (A549) cells, both cis- and trans-cinnamic acid were found to reduce the activity of matrix metalloproteinases (MMP-2 and MMP-9) in a dose-dependent manner.[3][6] Notably, the cis isomer exhibited this inhibitory effect at a lower concentration (50 µM) compared to the trans isomer (100 µM), indicating a higher potency in preventing cancer cell invasion.[3][6]

Enzyme Inhibition

The inhibitory effects of cinnamic acid derivatives on various enzymes are a key area of research. For instance, 2-Chlorocinnamic acid has been shown to inhibit mushroom tyrosinase, a key enzyme in melanin synthesis.[7] While data for the specific isomers of this compound is not available, the general enzymatic inhibitory potential of cinnamic acids suggests that these compounds could be valuable as enzyme inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the bioactivity screening of this compound isomers.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism, and the MIC is determined as the lowest concentration at which no growth is observed.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a defined concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test compounds (cis- and trans-2,4-Dichlorocinnamic acid) are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Data Analysis: The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

Anticancer Activity: Anti-Invasion Assay (Boyden Chamber Assay)

Principle: This assay measures the ability of cancer cells to invade through a basement membrane matrix, a crucial step in metastasis. Cancer cells are seeded in the upper chamber of a transwell insert coated with a basement membrane extract (e.g., Matrigel), and a chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix to the lower surface of the insert is quantified.

Protocol:

  • Cell Culture: Human cancer cells (e.g., A549 lung adenocarcinoma cells) are cultured in a suitable medium.

  • Preparation of Inserts: The upper chambers of Boyden chamber inserts are coated with Matrigel.

  • Cell Seeding and Treatment: Cancer cells are seeded into the upper chambers in a serum-free medium containing various concentrations of the test compounds. The lower chambers are filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24 hours).

  • Cell Staining and Counting: The non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of stained cells is counted under a microscope.

  • Data Analysis: The percentage of invasion for each treatment group is calculated relative to the untreated control.

Enzyme Inhibition: Tyrosinase Inhibition Assay

Principle: This assay measures the inhibitory effect of a compound on the enzyme tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The reduction in the rate of color formation in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Prepare a solution of mushroom tyrosinase and a solution of L-DOPA (substrate) in a phosphate buffer (pH 6.8).

  • Assay Procedure: In a 96-well plate, add the test compound at various concentrations. Add the mushroom tyrosinase solution to each well and incubate for a short period. Initiate the reaction by adding the L-DOPA solution.

  • Spectrophotometric Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is then determined from a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key biological pathways and experimental workflows relevant to the study of this compound isomers.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (cis & trans isomers) antimicrobial Antimicrobial Assay (MIC Determination) compound_prep->antimicrobial anticancer Anticancer Assays (Cytotoxicity, Anti-invasion) compound_prep->anticancer enzyme Enzyme Inhibition (e.g., Tyrosinase) compound_prep->enzyme cell_prep Cell/Microbe Culture cell_prep->antimicrobial cell_prep->anticancer cell_prep->enzyme data_collection Data Collection (Absorbance, Cell Count) antimicrobial->data_collection anticancer->data_collection enzyme->data_collection quantification Quantification (IC50, MIC) data_collection->quantification comparison Isomer Comparison quantification->comparison

General experimental workflow for comparing the bioactivity of isomers.

mmp_inhibition_pathway This compound Isomers This compound Isomers MMP-2 & MMP-9 MMP-2 & MMP-9 This compound Isomers->MMP-2 & MMP-9 Inhibition ECM Degradation ECM Degradation MMP-2 & MMP-9->ECM Degradation Promotes Cancer Cell Invasion Cancer Cell Invasion ECM Degradation->Cancer Cell Invasion Leads to

Inhibition of Matrix Metalloproteinases (MMPs) signaling pathway.

apoptosis_pathway Cinnamic Acid Derivatives Cinnamic Acid Derivatives Mitochondrial Pathway Mitochondrial Pathway Cinnamic Acid Derivatives->Mitochondrial Pathway Death Receptor Pathway Death Receptor Pathway Cinnamic Acid Derivatives->Death Receptor Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Death Receptor Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

General proposed mechanism of apoptosis induction by cinnamic acid derivatives.

Conclusion

This comparative guide consolidates the available, albeit indirect, evidence on the bioactivity of this compound isomers. Based on the structure-activity relationships observed for the parent cinnamic acid and its monochlorinated derivatives, it is reasonable to hypothesize that the cis isomer of this compound may exhibit enhanced biological activity, particularly in antimicrobial and anticancer applications, compared to its trans counterpart.

The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies to elucidate the specific activities of these isomers. Such research is crucial for a comprehensive understanding of their therapeutic potential and for guiding the development of novel drug candidates. The significant differences in potency observed between isomers of related compounds underscore the importance of stereochemistry in drug design and development.

References

A Comparative Guide to the Efficacy of 2,4-Dichlorocinnamic Acid and Its Analogs: An In-Vitro and In-Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro and potential in-vivo efficacy of 2,4-Dichlorocinnamic acid and its structurally related analogs. Direct experimental data on this compound is limited in the public domain. Therefore, this guide leverages available data from closely related chlorinated cinnamic acid derivatives to provide a comprehensive overview of their potential biological activities and establish a framework for future research.

Introduction to Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, such as chlorine, onto the phenyl ring can significantly modulate the biological efficacy of these molecules.[1][3] This guide focuses on comparing the biological activities of various chlorinated cinnamic acids to infer the potential efficacy of this compound.

Comparative In-Vitro Efficacy

The in-vitro efficacy of chlorinated cinnamic acid derivatives has been most extensively studied in the context of their antimicrobial and anticancer activities.

Antimicrobial Activity

Halogenated cinnamic acid derivatives have demonstrated notable activity against a range of microbial pathogens. The presence of chlorine atoms is thought to enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.[1]

Table 1: Comparative In-Vitro Antimicrobial Activity of Cinnamic Acid Derivatives

CompoundMicroorganismAssay TypeEfficacy (MIC/IC50)Reference
4-Chlorocinnamic acid derivatives (Esters) Candida albicans ATCC 90028Broth microdilutionMIC = 5.09 µmol/mL (for methyl 4-chlorocinnamate)[4]
Cinnamic acid Staphylococcus epidermidisBiofilm reduction94.30% (±3.186) reduction[5]
p-Coumaric acid Staphylococcus epidermidisBiofilm reduction87.54% (±2.302) reduction[5]
Ferulic acid Staphylococcus epidermidisBiofilm reduction83.98% (±2.628) reduction[5]
Sinapic acid Staphylococcus epidermidisBiofilm reduction81.67% (±3.068) reduction[5]
3,4-Dichlorocinnamanilides Staphylococcus aureus & MRSANot specifiedMore effective than 4-chlorocinnamanilides[3]
DM2 (Cinnamic acid-based antimicrobial) Staphylococcus aureusBroth microdilutionMIC range 16–64 mg/L[6]
Anticancer Activity

Cinnamic acid derivatives have been investigated for their potential to inhibit the proliferation of various cancer cell lines.

Table 2: Comparative In-Vitro Anticancer Activity of Cinnamic Acid Derivatives

CompoundCell LineAssay TypeEfficacy (IC50)Reference
Styryl oxadiazoles (from cinnamic acid) Mycobacterium tuberculosis H37RaNot specifiedInactive with IC50 > 30 µg/mL (for compounds with electron-donating groups)[2]
Compound 17 (4-fluoro phenyl ring substitution) Mycobacterium tuberculosis H37RaNot specifiedIC50 = 0.36 µg/mL[2]
Compound 59e (6-Cinnamoyl-4-arylaminothienopyrimidine) A549 (Lung carcinoma)AntiproliferativeIC50 = 0.04 µM[2]
Compound 59e (6-Cinnamoyl-4-arylaminothienopyrimidine) HeLa (Cervical cancer)AntiproliferativeIC50 = 0.004 µM[2]
Compound 59g (6-Cinnamoyl-4-arylaminothienopyrimidine) HeLa (Cervical cancer)AntiproliferativeIC50 = 0.033 µM[2]

In-Vivo Efficacy and Considerations

Animal studies on 2,4-D have shown no genotoxic or carcinogenic potential.[7] Neurotoxicity was observed only at high doses that saturated renal clearance.[7] Any future in-vivo studies on this compound should prioritize comprehensive toxicological evaluations.

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible and comparable results. Below are representative protocols for key assays.

In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Stock Solution: Dissolve the test compound (e.g., a chlorinated cinnamic acid derivative) in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum as per CLSI guidelines (e.g., 0.5 McFarland standard). Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the microtiter plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In-Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In-Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This is a standardized protocol to assess the acute toxicity of a substance after oral administration.

  • Animal Selection: Use a single sex of rodents (usually females as they are often slightly more sensitive) from a commonly used laboratory strain (e.g., Wistar rats).

  • Housing and Acclimatization: House animals individually under standard laboratory conditions for at least 5 days to allow for acclimatization.

  • Dosing: Administer the test substance sequentially to individual animals at 48-hour intervals. The initial dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Data Analysis: The LD50 (median lethal dose) is calculated using maximum likelihood methods.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are not well-defined, related compounds offer insights into potential mechanisms. For instance, some cinnamic acid derivatives are known to induce cell cycle arrest.[1]

Proposed Mechanism of Cell Cycle Arrest by Cinnamic Acid Derivatives

cell_cycle_arrest cluster_0 Cellular Response to Cinnamic Acid Derivative cinnamic_acid Cinnamic Acid Derivative cell_stress Cellular Stress / Target Interaction cinnamic_acid->cell_stress p53 p53 Activation cell_stress->p53 p21 p21 Expression p53->p21 cdk Cyclin/CDK Complexes p21->cdk Inhibition cell_cycle_arrest G1/S or G2/M Phase Arrest cdk->cell_cycle_arrest Progression Blocked

Caption: Proposed pathway of cell cycle arrest induced by cinnamic acid derivatives.

General Workflow for Evaluating Biological Activity

experimental_workflow cluster_1 In-Vitro Evaluation cluster_2 In-Vivo Evaluation synthesis Compound Synthesis & Characterization antimicrobial Antimicrobial Screening (MIC/MBC) synthesis->antimicrobial anticancer Anticancer Screening (MTT, etc.) synthesis->anticancer mechanism Mechanism of Action Studies antimicrobial->mechanism anticancer->mechanism toxicity Acute Toxicity Studies (e.g., OECD 425) mechanism->toxicity Lead Compound Selection efficacy Efficacy Models (e.g., infection, tumor) toxicity->efficacy pk_pd Pharmacokinetics/ Pharmacodynamics efficacy->pk_pd

Caption: A generalized workflow for the evaluation of novel therapeutic compounds.

Conclusion and Future Directions

While direct data on this compound is sparse, the available literature on its analogs suggests a promising potential for biological activity, particularly in the antimicrobial and anticancer arenas. The addition of two chlorine atoms at the 2 and 4 positions of the phenyl ring could significantly influence its electronic properties and lipophilicity, potentially leading to enhanced efficacy compared to its mono-chlorinated counterparts.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and thorough characterization of this compound are paramount.

  • Systematic In-Vitro Screening: A comprehensive screening against a panel of bacterial, fungal, and cancer cell lines is necessary to elucidate its activity spectrum.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms will be crucial for rational drug design and development.

  • In-Vivo Efficacy and Safety: Following promising in-vitro results, well-designed in-vivo studies are required to assess both the therapeutic efficacy and the toxicological profile of this compound.

References

Benchmarking 2,4-Dichlorocinnamic acid against known inhibitors of tyrosinase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for potent and effective tyrosinase inhibitors for applications in cosmetics, medicine, and food preservation, 2,4-Dichlorocinnamic acid (2,4-DCCA) has emerged as a compound of interest. This guide provides a comparative analysis of 2,4-DCCA's inhibitory activity against the key melanogenic enzyme, tyrosinase, benchmarked against well-established inhibitors: kojic acid, arbutin, and hydroquinone. This analysis is supported by a review of published experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their evaluation of novel tyrosinase inhibitors.

Quantitative Comparison of Tyrosinase Inhibitors

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for 2,4-DCCA and known tyrosinase inhibitors against mushroom tyrosinase, a common model for screening potential inhibitors. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

CompoundIC50 (mM)Inhibition Mechanism
This compound 0.295 [1]Uncompetitive[1]
Kojic Acid0.121[2] - 0.01415[3]Competitive/Mixed
Arbutin (β-arbutin)1.687[4] - 38.37[5]Competitive
Hydroquinone0.02278[6] - 10.15[5]Substrate/Inhibitor

Note: The IC50 values for kojic acid, arbutin, and hydroquinone are presented as a range from various studies to reflect the variability in experimental outcomes. The selection of these values was based on studies utilizing mushroom tyrosinase and L-DOPA as a substrate to provide a relevant comparison to the data available for this compound.

Based on the available data, this compound demonstrates notable inhibitory activity against mushroom tyrosinase with an IC50 value of 0.295 mM.[1] Its uncompetitive mechanism of inhibition suggests that it binds to the enzyme-substrate complex, which can be a desirable characteristic for inhibitor design.[1] When compared to the benchmark inhibitors, 2,4-DCCA shows stronger inhibition than some reported values for arbutin, while being less potent than some of the lower reported IC50 values for kojic acid and hydroquinone.

Tyrosinase in the Melanogenesis Pathway

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[2] The overproduction of melanin can lead to hyperpigmentation disorders. The signaling pathway below illustrates the central role of tyrosinase in converting L-tyrosine to melanin precursors.

Melanogenesis_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Inhibitor Tyrosinase Inhibitor (e.g., 2,4-DCCA) Inhibitor->Tyrosinase inhibits Tyrosinase_Inhibition_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare Tyrosinase Solution Start->Prepare_Enzyme Prepare_Substrate Prepare L-DOPA Solution Start->Prepare_Substrate Prepare_Inhibitor Prepare Test Compound Dilutions Start->Prepare_Inhibitor Assay_Setup Assay Setup in 96-well Plate Prepare_Enzyme->Assay_Setup Prepare_Substrate->Assay_Setup Prepare_Inhibitor->Assay_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction with L-DOPA Pre_incubation->Reaction_Start Measurement Measure Absorbance Over Time Reaction_Start->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Calc_Inhibition Calculate % Inhibition Data_Analysis->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50 End End Calc_IC50->End

References

Cinnamic Acid Derivatives as Potent Enzyme Inhibitors: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and interaction mechanisms of cinnamic acid derivatives with key protein targets reveals their potential as therapeutic agents. This guide provides a comparative analysis of their performance, supported by in-silico experimental data, offering valuable insights for researchers and drug development professionals.

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4] At the heart of these biological effects lies their ability to interact with and modulate the function of specific protein targets. Molecular docking studies have emerged as a powerful tool to elucidate these interactions at an atomic level, predicting the binding affinity and orientation of these derivatives within the active sites of enzymes and receptors. This guide synthesizes findings from several key studies to offer a comparative overview of the docking performance of various cinnamic acid derivatives against prominent protein targets.

Comparative Binding Affinity of Cinnamic Acid Derivatives

The inhibitory potential of cinnamic acid derivatives has been evaluated against a range of enzymes implicated in various diseases. The binding energy, a measure of the affinity between a ligand and a protein, is a critical parameter in these studies, with lower values indicating a more stable and potent interaction. The following tables summarize the binding energies and, where available, the inhibition constants (Ki) of several cinnamic acid derivatives against Glucosyltransferase (GTFase), Matrix Metalloproteinase-9 (MMP-9), and a panel of fungal enzymes.

Table 1: Docking Performance against Glucosyltransferase (GTFase)

Glucosyltransferase, an enzyme produced by Streptococcus mutans, plays a crucial role in the formation of dental biofilms and caries.[5] The data below, derived from a study utilizing the AutoDock tool, highlights the potential of certain cinnamic acid derivatives as anti-caries agents.[5]

Compound NameBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki)
Rosmarinic acid-Nanomolar range
Cynarine-Nanomolar range
Chlorogenic acid-Nanomolar range
Caffeic acid 3-glucoside-Nanomolar range
N-p-coumaroyltyramine-Nanomolar range
Data sourced from a bioinformatics study on potential glucosyltransferase inhibitors.[5]
Table 2: Docking Performance against Matrix Metalloproteinase-9 (MMP-9)

MMP-9 is a key enzyme involved in tissue remodeling, and its overexpression is associated with cancer metastasis and inflammatory diseases.[6][7] The following data from a computational study using AutoDock 4.0 showcases the strong binding affinities of several cinnamic acid derivatives for the MMP-9 active site.[7]

Ligand NameBinding Energy (kcal/mol)Inhibition Constant (Ki)
Cynarin-14.6817.37 pM
Chlorogenic acid-12.62557.56 pM
Rosmarinic acid-11.852.06 nM
Caffeic acid phenethyl ester-8.61486.30 nM
Caffeic acid 3-glucoside-8.141.09 μM
N-p-Coumaroyltyramine-8.061.24 μM
Caffeic acid-6.928.42 μM
Cinnamic acid-6.908.76 μM
Sinapinic acid-6.6812.66 μM
o-Coumaric acid-6.4418.96 μM
Ferulic acid-6.3322.88 μM
p-Coumaric acid-5.7264.31 μM
Data from a study on cinnamic acid derivatives as potential MMP-9 inhibitors.[7][8]
Table 3: Docking Scores of Methyl Ferulate against Fungal Target Proteins

The antifungal activity of cinnamic acid derivatives has also been explored through molecular docking. The following table presents the docking scores for methyl ferulate against several key enzymes in Candida albicans, a common fungal pathogen.[9]

Target ProteinDocking Score (CHEMPLP)
C-8 Sterol Isomerase (C-8-SI)Favorable interactions predicted
Lanosterol 14-alpha Demethylase (L-14a-D)Favorable interactions predicted
Thymidylate Synthase (TS)Favorable interactions predicted
Carbonic Anhydrase (CA)Favorable interactions predicted
Polyamine Oxidase (PO)Favorable interactions predicted
Quinone Reductase (QR)Favorable interactions predicted
Serine/Threonine Protein Kinase (ST-PK)Favorable interactions predicted
Data from a study on the bioactivity and molecular docking of cinnamic and benzoic acid derivatives.[9][10]

Experimental Protocols: A Look at the Methodology

The accuracy and reliability of molecular docking studies are heavily dependent on the experimental protocols employed. The studies cited in this guide utilized well-established software and methodologies to predict the binding modes and affinities of cinnamic acid derivatives.

Molecular Docking with AutoDock

A frequently used software for molecular docking is AutoDock.[5][7][11] The general workflow involves preparing the protein and ligand structures, defining a grid box that encompasses the active site, and then running the docking simulation.

Protein and Ligand Preparation:

  • The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are often removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges (e.g., Kollmann charges) are assigned.

  • The 3D structures of the cinnamic acid derivatives (ligands) are generated and optimized, often using software like ChemDraw, and Gasteiger charges are added.[11]

  • Both protein and ligand files are converted to the PDBQT format required by AutoDock.[11]

Grid Box Definition and Docking:

  • A grid box is defined around the active site of the protein to specify the search space for the ligand. The dimensions and center of the grid are crucial parameters. For example, in the MMP-9 docking study, the grid box dimensions were set to 64 x 50 x 64 Å with a spacing of 0.375 Å.[7]

  • The docking simulation is then performed using a genetic algorithm to explore different conformations and orientations of the ligand within the grid box.

  • The results are clustered, and the pose with the lowest binding energy is typically considered the most favorable.[7]

Molecular Docking with Gold

Another widely used docking program is Gold.[9] A key feature of Gold is its use of a genetic algorithm to explore the full range of ligand conformational flexibility and the rotational flexibility of selected receptor hydrogens.

Target Selection and Docking:

  • Potential protein targets can be identified based on existing experimental evidence or through computational methods like target fishing.[9]

  • The binding site is defined based on co-crystallized ligands or functionally important residues.

  • The docking is performed using a specific scoring function, such as CHEMPLP, and the search efficiency can be adjusted.[9]

  • Multiple docking solutions are often generated and rescored using different scoring functions to achieve a consensus score for selecting the most probable binding mode.[9]

Signaling Pathways and Experimental Workflows

The therapeutic effects of cinnamic acid derivatives are often mediated through their influence on complex signaling pathways. Understanding these pathways is crucial for rational drug design.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives Cinnamic_Acid_Derivatives->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription Induces Experimental_Workflow start Start: Target & Ligand Selection prep_protein Protein Preparation (PDB, Add Hydrogens, Assign Charges) start->prep_protein prep_ligand Ligand Preparation (3D Structure Generation, Optimization) start->prep_ligand grid_def Grid Box Definition (Define Active Site Search Space) prep_protein->grid_def docking Molecular Docking (e.g., AutoDock, Gold) prep_ligand->docking grid_def->docking analysis Analysis of Results (Binding Energy, Ki, Pose Visualization) docking->analysis end End: Identification of Potent Inhibitors analysis->end

References

Safety Operating Guide

2,4-Dichlorocinnamic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,4-Dichlorocinnamic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical. The procedures outlined below are based on general best practices for laboratory chemical waste disposal and information from Safety Data Sheets (SDSs) of structurally similar compounds.

Immediate Safety and Handling

Before handling this compound, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). Based on data for similar chlorinated aromatic compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also be harmful to aquatic life.[3]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.[3]

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Procedure

1. Waste Identification and Classification:

  • Treat all this compound waste as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection and Storage:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, leak-proof container with a secure lid.

    • The container must be compatible with the chemical.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, sealed, and leak-proof container.

    • Do not mix with other solvent wastes unless the compatibility is known and approved by your EHS department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2][3] Do not use abbreviations.

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when the waste was first added to the container.

3. On-site Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be away from general lab traffic and incompatible materials.

  • Ensure the storage area is cool, dry, and well-ventilated.

4. Final Disposal:

  • Disposal of this compound must be conducted through an approved hazardous waste disposal company.[3]

  • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Summary of Safety and Disposal Information

ParameterGuidelineSource
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful to aquatic life[1][2][3]
Personal Protective Equipment Chemical-resistant gloves, Safety glasses/goggles, Lab coat[1][3]
Handling Location Well-ventilated area or chemical fume hood[1]
Waste Container Sealed, leak-proof, and chemically compatible
Waste Labeling "Hazardous Waste", "this compound", date, and quantity[2][3]
Disposal Method Via an approved hazardous waste disposal company[3]
Prohibited Disposal Do not dispose of in drains or regular trash[3]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify collect Collect in a Designated, Compatible, and Sealed Container classify->collect label_waste Label Container with: 'Hazardous Waste' 'this compound' Date and Quantity collect->label_waste store Store in a Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2,4-Dichlorocinnamic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Essential Safety Information at a Glance

All personnel handling this compound must be thoroughly familiar with its hazard profile. The following table summarizes key safety data.

Hazard ClassificationDescription
Acute Toxicity, Oral Category 4
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)
Signal Word Warning

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the necessary steps for safe handling in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe prep_spill_kit Prepare Spill Kit gather_ppe->prep_spill_kit weigh Weigh Solid Compound prep_spill_kit->weigh Don PPE dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe end_process End of Process remove_ppe->end_process Wash Hands start Start: Receive Chemical start->prep_area Verify SDS

Figure 1. Safe handling workflow for this compound.
Step-by-Step Handling Protocol

  • Preparation and Engineering Controls:

    • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of dust particles.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.

    • Skin Protection: A flame-resistant lab coat must be worn and fully fastened.

    • Hand Protection: Due to the corrosive and chlorinated nature of this compound, double gloving is recommended. Use a thicker, chemical-resistant outer glove over a standard disposable inner glove.

      • Recommended Outer Glove Materials: Neoprene or Butyl rubber provide good resistance to acids and halogenated organic compounds.

      • Recommended Inner Glove Material: Nitrile gloves (minimum 4 mil thickness) are suitable for incidental contact.

      • Important: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

  • Experimental Procedure:

    • When weighing the solid, use a chemical-resistant spatula and weigh it on a tared weigh boat within the fume hood to contain any dust.

    • If making a solution, add the this compound slowly to the solvent to avoid splashing.

    • Keep all containers of the chemical tightly closed when not in use.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated (if safe to do so).

  • Wearing the appropriate PPE (including respiratory protection if necessary), cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for acids.

  • Carefully sweep up the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

  • Place all contaminated cleaning materials and PPE into the hazardous waste container.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Collect surplus this compound and any materials heavily contaminated with the solid (e.g., weigh boats, contaminated absorbent from spills) in a designated, robust, and sealable container.

    • The container must be labeled as "Hazardous Waste: Halogenated Organic Solid" and should also list "this compound."

  • Contaminated PPE and Labware:

    • Disposable items such as gloves, bench paper, and pipette tips that are lightly contaminated should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • If this compound is used in a solution, the resulting waste stream must be collected in a designated "Halogenated Organic Liquid Waste" container.

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste , as this significantly increases disposal costs and complexity.[2][3]

Labeling and Storage
  • All waste containers must be clearly and accurately labeled with their contents.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

Final Disposal
  • Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its waste down the drain or in the regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.